2-Chloro-5-cyanobenzene-1-sulfonyl chloride
Description
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Properties
IUPAC Name |
2-chloro-5-cyanobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2S/c8-6-2-1-5(4-10)3-7(6)13(9,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVMCIXSPYERDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693275 | |
| Record name | 2-Chloro-5-cyanobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942199-56-6 | |
| Record name | 2-Chloro-5-cyanobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-5-cyanobenzene-1-sulfonyl chloride CAS number
An In-depth Technical Guide to 2-Chloro-5-cyanobenzene-1-sulfonyl chloride
Introduction
This compound, identified by the CAS Number 942199-56-6 , is a highly reactive, multi-functional aromatic organic compound.[1][2][3] Its strategic arrangement of a sulfonyl chloride, a chloro, and a cyano group on a benzene ring makes it a valuable and versatile building block in modern organic synthesis. Particularly in the realms of pharmaceutical development and materials science, this reagent serves as a critical intermediate for introducing the 2-chloro-5-cyanophenylsulfonyl moiety into target molecules. The inherent reactivity of the sulfonyl chloride group allows for the facile construction of sulfonamides, a privileged functional group in medicinal chemistry, while the additional chloro and cyano substituents provide orthogonal handles for subsequent chemical transformations. This guide offers a comprehensive exploration of its chemical properties, reactivity, synthesis, and applications, designed for researchers and professionals in the chemical sciences.
Part 1: Physicochemical Properties and Identification
A precise understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. The key identifiers and physicochemical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 942199-56-6 | [1][2][3] |
| Molecular Formula | C₇H₃Cl₂NO₂S | [2] |
| Molecular Weight | 236.08 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Chloro-5-cyanobenzenesulfonyl chloride | [1] |
| Physical Form | Solid | [4] |
| Moisture Sensitivity | Reacts with water. Moisture sensitive. | [5][6] |
Part 2: Core Reactivity and Mechanistic Principles
The synthetic utility of this compound is dominated by the electrophilic nature of its sulfonyl chloride functional group. The sulfur atom is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack.[7][8] The chloride ion is an excellent leaving group, facilitating nucleophilic substitution reactions.
The primary reactions include:
-
Reaction with Amines: It reacts readily with primary and secondary amines to form stable sulfonamides. This is one of the most important transformations in drug discovery, as the sulfonamide functional group is a key component of numerous therapeutic agents.[5][7]
-
Reaction with Alcohols: In the presence of a base, it reacts with alcohols to yield sulfonate esters, which are themselves useful intermediates in organic synthesis.[5]
-
Hydrolysis: As a reactive acid chloride, it is susceptible to hydrolysis, reacting with water to form the corresponding 2-chloro-5-cyanobenzenesulfonic acid.[5] This necessitates handling the compound under anhydrous conditions to maintain its integrity.[6]
The general mechanism for the reaction with a nucleophile, such as an amine, can proceed through different pathways, including a concerted SN2-like displacement or a stepwise addition-elimination mechanism. The exact pathway is influenced by the specific reactants and conditions.[8][9]
Caption: General nucleophilic substitution at a sulfonyl chloride center.
Part 3: Synthesis Methodologies
The synthesis of substituted arylsulfonyl chlorides like this compound typically relies on robust and scalable chemical transformations. While the exact proprietary synthesis may vary, established methods in organic chemistry provide a reliable blueprint. The Sandmeyer-type reaction is a prominent modern method for converting aromatic amines into sulfonyl chlorides.[10]
Representative Synthesis: Sandmeyer-Type Chlorosulfonylation
This approach involves the diazotization of a precursor aniline, 2-chloro-5-cyanoaniline, followed by a copper-catalyzed reaction with a sulfur dioxide surrogate.[10] This method avoids the direct use of highly corrosive chlorosulfonic acid on complex substrates.
Caption: Integration of the reagent into a drug discovery workflow.
Part 5: Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate precautions. Its high reactivity makes it corrosive and a lachrymator.
Hazard Summary
| GHS Classification | Hazard Statement | Source |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | [11] |
| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage. | [1][11] |
| Acute Aquatic Hazard (Category 3) | H402: Harmful to aquatic life. | [11] |
Handling Protocol:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. [6]Emergency eyewash stations and safety showers must be readily accessible. [6]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield. [6][11] * Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile). [11]Ensure full skin coverage.
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with appropriate cartridges for acid gases and organic vapors. [6]* Handling Practices: Avoid creating dust. The compound is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) where possible. [6]Keep away from water, bases, alcohols, and amines except when intended for reaction.
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area. [12]* Keep away from incompatible materials, particularly moisture. Storage in a desiccator or under an inert atmosphere is recommended to prolong shelf life. [6]* Store in a locked, corrosives-compatible cabinet. [11][12]
Conclusion
This compound is a powerful synthetic intermediate whose value is derived from its high, predictable reactivity and its combination of synthetically useful functional groups. Its ability to readily form sulfonamides makes it a staple in the toolbox of medicinal chemists, while the chloro and cyano groups offer avenues for complex molecular architecture and property modulation. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this reagent in the pursuit of novel pharmaceuticals and advanced materials.
References
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- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- CDN. (2018). SAFETY DATA SHEET - Benzenesulfonyl chloride.
- Unknown Author. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
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- Fisher Scientific. (2023). SAFETY DATA SHEET - 2-Cyanobenzenesulfonyl chloride.
- Sigma-Aldrich. (n.d.). 2-Cyanobenzenesulfonyl chloride 98% | 69360-26-5.
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- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
- National Institutes of Health. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.
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A Comprehensive Technical Guide to the Synthesis of 2-Chloro-5-cyanobenzene-1-sulfonyl Chloride
This guide provides an in-depth exploration of the synthesis of 2-chloro-5-cyanobenzene-1-sulfonyl chloride, a pivotal intermediate in the development of novel therapeutics and advanced chemical entities.[1][2] Designed for researchers, chemists, and drug development professionals, this document elucidates the core chemical principles, a field-proven experimental protocol, and the critical safety measures essential for the successful and safe execution of this synthesis. We will focus on the most direct and industrially relevant method: the electrophilic chlorosulfonation of 2-chlorobenzonitrile.
Strategic Importance and Synthetic Overview
This compound is a highly functionalized aromatic compound. The presence of three distinct reactive sites—a sulfonyl chloride, a nitrile, and a chloro group—makes it a versatile building block for constructing complex molecular architectures.[2] The sulfonyl chloride group is a key pharmacophore in many sulfonamide-based drugs and serves as a robust handle for introducing the sulfonyl moiety into target molecules.[1] Its derivatives are explored for a range of therapeutic applications, including anticancer agents.[3][4]
The primary synthetic route involves the direct chlorosulfonation of 2-chlorobenzonitrile. This electrophilic aromatic substitution reaction is efficient but requires rigorous control over reaction conditions and stringent adherence to safety protocols due to the hazardous nature of the reagents involved.
The Chemistry of Synthesis: Mechanism and Rationale
The core transformation is the reaction of 2-chlorobenzonitrile with chlorosulfonic acid (ClSO₃H).
Reaction Scheme:
Caption: Synthesis of this compound.
The reaction proceeds via an electrophilic aromatic substitution mechanism. The chloro (-Cl) group is an ortho-, para-director, while the cyano (-CN) group is a meta-director. Both are deactivating groups. The substitution occurs at the 5-position, which is para to the chlorine atom and meta to the cyano group. This position is sterically accessible and electronically favored, leading to the desired product regioselectively.
Detailed Experimental Protocol
This protocol describes a laboratory-scale synthesis. All operations must be conducted in a certified, high-performance fume hood.
Reagent and Equipment Data
A summary of the primary reactants is provided below for procedural planning.
| Reagent | CAS No. | Molar Mass ( g/mol ) | Formula | Key Properties |
| 2-Chlorobenzonitrile | 873-32-5 | 137.57 | C₇H₄ClN | White solid, M.P. 43-46 °C.[5][6] |
| Chlorosulfonic Acid | 7790-94-5 | 116.52 | ClSO₃H | Colorless to yellow liquid, highly corrosive, reacts violently with water.[7] |
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas scrubber (e.g., containing NaOH solution).
-
Heating mantle with a temperature controller.
-
Ice bath.
-
Buchner funnel and vacuum flask for filtration.
-
Standard laboratory glassware.
Step-by-Step Synthesis Procedure
-
Reactor Setup: In a meticulously dried three-neck flask, place chlorosulfonic acid (4.0 to 5.0 molar equivalents). Begin stirring and cool the flask in an ice-water bath to 0-5 °C.
-
Substrate Addition: Slowly add 2-chlorobenzonitrile (1.0 molar equivalent) in portions to the cooled chlorosulfonic acid over 1-2 hours. The rate of addition must be carefully controlled to maintain the internal temperature below 10 °C to prevent uncontrolled side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gradually heat the reaction mixture. Based on analogous syntheses of substituted benzenesulfonyl chlorides, the temperature is typically raised stepwise, for instance, holding at 100°C, then 110°C, and finally completing the reaction at 120-130°C over several hours.[8][9] The evolution of hydrogen chloride (HCl) gas, which should be neutralized in the scrubber, indicates the reaction is proceeding.
-
Reaction Quenching (Critical Step): Once the reaction is complete (monitored by TLC or HPLC), cool the mixture back to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and will generate a large volume of HCl fumes. The product will precipitate as a solid.
-
Product Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Purification: Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes residual chlorosulfonic and sulfuric acids. For higher purity, the crude product can be recrystallized from a non-polar solvent such as petroleum ether or hexanes.[8][10]
-
Drying: Dry the purified white to off-white solid product under vacuum at a temperature below 35 °C to a constant weight.[11]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Mandatory Safety and Handling Protocols (EHS)
Failure to adhere to strict safety protocols when handling chlorosulfonic acid can result in severe injury.
-
Corrosivity and Reactivity: Chlorosulfonic acid is extremely corrosive and causes severe skin burns and eye damage.[7][12] It reacts violently with water, releasing large quantities of heat and toxic, corrosive hydrogen chloride gas.[7][13] All glassware must be scrupulously dried before use.
-
Personal Protective Equipment (PPE): A full suite of PPE is mandatory. This includes:
-
Engineering Controls: All manipulations must be performed within a high-efficiency chemical fume hood to manage the release of HCl gas.[15] An emergency safety shower and eyewash station must be immediately accessible.[13][14]
-
Spill Management: In case of a spill, evacuate the area. Neutralize small spills with a dry, inert absorbent material like dry sand or sodium bicarbonate.[14][16] DO NOT USE WATER or combustible materials for cleanup.[14]
-
Waste Disposal: All waste materials, including quenching solutions and cleaning solvents, must be treated as hazardous waste and disposed of according to institutional and local regulations.
Conclusion
The synthesis of this compound via chlorosulfonation of 2-chlorobenzonitrile is a robust and effective method for producing this valuable chemical intermediate. The success of the procedure hinges on precise control over reaction temperature and a deep-seated respect for the hazardous nature of the reagents. By following the detailed protocol and mandatory safety guidelines presented in this document, researchers can confidently and safely access this versatile building block for innovation in drug discovery and chemical synthesis.
References
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- Nacsa, E. D., & Lambert, T. H. Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox.
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An In-Depth Technical Guide to 2-Chloro-5-cyanobenzene-1-sulfonyl chloride
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5-cyanobenzene-1-sulfonyl chloride (CAS No. 942199-56-6), a key building block in contemporary medicinal chemistry and organic synthesis. This document details the compound's structure, physicochemical properties, robust synthesis protocols, and characteristic reactivity. Emphasis is placed on its application as a precursor to the 2-chloro-5-cyanobenzenesulfonamide scaffold, a privileged structure found in a variety of targeted therapeutic agents, particularly kinase inhibitors. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic campaigns.
Molecular Structure and Physicochemical Properties
This compound is a polysubstituted aromatic compound featuring a highly reactive sulfonyl chloride group, making it an excellent electrophile for constructing sulfonamide linkages. The presence of both a chloro and a cyano group on the benzene ring modulates the electronic properties and provides vectors for further chemical modification.
Chemical Structure
The structural arrangement of the functional groups dictates the molecule's reactivity and steric profile.
Caption: 2D Structure of this compound.
Physicochemical Properties
The properties of this compound are summarized below. It is a solid that is stable under recommended storage conditions (cool, dry, inert atmosphere) but is reactive towards moisture.[1]
| Property | Value | Source(s) |
| CAS Number | 942199-56-6 | [2][3] |
| Molecular Formula | C₇H₃Cl₂NO₂S | [3] |
| Molecular Weight | 236.08 g/mol | [3] |
| Appearance | Solid (predicted) | General observation |
| Melting Point | Data not available in published literature | [1][4][5] |
| Boiling Point | Data not available in published literature | [1][4] |
| Purity (Typical) | ≥95% | [3] |
Note: For context, the related isomer 3-Chloro-4-cyanobenzenesulfonyl chloride has a predicted boiling point of 381.1°C at 760 mmHg.[6]
Synthesis and Mechanism
The most logical and established route for the synthesis of this compound is via a Sandmeyer-type reaction. This pathway begins with the corresponding aniline, 5-amino-2-chlorobenzonitrile, which is converted to a diazonium salt and subsequently undergoes chlorosulfonylation.
Starting Material: 5-Amino-2-chlorobenzonitrile
The precursor, 5-amino-2-chlorobenzonitrile (CAS No. 59278-00-1), is a commercially available compound. Its synthesis can be achieved via a multi-step process starting from anthranilic acid, involving chlorination, conversion to an acid chloride, amidation, and finally dehydration.
Detailed Experimental Protocol: Sandmeyer Chlorosulfonylation
This protocol is adapted from established procedures for Sandmeyer-type reactions to generate aryl sulfonyl chlorides. The key transformation involves the diazotization of the starting aniline followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.
Workflow Diagram:
Caption: General workflow for the Sandmeyer synthesis of the title compound.
Step-by-Step Protocol:
-
Diazotization:
-
Suspend 5-amino-2-chlorobenzonitrile (1.0 equiv) in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the suspension to between -5 °C and 0 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.1 equiv) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is strictly maintained below 5 °C.
-
Stir the resulting mixture for an additional hour at low temperature to ensure complete formation of the diazonium salt.
-
-
Chlorosulfonylation:
-
In a separate, large, open beaker, prepare a solution of sulfur dioxide in glacial acetic acid. This can be achieved by bubbling SO₂ gas through the cooled solvent.
-
Add a catalytic amount of copper(I) chloride (CuCl, ~0.1 equiv).
-
Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution from the previous step to the SO₂/CuCl mixture. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction to stir for 1-2 hours at 0 °C, then warm to room temperature until gas evolution ceases.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing ice-water and an organic solvent such as toluene or ethyl acetate.
-
Separate the organic layer. Wash it sequentially with water and saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by flash chromatography or recrystallization to yield the final product.
-
Causality: The use of low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The copper(I) catalyst is essential for the single-electron transfer (SET) process that initiates the conversion of the diazonium salt to an aryl radical.
Reaction Mechanism
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.
Caption: Simplified mechanism of Sandmeyer chlorosulfonylation.
Mechanism Explained:
-
Initiation: The copper(I) catalyst donates an electron to the aryl diazonium salt. This reduces the diazonium group, causing the release of highly stable dinitrogen gas (N₂) and forming an aryl radical. The copper is oxidized to copper(II).
-
Propagation: The aryl radical reacts with dissolved sulfur dioxide to form an aryl sulfonyl radical.
-
Termination: The aryl sulfonyl radical abstracts a chlorine atom from the copper(II) chloride species, forming the final aryl sulfonyl chloride product and regenerating the copper(I) catalyst.
Spectroscopic Characterization
While publicly accessible spectra for this specific compound are limited, its structure allows for reliable prediction of its key spectroscopic features based on data from analogous compounds.
| Technique | Expected Features |
| ¹H NMR | Three signals in the aromatic region (approx. 7.5-8.5 ppm), likely appearing as a doublet, a singlet (or narrow doublet), and a doublet of doublets, reflecting the 1,2,4-substitution pattern. |
| ¹³C NMR | Approximately 7 signals expected: 6 for the aromatic carbons (some may overlap) and 1 for the nitrile carbon (approx. 115-120 ppm). |
| IR Spectroscopy | Strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds of the sulfonyl chloride group (approx. 1370 cm⁻¹ and 1180 cm⁻¹). A sharp C≡N stretch (approx. 2230 cm⁻¹). C-Cl and aromatic C-H/C=C bands. |
| Mass Spec (EI) | Molecular ion peak (M⁺) expected at m/z ≈ 235, with a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms. |
Chemical Reactivity and Applications
The primary utility of this compound lies in its role as an electrophile for the synthesis of sulfonamides. The sulfonyl chloride group is highly reactive towards nucleophiles, particularly primary and secondary amines.
Sulfonamide Formation
The reaction with an amine, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, proceeds readily to form a stable S-N bond, yielding the corresponding sulfonamide and liberating HCl, which is neutralized by the base.
Caption: General reaction for the formation of a sulfonamide.
Application in Kinase Inhibitor Synthesis
The 2-chloro-5-cyanobenzenesulfonamide core is a recognized scaffold in the design of small molecule kinase inhibitors.[7] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers.[8] This makes this compound a valuable starting material for synthesizing libraries of potential therapeutic agents.
While specific named drugs directly using this starting material are not prominent in public literature, its resultant sulfonamide, 2-chloro-5-cyanobenzenesulfonamide (CAS 1939-76-0), is a documented intermediate.[9] For instance, the core structure is featured in potent dual ALK/EGFR kinase inhibitors developed to overcome drug resistance in non-small cell lung cancer (NSCLC).[7] The synthesis of such complex molecules relies on the initial formation of the sulfonamide bond, for which this guide's title compound is the ideal reagent.
Safety and Handling
This compound is a hazardous chemical that must be handled with appropriate precautions in a controlled laboratory environment.
-
Hazard Classification: Causes severe skin burns and eye damage (H314).[10] It is corrosive and moisture-sensitive.[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.[1]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[1]
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C under an inert atmosphere.[1][11]
-
In case of contact: Immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Conclusion
This compound is a high-value synthetic intermediate with significant applications in pharmaceutical research. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride group, allows for the reliable synthesis of the 2-chloro-5-cyanobenzenesulfonamide scaffold. This guide provides the foundational knowledge—from synthesis to safe handling—required for scientists to effectively utilize this potent building block in the development of next-generation therapeutics, particularly in the field of oncology.
References
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2-Chloro-5-cyanobenzene-1-sulfonyl chloride molecular weight
An In-depth Technical Guide to 2-Chloro-5-cyanobenzene-1-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery
Introduction
This compound is a highly functionalized aromatic compound that serves as a critical building block in modern synthetic and medicinal chemistry. Its structural architecture, featuring a reactive sulfonyl chloride group, an electron-withdrawing cyano moiety, and a chloro substituent, makes it a versatile reagent for the construction of complex molecular scaffolds. The sulfonyl chloride group provides a robust handle for reaction with a wide array of nucleophiles, most notably amines, to form stable sulfonamide linkages—a privileged functional group in a multitude of clinically approved drugs. This guide offers a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, designed for researchers and scientists engaged in drug development and organic synthesis.
Part 1: Core Physicochemical Properties and Structural Data
A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe utilization in a laboratory setting. This compound is a solid material whose reactivity is dominated by the electrophilic sulfur center.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 942199-56-6 | [1][2][3] |
| Molecular Formula | C₇H₃Cl₂NO₂S | [1] |
| Molecular Weight | 236.08 g/mol | [1][4] |
| MDL Number | MFCD18392427 | [2][3] |
| Appearance | Solid (Typical) | Inferred from SDS |
| Purity | ≥98% (Typical Commercial Grade) | [4] |
Chemical Structure
The arrangement of the functional groups on the benzene ring dictates the molecule's reactivity and steric profile. The structure is depicted below.
Safety and Handling
This compound is classified as a corrosive substance. It causes severe skin burns and eye damage.[2][5] The compound readily reacts with water and moisture, releasing hydrochloric acid (HCl), which contributes to its corrosive nature.[6]
-
Handling : Use only under a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[8]
-
Storage : Store in a cool, dry, and well-ventilated place.[7] Keep containers tightly closed and protect from moisture by storing under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Incompatibilities : Avoid contact with strong oxidizing agents, strong bases, and water.[7]
Part 2: Synthesis and Characterization
The synthesis of substituted benzenesulfonyl chlorides often involves multi-step sequences. While specific literature detailing the synthesis of 942199-56-6 is sparse, a general and robust method involves the diazotization of a corresponding aniline followed by a sulfochlorination reaction (Sandmeyer-type reaction). An alternative approach, reflected in patent literature for analogous compounds, involves the chlorination of a pre-formed sulfonic acid or its salt.[9]
Representative Synthesis Protocol: Diazotization-Sulfochlorination
This protocol is a well-established method for converting an aromatic amine to a sulfonyl chloride.
Step 1: Diazotization of 2-Chloro-5-cyanoaniline
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-chloro-5-cyanoaniline (1.0 equiv) in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the suspension to 0–5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equiv) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture at this temperature for 1 hour after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Sulfochlorination
-
In a separate, larger reaction vessel, prepare a solution of sulfur dioxide (SO₂) in glacial acetic acid, saturated at 0 °C.
-
Add a catalytic amount of copper(I) chloride (CuCl, ~0.1 equiv).
-
Cool this solution to 0–5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the SO₂/CuCl solution. Vigorous evolution of nitrogen gas will occur. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature over 2-3 hours.
-
Pour the reaction mixture into a large volume of ice-water. The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acids, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like hexanes or a hexane/ethyl acetate mixture.[10]
Part 3: Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[11] This makes it susceptible to attack by a wide range of nucleophiles.
Core Reactions with Nucleophiles
The primary reactions involve nucleophilic substitution at the sulfur center, where the chloride ion acts as an excellent leaving group.[11]
-
Reaction with Amines (Sulfonamide Formation) : This is the most significant reaction in drug discovery. Primary and secondary amines readily react to form highly stable sulfonamides. This reaction is often the basis of the Hinsberg test for distinguishing amines.[6]
-
R-SO₂Cl + R'₂NH → R-SO₂NR'₂ + HCl [6]
-
-
Reaction with Alcohols (Sulfonate Ester Formation) : In the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the generated HCl, alcohols react to form sulfonate esters.
-
R-SO₂Cl + R'-OH → R-SO₂OR' + HCl [6]
-
-
Hydrolysis : Sulfonyl chlorides react with water, often readily, to hydrolyze to the corresponding sulfonic acid. This is why the compound must be protected from moisture.[6]
-
R-SO₂Cl + H₂O → R-SO₃H + HCl [6]
-
-
Friedel-Crafts Reaction : The sulfonyl chloride can act as an electrophile in Friedel-Crafts reactions with electron-rich aromatic compounds to form sulfones.
-
R-SO₂Cl + Ar-H → R-SO₂-Ar + HCl [6]
-
Part 4: Applications in Drug Discovery and Medicinal Chemistry
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in drugs ranging from antibacterials (sulfa drugs) to diuretics, anticonvulsants, and kinase inhibitors.[12] this compound is an ideal reagent for introducing a substituted benzenesulfonamide moiety into a drug candidate.
Role as a Scaffold and Building Block
The utility of this specific reagent is threefold:
-
Reactive Handle : The sulfonyl chloride provides a reliable point of attachment to amine-containing fragments or scaffolds.
-
Lipophilicity and Metabolic Stability : The chloro substituent increases the molecule's lipophilicity, which can enhance membrane permeability. It can also block positions susceptible to metabolic oxidation, thereby increasing the drug's half-life. The strategic placement of chlorine is a common tactic in drug design.[13]
-
Modulation of Electronic Properties : The cyano group is a strong electron-withdrawing group. In a final drug molecule, it can participate in hydrogen bonding or π-stacking interactions within a biological target's binding pocket, potentially increasing potency and selectivity.[12]
Exemplary Protocol: Synthesis of a Focused Sulfonamide Library
This protocol outlines a high-throughput approach to creating a library of diverse sulfonamides for screening.
-
Array Preparation : In a 96-well reaction block, dispense a stock solution of this compound (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) into each well.
-
Amine Addition : To each well, add a unique primary or secondary amine (1.1 equiv) from a pre-prepared amine library, also dissolved in an anhydrous solvent.
-
Base Addition : Add a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (1.5 equiv), to each well to act as an acid scavenger.
-
Reaction : Seal the reaction block and agitate at room temperature for 12-24 hours. Reaction progress can be monitored by LC-MS.
-
Workup : Upon completion, quench the reaction by adding an aqueous solution (e.g., saturated ammonium chloride). Extract the products with an organic solvent (e.g., ethyl acetate). The organic phases can be washed sequentially with dilute acid, dilute base, and brine to remove unreacted starting materials and byproducts.
-
Isolation : The solvent is removed from each well under reduced pressure to yield the crude sulfonamide products.
-
Analysis and Purification : The purity of each library member is assessed by LC-MS. If required, purification is performed using high-throughput preparative HPLC. The final, purified compounds are then submitted for biological screening.
This workflow enables the rapid generation of hundreds of distinct sulfonamide derivatives, accelerating the hit-to-lead process in drug discovery.
Conclusion
This compound is a powerful and versatile reagent for chemical synthesis and pharmaceutical research. Its well-defined reactivity, combined with the modulating effects of its chloro and cyano substituents, provides medicinal chemists with a valuable tool for constructing novel sulfonamide-containing molecules. A firm grasp of its properties, handling requirements, and reaction chemistry is essential for leveraging its full potential in the development of next-generation therapeutics.
References
- Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Thieme Chemistry.
- Sulfonyl halide. Wikipedia.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library.
- This compound CAS#: 942199-56-6. ChemWhat.
- Synthesis of sulfonyl chloride substrate precursors.
- Safety Data Sheet - 3,5-Difluorobenzene-1-sulfonyl chloride. Angene Chemical.
- Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride. Google Patents.
- Process for the preparation of substituted benzene sulfonyl chlorides. Google Patents.
- Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride. Google Patents.
- 2-Chloro-5-fluorobenzene-1-sulfonyl chloride. Georganics.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride. SciSpace.
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Reactivity of 2-Chloro-5-cyanobenzene-1-sulfonyl chloride
An In-depth Technical Guide to the
Abstract
2-Chloro-5-cyanobenzene-1-sulfonyl chloride is a trifunctional aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique electronic architecture, featuring three distinct reactive centers—a sulfonyl chloride, a chloro substituent, and a nitrile group—provides a versatile platform for the synthesis of complex molecular scaffolds. The benzene ring is rendered highly electron-deficient by the potent electron-withdrawing effects of the cyano and sulfonyl chloride groups, dictating the molecule's reactivity. This guide offers a comprehensive analysis of the compound's chemical behavior, focusing on the key transformations at each functional group. We will explore the mechanisms, strategic considerations for selective reactions, and detailed experimental protocols relevant to researchers and drug development professionals.
Molecular Structure and Electronic Landscape
This compound (CAS No. 942199-56-6) possesses a benzene ring substituted with three key functional groups that govern its reactivity.[1][2] The interplay of their electronic effects creates a highly electrophilic aromatic system and multiple sites for chemical modification.
-
Sulfonyl Chloride (-SO₂Cl): This group is a powerful electron-withdrawing moiety due to the high electronegativity of the oxygen and chlorine atoms. It strongly deactivates the ring towards electrophilic aromatic substitution but, critically, activates it for nucleophilic aromatic substitution (SNAr). The sulfur atom itself is highly electrophilic and is the primary site for reactions with nucleophiles like amines and alcohols.
-
Cyano (-CN): The nitrile group is another strong electron-withdrawing group through both induction and resonance. It works in concert with the sulfonyl chloride to reduce the electron density of the aromatic ring, further enhancing its susceptibility to nucleophilic attack.
-
Chloro (-Cl): The chlorine atom exerts a dual electronic effect: it is electron-withdrawing via induction and weakly electron-donating via resonance. Its primary role in this molecule's reactivity profile is to act as a leaving group in SNAr reactions.
The cumulative effect of these substituents, particularly the ortho-cyano and para-sulfonyl chloride groups relative to the chlorine atom, is the creation of a highly electron-poor aromatic ring, predisposing the chlorine at the C2 position to displacement by nucleophiles.
Caption: Reactive sites and electronic influences on the core molecule.
Core Reactivity I: Transformations at the Sulfonyl Chloride Group
The sulfonyl chloride moiety is arguably the most reactive site under mild conditions. The electrophilic sulfur atom readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably amines, to form stable sulfonamides.[3]
Sulfonamide Formation
The reaction with primary or secondary amines is a cornerstone of this compound's utility, as the sulfonamide linkage is a key pharmacophore in many therapeutic agents.[4] The reaction proceeds via a nucleophilic attack of the amine on the sulfur atom, followed by the elimination of a chloride ion. A base, typically a non-nucleophilic tertiary amine like triethylamine, is required to neutralize the HCl byproduct.[5]
Causality in Experimental Design: The choice of a non-nucleophilic base is critical. Using a primary or secondary amine as the base would lead to competitive reactions and a mixture of products. Anhydrous conditions are preferred to prevent the competing hydrolysis of the sulfonyl chloride.
Experimental Protocol 1: General Synthesis of a Sulfonamide
-
Reagent Preparation: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) under an inert atmosphere (N₂ or Ar).
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Add the desired primary or secondary amine (1.1 eq.) dropwise, followed by the slow addition of triethylamine (1.2 eq.).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with the solvent. Wash sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove acidic impurities), and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired N-substituted-2-chloro-5-cyanobenzenesulfonamide.
Hydrolysis
Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid.[6][7] This reaction is generally considered an undesirable side reaction during sulfonamide synthesis but can be performed intentionally if the sulfonic acid is the desired product. The rate of hydrolysis is influenced by temperature and pH.[8][9]
Core Reactivity II: Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position is activated for displacement via the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a direct consequence of the powerful electron-withdrawing groups (-CN and -SO₂Cl) positioned ortho and para to the leaving group.[10]
The SNAr Mechanism
The reaction proceeds via a two-step addition-elimination pathway:
-
Addition Step: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[10] The negative charge of this intermediate is delocalized onto the electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the cyano group, providing significant stabilization.
-
Elimination Step: The aromaticity is restored by the expulsion of the chloride leaving group.
The presence of strong electron-withdrawing groups is essential; without them to stabilize the intermediate, the energy barrier for this reaction would be prohibitively high.[11]
Caption: The two-step addition-elimination mechanism of SNAr.
Experimental Protocol 2: SNAr with an Amine Nucleophile
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add the amine nucleophile (e.g., morpholine, 1.5-2.0 eq.) and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.).
-
Heating: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The higher temperature is necessary to overcome the activation energy for the SNAr reaction.
-
Monitoring: Track the disappearance of the starting material using TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate of the crude product should form.
-
Isolation & Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize or perform column chromatography to obtain the pure product.
Core Reactivity III: Transformations of the Nitrile Group
The cyano group offers a third handle for synthetic modification, typically addressed after reactions at the more labile sulfonyl chloride or chloro positions.
Reduction to a Primary Amine
The nitrile can be reduced to an aminomethyl group (-CH₂NH₂), providing a valuable site for further functionalization. This transformation is commonly achieved through catalytic hydrogenation or with chemical reducing agents.[12][13]
-
Catalytic Hydrogenation: This method employs catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. It is often considered a "green" and efficient method.
-
Chemical Reduction: Strong hydride reagents such as Lithium aluminum hydride (LiAlH₄) or boranes (e.g., BH₃·THF or diisopropylaminoborane) are effective for this reduction.[14][15] The choice of reagent depends on the tolerance of other functional groups in the molecule. For instance, LiAlH₄ would also reduce the sulfonyl chloride.
Experimental Protocol 3: Nitrile Reduction using BH₃·THF
-
Setup: To a solution of the nitrile-containing substrate (1.0 eq.) in anhydrous THF under an inert atmosphere, add borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF, ~3.0 eq.) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Quenching: Cool the reaction to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol, followed by 1M HCl.
-
Work-up: Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of the borane-amine complex. Cool to room temperature and basify with aqueous NaOH solution until pH > 10.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Isolation: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the primary amine.
Summary of Physicochemical and Safety Data
| Property | Value | Reference |
| CAS Number | 942199-56-6 | [1][2] |
| Molecular Formula | C₇H₃Cl₂NO₂S | [16] |
| Molecular Weight | 236.08 g/mol | [16] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [1][17] |
| Precautionary Statements | P260, P280, P301+P330+P331, P305+P354+P338 | [17] |
Note: This compound is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Synthetic Strategy & Conclusion
The differential reactivity of the three functional groups on this compound allows for a hierarchical synthetic approach. Typically, the sulfonyl chloride is reacted first under mild, anhydrous conditions. Subsequently, the less reactive C-Cl bond can be subjected to SNAr at elevated temperatures. Finally, the robust nitrile group can be transformed under reductive or hydrolytic conditions. This strategic flexibility makes the title compound a powerful building block for constructing diverse and complex molecules, particularly in the field of drug discovery where chloro-containing compounds are prevalent.[18]
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A Technical Guide to 2-Chloro-5-cyanobenzene-1-sulfonyl chloride: A Cornerstone Building Block for Advanced Drug Discovery
Abstract: This guide provides an in-depth technical analysis of 2-Chloro-5-cyanobenzene-1-sulfonyl chloride, a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. We will explore its fundamental physicochemical properties, outline a representative synthetic pathway with mechanistic insights, and delve into its critical applications as a versatile building block, particularly in the burgeoning field of targeted protein degradation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this reagent's unique structural attributes for the synthesis of novel molecular entities.
Molecular Profile and Physicochemical Properties
This compound is a trifunctional aromatic scaffold. The strategic placement of a reactive sulfonyl chloride group, an electron-withdrawing cyano moiety, and a halogen atom on the benzene ring makes it a high-value intermediate for creating complex molecular architectures with tailored biological activities.
Chemical Structure and Identifiers
-
IUPAC Name: this compound
-
Canonical SMILES: C1=CC(=C(C=C1C#N)S(=O)(=O)Cl)Cl
Physicochemical Data Summary
The key properties of this compound are summarized in the table below. This data is critical for planning reactions, ensuring safe handling, and predicting its behavior in various solvent systems.
| Property | Value | Source(s) |
| Molecular Weight | 236.08 g/mol | [1][2][3][4] |
| Purity | Typically ≥95% | [4] |
| Hazard Class | Corrosive, Harmful | [4][5] |
| Key Hazards | Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled. Moisture sensitive. | [4][5][6] |
| Incompatibilities | Water, strong bases, strong oxidizing agents. | [6] |
Synthesis and Reactivity
The synthetic utility of this compound is rooted in the high reactivity of the sulfonyl chloride functional group.
Core Reactivity: The Sulfonyl Chloride Moiety
The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic. This is due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. Consequently, it readily reacts with a wide range of nucleophiles. The most common and pharmaceutically relevant reaction is with primary or secondary amines to form stable sulfonamide linkages (-SO₂NRR'), a cornerstone of many therapeutic agents.[7][8] The presence of the additional chloro and cyano groups on the aromatic ring further modulates the reactivity of the sulfonyl chloride group and provides additional handles for diversification.
Representative Synthesis Protocol: A Sandmeyer-Type Approach
While multiple routes to aromatic sulfonyl chlorides exist, a Sandmeyer-type reaction starting from the corresponding aniline is a robust and well-established method.[9] The following protocol is a representative workflow for the synthesis of this compound.
Starting Material: 3-Amino-4-chlorobenzonitrile
Step 1: Diazotization
-
Suspend 3-amino-4-chlorobenzonitrile in an aqueous solution of hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath. This low temperature is critical to ensure the stability of the resulting diazonium salt.
-
Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The reaction is monitored for the disappearance of the starting aniline.
-
Causality: The reaction between the amine and nitrous acid (formed in situ from NaNO₂ and HCl) generates a highly reactive diazonium salt (Ar-N₂⁺Cl⁻). Keeping the temperature low prevents premature decomposition of this intermediate.
-
Step 2: Sulfonylation (Sandmeyer Reaction)
-
In a separate flask, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent like acetic acid, saturated with HCl gas. A stable SO₂ surrogate such as DABSO (1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex) can also be used for safer handling.[9]
-
Add a catalytic amount of copper(I) chloride (CuCl).
-
Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl solution, maintaining a low temperature. Vigorous nitrogen gas evolution will be observed.
-
Causality: The copper catalyst facilitates a single-electron transfer to the diazonium salt, which then decomposes, releasing N₂ gas and forming an aryl radical. This radical reacts with SO₂ to form a sulfonyl radical, which is then oxidized and chlorinated to yield the final sulfonyl chloride product.
-
Step 3: Work-up and Purification
-
Once the reaction is complete, the mixture is typically poured into ice water to precipitate the crude product.
-
The solid product is collected by filtration and washed with cold water to remove inorganic salts.
-
The crude solid is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with a dilute sodium bicarbonate solution to remove acidic impurities.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the final product.
Diagram: Synthetic Workflow
Caption: Representative workflow for the synthesis of the title compound.
Spectroscopic Characterization
Unambiguous identification of this compound relies on a combination of standard spectroscopic techniques. The expected spectral features are as follows:
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong, characteristic absorption bands for the sulfonyl group (S=O stretches) around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[10] A sharp peak corresponding to the cyano group (C≡N stretch) would appear around 2230 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region would display a distinct set of multiplets for the three non-equivalent protons on the benzene ring, with chemical shifts and coupling constants dictated by their positions relative to the three substituents.
-
¹³C NMR: The spectrum would show seven distinct signals: six for the aromatic carbons and one for the cyano carbon. The carbon attached to the sulfonyl chloride group would be significantly downfield.
-
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺). Crucially, due to the presence of two chlorine atoms, a complex isotopic pattern (M⁺, M+2, M+4) would be observed, confirming the presence of two chlorine atoms in the molecule.
Applications in Research and Drug Development
The true value of this compound lies in its application as a versatile building block for creating molecules with high therapeutic potential.
The Sulfonamide Scaffold in Medicinal Chemistry
The reaction of this compound with amines to form sulfonamides is its most powerful application. The benzenesulfonamide core is a privileged scaffold in drug design, found in a wide array of approved drugs, including diuretics, anticonvulsants, and anti-inflammatory agents.[7] The chloro and cyano substituents on this specific reagent provide chemists with tools to fine-tune the properties of the resulting sulfonamide.
A Key Building Block for Targeted Protein Degraders
The compound is explicitly categorized as a "Protein Degrader Building Block."[3] This places it at the forefront of modern drug discovery. Protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs), are bifunctional molecules that induce the degradation of specific disease-causing proteins. This reagent can be used to construct the "warhead" portion that binds to the target protein or as part of the linker element, demonstrating its critical role in this cutting-edge therapeutic modality.
Structure-Activity Relationship Insights
The specific substituents on the ring are not arbitrary; they are chosen to impart desirable properties into the final molecule:
-
Chloro Group: Increases lipophilicity, which can enhance cell membrane permeability and improve oral bioavailability. It can also block sites of metabolism, increasing the metabolic stability and half-life of a drug.[7][11]
-
Cyano Group: Acts as a strong electron-withdrawing group and a hydrogen bond acceptor. It can engage in critical binding interactions (e.g., π-stacking) with protein targets and modulate the electronic properties of the entire molecule to optimize binding affinity.[7]
Diagram: From Structure to Application
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A Comprehensive Technical Guide to 2-Chloro-5-cyanobenzene-1-sulfonyl chloride
This guide provides an in-depth exploration of 2-Chloro-5-cyanobenzene-1-sulfonyl chloride, a key building block for researchers and professionals in drug discovery and organic synthesis. We will move beyond a simple data sheet to discuss its nomenclature, properties, synthesis, core reactivity, and practical applications, grounding our discussion in established chemical principles and field-proven insights.
Nomenclature and Identification
Precise identification is the cornerstone of chemical research. This compound is identified by several key descriptors that ensure unambiguous sourcing and documentation. While it is most commonly referred to by its IUPAC name, the following identifiers are critical for database searches and procurement.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 942199-56-6 | [1][2][3] |
| Molecular Formula | C₇H₃Cl₂NO₂S | [2] |
| Molecular Weight | 236.08 g/mol | [2][4] |
| MDL Number | MFCD18392427 | [1][3] |
Physicochemical Properties and Safety Mandates
As a sulfonyl chloride, this compound is a potent electrophile and requires careful handling. Its reactivity dictates both its utility and its safety profile.
Physical Data
Detailed experimental physical data for this specific compound is not widely published. However, based on structurally similar compounds like 2-chlorobenzenesulfonyl chloride, it is expected to be a low-melting solid or a high-boiling liquid at room temperature.[5][6]
Safety Profile and Handling
Trustworthiness in the lab begins with a rigorous adherence to safety. The hazard profile of this compound is dominated by its corrosive nature, a direct consequence of the highly reactive sulfonyl chloride moiety.
-
GHS Hazard Statements: The primary hazard is H314: Causes severe skin burns and eye damage .[1] This classification necessitates the use of extensive personal protective equipment (PPE).
-
Handling Protocol:
-
Engineering Controls: Always handle this reagent within a certified chemical fume hood to prevent inhalation of any vapors or dust. Ensure an eyewash station and safety shower are immediately accessible.[7][8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and tight-sealing safety goggles along with a face shield.[9]
-
Storage: Store in a cool, dry, well-ventilated area designated for corrosive materials. The container must be kept tightly closed and protected from moisture, as sulfonyl chlorides react with water to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[7] Store under an inert atmosphere (e.g., argon or nitrogen) to maintain product quality.[7]
-
Incompatible Materials: Avoid contact with water, strong bases, and strong oxidizing agents.[7]
-
Synthesis Methodology: A Validated Approach
While multiple routes to substituted benzenesulfonyl chlorides exist, the Sandmeyer-type reaction remains a robust and widely applicable method, starting from the corresponding aniline.[10] This process provides a reliable pathway for producing the title compound on a laboratory scale. The logic behind this multi-step synthesis is the controlled conversion of a stable amine functional group into a highly reactive sulfonyl chloride.
Experimental Protocol: Synthesis via Diazotization
This protocol is a self-validating system where the disappearance of the starting material and the formation of the intermediate can be monitored.
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-amino-4-chlorobenzonitrile (1 eq.) in a mixture of hydrochloric acid and water.[11]
-
Cool the suspension to between -5 and 0 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the internal temperature does not rise above 0 °C. The formation of the diazonium salt is indicated by a change in the solution's appearance.
-
Causality Check: Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.
-
-
Sulfonylation:
-
In a separate reaction vessel, prepare a solution of acetic acid saturated with sulfur dioxide gas. Add a catalytic amount of cuprous chloride (CuCl, ~0.1 eq.).[11]
-
Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl solution. Vigorous nitrogen gas evolution will be observed.
-
Causality Check: The copper catalyst is essential for the radical mechanism that incorporates SO₂ and displaces the diazonium group.
-
-
Workup and Purification:
-
Once the gas evolution ceases, allow the reaction to stir for an additional hour as it warms to room temperature.
-
Pour the reaction mixture into ice water and extract with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize excess acid), and finally, brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification can be achieved via recrystallization or flash column chromatography.
-
Core Reactivity and Applications in Drug Discovery
The utility of this compound stems from the predictable and efficient reactivity of the sulfonyl chloride group, which readily reacts with nucleophiles. This makes it an ideal scaffold for building molecular libraries. The chloro and cyano substituents provide additional points for modification or act as modulators of the compound's electronic and steric properties, which is a key strategy in medicinal chemistry.[12][13]
The primary application is the synthesis of sulfonamides through reaction with primary or secondary amines. Sulfonamides are a privileged scaffold in drug design, found in a wide array of therapeutics.[12]
By reacting this single sulfonyl chloride with a diverse library of amines, researchers can rapidly generate hundreds or thousands of novel sulfonamide derivatives for high-throughput screening against biological targets such as enzymes or receptors.[14]
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol describes a validated, general method for synthesizing a sulfonamide library from this compound.
-
Reaction Setup:
-
To a solution of a desired primary or secondary amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask, add a non-nucleophilic base such as triethylamine (1.5 eq.) or pyridine (1.5 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Expertise Insight: The excess base is crucial. It neutralizes the HCl byproduct generated during the reaction, preventing it from protonating the starting amine and rendering it non-nucleophilic.
-
-
Reagent Addition:
-
Dissolve this compound (1.1 eq.) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C.
-
Trustworthiness Check: A slight excess of the sulfonyl chloride ensures the complete consumption of the potentially more valuable amine starting material.
-
-
Reaction Monitoring and Completion:
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with the solvent and wash with 1M HCl (aq) to remove the excess base and any unreacted amine.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Conclusion
This compound is more than just a chemical; it is a versatile tool for innovation in pharmaceutical and materials science. Its well-defined reactivity, combined with the modulating effects of its chloro and cyano substituents, provides a reliable and powerful platform for the synthesis of novel molecular entities. The protocols and principles outlined in this guide offer researchers a solid foundation for leveraging this compound to its full potential in their discovery programs.
References
- ChemWhat. This compound CAS#: 942199-56-6. [Link]
- Vedejs, E., et al.
- Google Patents. Process for the preparation of substituted benzene sulfonyl chlorides.
- Google Patents. Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride.
- Organic Chemistry Portal.
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
- LookChem. Cas 2905-23-9,2-Chlorobenzenesulfonyl chloride. [Link]
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- 5. Cas 2905-23-9,2-Chlorobenzenesulfonyl chloride | lookchem [lookchem.com]
- 6. 2-クロロベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
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- 9. tcichemicals.com [tcichemicals.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Applications of 2-Chloro-5-cyanobenzene-1-sulfonyl chloride in Organic Synthesis: A Detailed Technical Guide for Researchers
Introduction: Unveiling the Synthetic Potential of a Versatile Reagent
2-Chloro-5-cyanobenzene-1-sulfonyl chloride is a highly reactive and versatile building block in modern organic synthesis. Its unique trifunctional nature, featuring a sulfonyl chloride, a chloro substituent, and a cyano group on an aromatic ring, provides a powerful platform for the construction of a diverse array of complex molecules. The electron-withdrawing properties of the substituents activate the sulfonyl chloride group, making it an excellent electrophile for reactions with a wide range of nucleophiles. This guide provides an in-depth exploration of the applications of this compound, with a focus on detailed protocols for its synthesis and its utility in the preparation of sulfonamides and heterocyclic compounds, which are of significant interest in drug discovery and development.
Core Attributes and Reactivity
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The sulfonyl chloride is the most reactive site, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles. The chloro and cyano groups modulate the reactivity of the aromatic ring and provide handles for further functionalization.
main [label="this compound", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sulfonamide [label="Sulfonamide Synthesis\n(Primary Application)", pos="-3,2!"]; heterocycle [label="Heterocyclic Synthesis", pos="3,2!"]; protecting_group [label="Protecting Group Chemistry", pos="-3,-2!"]; cross_coupling [label="Cross-Coupling Reactions", pos="3,-2!"];
main -- sulfonamide [label="Reaction with Amines"]; main -- heterocycle [label="Intra/Intermolecular Cyclizations"]; main -- protecting_group [label="Sulfonylation of Amines/Alcohols"]; main -- cross_coupling [label="Post-sulfonylation Modification"]; }
Figure 1: Key reactivity pathways of this compound.
Synthesis of this compound
A robust and reliable method for the synthesis of aryl sulfonyl chlorides is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. A modern and safer variation of this reaction utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO)-sulfur dioxide complex (DABSO) as a stable and easy-to-handle SO₂ surrogate.[1][2] This approach avoids the direct handling of gaseous sulfur dioxide and provides a high-yielding route to the desired sulfonyl chloride from the corresponding aniline.
Protocol: Sandmeyer-Type Chlorosulfonylation of 2-Amino-4-chlorobenzonitrile
This protocol is adapted from a general procedure for the Sandmeyer chlorosulfonylation of (hetero)aromatic amines using DABSO.[1][2]
Reaction Scheme:
start [label="2-Amino-4-chlorobenzonitrile"]; reagents [label="+ NaNO₂, HCl\n+ DABSO, CuCl₂"]; product [label="this compound"];
start -> reagents -> product; }
Figure 2: Synthesis of this compound via Sandmeyer reaction.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Purity |
| 2-Amino-4-chlorobenzonitrile | 152.58 | 1.53 g | 10.0 | 98% |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.76 g | 11.0 | 99% |
| Hydrochloric Acid (HCl), conc. | 36.46 | 1.7 mL | 20.0 | 37% aq. |
| DABSO | 240.30 | 1.44 g | 6.0 | - |
| Copper(II) Chloride (CuCl₂) | 134.45 | 67 mg | 0.5 | 99% |
| Acetonitrile (MeCN) | 41.05 | 50 mL | - | Anhydrous |
| tert-Butyl nitrite | 103.12 | 1.4 mL | 11.0 | 90% |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | ACS Grade |
| Saturated aq. NaHCO₃ | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous MgSO₄ | 120.37 | 5 g | - | - |
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-amino-4-chlorobenzonitrile (1.53 g, 10.0 mmol), DABSO (1.44 g, 6.0 mmol), copper(II) chloride (67 mg, 0.5 mmol), and anhydrous acetonitrile (50 mL).
-
Acidification: Cool the mixture to 0 °C in an ice bath and add concentrated hydrochloric acid (1.7 mL, 20.0 mmol).
-
Diazotization: Slowly add a solution of sodium nitrite (0.76 g, 11.0 mmol) in water (5 mL) dropwise over 20 minutes, maintaining the temperature below 5 °C. Alternatively, for a non-aqueous system, tert-butyl nitrite (1.4 mL, 11.0 mmol) can be added dropwise.[2]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by TLC (Thin Layer Chromatography).
-
Work-up: Upon completion, pour the reaction mixture into 100 mL of ice-water and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure sulfonyl chloride.
Expected Yield: 70-85%
Application in Sulfonamide Synthesis
The most prominent application of this compound is the synthesis of N-substituted sulfonamides.[3] Sulfonamides are a critical pharmacophore found in a wide range of therapeutic agents, including antibiotics, diuretics, and anticancer drugs.[4] The reaction proceeds via nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride.
General Protocol: Synthesis of N-Aryl-2-chloro-5-cyanobenzenesulfonamides
This protocol describes a general method for the reaction of this compound with various anilines.
Reaction Scheme:
start [label="this compound"]; reagents [label="+ Substituted Aniline\n+ Base (e.g., Pyridine or Et₃N)"]; product [label="N-Aryl-2-chloro-5-cyanobenzenesulfonamide"];
start -> reagents -> product; }
Figure 3: General scheme for sulfonamide synthesis.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Purity |
| This compound | 236.08 | 236 mg | 1.0 | 97% |
| Substituted Aniline | - | 1.1 mmol | 1.1 | 98% |
| Pyridine or Triethylamine (Et₃N) | 79.10 or 101.19 | 0.2 mL | ~1.5-2.0 | Anhydrous |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | - | 10 mL | - | Anhydrous |
| 1M HCl | - | 20 mL | - | - |
| Saturated aq. NaHCO₃ | - | 20 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous Na₂SO₄ | 142.04 | 2 g | - | - |
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.1 mmol) and the base (pyridine or triethylamine, ~1.5-2.0 mmol) in anhydrous DCM or THF (10 mL).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of this compound (236 mg, 1.0 mmol) in the same anhydrous solvent (5 mL) dropwise over 10-15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-12 hours, monitoring the reaction progress by TLC.
-
Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Washing: Combine the organic layers and wash successively with 1M HCl (2 x 10 mL) to remove excess base, saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: The resulting crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. Therefore, using anhydrous solvents and an inert atmosphere is crucial to prevent this side reaction and maximize the yield of the desired sulfonamide.
-
Base: The reaction generates hydrochloric acid (HCl) as a byproduct. The base (pyridine or triethylamine) is essential to neutralize the in-situ formed HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]
-
Slow Addition at Low Temperature: The reaction between a sulfonyl chloride and an amine is often exothermic. Slow, dropwise addition of the sulfonyl chloride at 0 °C helps to control the reaction temperature, minimizing the formation of potential side products.
Application in Heterocyclic Synthesis
The sulfonamide moiety derived from this compound can serve as a versatile precursor for the synthesis of various heterocyclic systems. The presence of the cyano and chloro groups offers multiple reaction sites for cyclization reactions.
Example: Synthesis of Triazolopyrimidines
Triazolopyrimidines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities and are of interest in medicinal chemistry.[6][7] A plausible synthetic route to a triazolopyrimidine core could involve the initial formation of a sulfonamide, followed by a series of transformations utilizing the cyano group.
A [label="2-Chloro-5-cyanobenzene-\n1-sulfonyl chloride"]; B [label="Reaction with\naminotriazole"]; C [label="Sulfonamide Intermediate"]; D [label="Intramolecular\nCyclization"]; E [label="Triazolopyrimidine\nDerivative", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E; }
Figure 4: Conceptual workflow for the synthesis of a triazolopyrimidine derivative.
Role in Drug Discovery
This compound is a valuable building block in drug discovery due to the prevalence of the sulfonamide moiety in many clinically approved drugs.[4] The 2-chloro-5-cyanophenylsulfonyl group can impart specific physicochemical properties to a molecule, influencing its solubility, lipophilicity, and metabolic stability.
Kinase Inhibitors
A significant number of kinase inhibitors, a major class of anticancer drugs, incorporate an arylsulfonamide group.[7] This group often plays a crucial role in binding to the target kinase, for example, by forming hydrogen bonds with the hinge region of the ATP-binding pocket. The specific substitution pattern of this compound can be exploited to fine-tune the binding affinity and selectivity of a potential kinase inhibitor.
DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[8][9] Several DPP-4 inhibitors feature a cyanophenyl or a related heterocyclic moiety. The 2-chloro-5-cyanophenylsulfonyl scaffold can be incorporated into novel molecular designs targeting DPP-4, where the sulfonamide can interact with key residues in the active site of the enzyme.
Conclusion
This compound is a powerful and versatile reagent in organic synthesis with significant applications in the construction of sulfonamides and as a building block for more complex heterocyclic systems. Its utility is particularly pronounced in the field of medicinal chemistry, where the resulting sulfonamide-containing molecules have shown promise as kinase inhibitors and DPP-4 inhibitors. The synthetic protocols outlined in this guide provide a practical framework for researchers to utilize this valuable reagent in their synthetic endeavors. As the quest for novel therapeutic agents continues, the strategic application of functionalized building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery.
References
- Organic Syntheses Procedure. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.
- Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)
- Organic Chemistry Portal. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.
- Bentham Science Publishers. (2024). Advancements in the Synthesis of Triazolopyrimidines.
- Google Patents. (n.d.). Synthesis of triazolopyrimidine compounds.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Simeon, F., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 9(58), 33837-33857.
- National Center for Biotechnology Information. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review.
- ResearchGate. (2021). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile.
- National Center for Biotechnology Information. (2021). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects.
- Google Patents. (n.d.). Triazolopyrimidine sulfonamide compound and synthesis method and application thereof.
- Google Patents. (n.d.). Preparation method of 2-chloro-5-cyanopyrimidine compound.
- ResearchGate. (2002). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.
- National Center for Biotechnology Information. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
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- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advancements in the Synthesis of Triazolopyrimidines | Bentham Science [benthamscience.com]
- 7. US9278972B2 - Synthesis of triazolopyrimidine compounds - Google Patents [patents.google.com]
- 8. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 2-Chloro-5-cyanobenzene-1-sulfonyl Chloride in the Synthesis of Janus Kinase (JAK) Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Versatility of a Substituted Benzenesulfonyl Chloride in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with high therapeutic efficacy and specificity is paramount. Within this context, the sulfonamide functional group remains a cornerstone of medicinal chemistry, prized for its ability to act as a bioisostere for amides and its capacity to form key hydrogen bonds with biological targets.[1] 2-Chloro-5-cyanobenzene-1-sulfonyl chloride has emerged as a particularly valuable reagent in this domain. Its trifunctional nature—a reactive sulfonyl chloride, an electron-withdrawing chloro group, and a cyano moiety—offers a versatile platform for the synthesis of complex molecules with diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties.[2] This document provides a detailed exploration of its application in the synthesis of precursors for Janus Kinase (JAK) inhibitors, a critical class of drugs for treating autoimmune diseases and myeloproliferative neoplasms.[3]
The strategic placement of the chloro and cyano groups on the benzene ring allows for fine-tuning of the electronic properties and steric profile of the resulting sulfonamide. These features can be crucial for achieving high potency and selectivity for the target kinase.[4] This guide will detail a representative synthetic protocol, discuss the underlying chemical principles, and provide context for the biological significance of the resulting compounds.
Core Application: Synthesis of a Janus Kinase (JAK) Inhibitor Intermediate
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are essential for the signaling of numerous cytokines and growth factors.[5] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including immunity, cell growth, and differentiation.[6] Dysregulation of this pathway is a hallmark of various inflammatory and autoimmune disorders, as well as certain cancers.[2] Small molecule inhibitors of JAKs have therefore become a major focus of drug development.[7]
This compound serves as a key building block for the synthesis of potent JAK inhibitors. The benzenesulfonamide moiety can be readily installed by reacting the sulfonyl chloride with a suitable amino-functionalized heterocyclic core, a common feature in many kinase inhibitors.
Illustrative Synthetic Pathway
The following diagram illustrates the synthesis of a key intermediate, N-(3-(cyanomethyl)-1H-indol-7-yl)-2-chloro-5-cyanobenzenesulfonamide , a scaffold with potential for further elaboration into a potent JAK inhibitor.
Caption: Synthesis of a JAK inhibitor intermediate.
Detailed Experimental Protocol: Synthesis of N-(3-(cyanomethyl)-1H-indol-7-yl)-2-chloro-5-cyanobenzenesulfonamide
This protocol describes a representative procedure for the synthesis of a sulfonamide intermediate. The reaction conditions are based on established methods for the synthesis of N-aryl sulfonamides.[8]
Materials:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity |
| This compound | 942199-56-6 | 236.08 | 1.0 g (4.24 mmol) | ≥97% |
| 7-Amino-1H-indole-3-acetonitrile | 5455-56-1 | 171.19 | 0.73 g (4.24 mmol) | ≥98% |
| Anhydrous Pyridine | 110-86-1 | 79.10 | 10 mL | Anhydrous |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 20 mL | Anhydrous |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | - |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 7-Amino-1H-indole-3-acetonitrile (0.73 g, 4.24 mmol) in anhydrous dichloromethane (20 mL) and anhydrous pyridine (10 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 g, 4.24 mmol) in anhydrous dichloromethane (10 mL) to the stirred reaction mixture over a period of 15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane (30 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired product, N-(3-(cyanomethyl)-1H-indol-7-yl)-2-chloro-5-cyanobenzenesulfonamide .
Rationale Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride to the corresponding sulfonic acid.
-
Pyridine as Base and Catalyst: Pyridine serves a dual purpose. It acts as a base to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product. It can also act as a nucleophilic catalyst, forming a more reactive sulfonylpyridinium intermediate.
-
Controlled Addition at Low Temperature: The slow addition of the sulfonyl chloride at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of side products.
-
Aqueous Work-up: The series of washes with acidic and basic solutions is designed to remove unreacted starting materials and the pyridine catalyst. The final brine wash helps to remove residual water from the organic layer.
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
The synthesized sulfonamide serves as a scaffold for inhibitors that target the ATP-binding pocket of JAKs. By occupying this site, the inhibitor prevents the phosphorylation and subsequent activation of the kinase, thereby blocking downstream signaling.
Caption: Inhibition of the JAK-STAT signaling pathway.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective JAK inhibitors often relies on understanding the structure-activity relationships of the synthesized compounds. For benzenesulfonamide-based inhibitors, the following general principles often apply:
| Moiety | Contribution to Activity |
| Benzenesulfonamide Core | Acts as a key hydrogen bond donor and acceptor, anchoring the molecule in the hinge region of the kinase ATP-binding site. |
| 2-Chloro Substituent | Can enhance binding affinity through favorable interactions with the protein and can improve metabolic stability. |
| 5-Cyano Substituent | Can form additional hydrogen bonds or dipole-dipole interactions with the target protein, increasing potency. It can also modulate the pKa of the sulfonamide. |
| Indole Moiety | Provides a scaffold for further functionalization to achieve selectivity among the different JAK isoforms (JAK1, JAK2, JAK3, TYK2). |
Conclusion
This compound is a highly valuable and versatile reagent in medicinal chemistry. Its application in the synthesis of sulfonamide-based scaffolds for Janus kinase inhibitors highlights its importance in the development of modern therapeutics. The ability to readily introduce a functionalized benzenesulfonamide moiety allows for the systematic exploration of structure-activity relationships, ultimately leading to the discovery of potent and selective drug candidates. The protocol and information provided herein serve as a comprehensive guide for researchers in this exciting and impactful field.
References
- Suppression of Autoimmune Arthritis by Small Molecule Inhibitors of the JAK/STAT Pathway. (n.d.). PubMed Central.
- Biological Activities Of Sulfonamides. (n.d.). SciSpace.
- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). SciELO.
- Small molecule drug discovery targeting the JAK-STAT pathway. (2024). ResearchGate.
- A small-molecule compound identified through a cell-based screening inhibits JAK/STAT pathway signaling in human cancer cells. (2008). AACR Publications.
- Synthesis and biological activity of 5-sulfonamide-substituted 3-hydroxyoxindoles with 3-cyanomethyl and 3-carboxymethyl groups. (2025). ResearchGate.
- Synthesis and biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (n.d.). PubMed Central.
- Process and intermediates for preparing a jak inhibitor. (2022). Google Patents.
- One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (n.d.). ACS Publications.
- Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. (n.d.). PubMed Central.
- Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. (2022). PubMed.
- The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. (n.d.). PubMed.
- Jakinibs: A New Class of Kinase Inhibitors in Cancer and Autoimmune Disease. (n.d.). PubMed Central.
- Janus Kinase Inhibitors: A Review of Their Emerging Applications in Dermatology. (2018). PubMed.
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Application Notes & Protocols: 2-Chloro-5-cyanobenzene-1-sulfonyl chloride as a Strategic Building Block in Pharmaceutical Synthesis
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anti-diabetic, and anti-cancer drugs.[1][2] The strategic selection of substituted aryl sulfonyl chlorides is therefore critical for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This document provides a detailed guide to the application of 2-Chloro-5-cyanobenzene-1-sulfonyl chloride, a versatile and highly reactive building block for the synthesis of novel pharmaceutical agents. We will explore its reactivity, provide detailed, field-tested protocols for its use in sulfonamide synthesis, discuss safety considerations, and present a workflow for the generation of complex molecular scaffolds.
Introduction: The Strategic Advantage of this compound
This compound is a trifunctional reagent whose value in drug discovery lies in the distinct chemical properties of its constituent groups.
-
The Sulfonyl Chloride (-SO₂Cl): This is the primary reactive site, a potent electrophile that readily reacts with nucleophiles, most notably primary and secondary amines, to form highly stable sulfonamide linkages.[2][3] This reaction is the foundation of its utility.
-
The Cyano Group (-CN): As a strong electron-withdrawing group, the nitrile functionality increases the electrophilicity of the sulfonyl chloride, enhancing its reactivity. In the final compound, the cyano group can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, or serve as a metabolic blocking site, thus influencing target binding and drug metabolism.
-
The Chloro Group (-Cl): The chlorine atom provides an additional point of modulation. It influences the lipophilicity and electronic nature of the aromatic ring. Furthermore, it can serve as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures, although this is a less common application compared to sulfonamide formation.
This unique combination makes this compound an excellent scaffold for creating libraries of compounds with diverse physicochemical properties for lead optimization campaigns.[3][4]
Physicochemical Properties & Reactivity Profile
A thorough understanding of the reagent's properties is fundamental to its effective and safe use.
| Property | Value | Source |
| CAS Number | 942199-56-6 | [4] |
| Molecular Formula | C₇H₃Cl₂NO₂S | [5] |
| Molecular Weight | 236.08 g/mol | [5] |
| Appearance | Off-white to light yellow solid | [4] |
| Reactivity | Highly reactive towards nucleophiles (amines, alcohols, water). | [3][6] |
| Moisture Sensitivity | Reacts with water to form the corresponding sulfonic acid.[7] | [7] |
The core reactivity is a nucleophilic attack on the highly electrophilic sulfur atom of the sulfonyl chloride group.[3] This process displaces the chloride ion, a good leaving group, to forge a stable sulfur-nitrogen or sulfur-oxygen bond. The presence of two electron-withdrawing groups (Cl and CN) on the benzene ring enhances the partial positive charge on the sulfur atom, making this reagent more reactive than unsubstituted benzenesulfonyl chloride.[8]
Core Application: Synthesis of N-Substituted Sulfonamides
The formation of a sulfonamide bond is the most prevalent application of this building block.
General Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution-like mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom. A base is required to neutralize the hydrogen chloride (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[3]
A placeholder image URL is used in the DOT script above. A real implementation would require a valid image URL for the chemical structure. Caption: General reaction for N-substituted sulfonamide synthesis.
Detailed Laboratory Protocol
This protocol provides a robust, general method for synthesizing sulfonamides from primary or secondary amines.
Materials & Equipment:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.0-1.2 eq)
-
Anhydrous Pyridine or Triethylamine (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
-
Ice bath
-
Standard workup glassware (separatory funnel, etc.)
-
1M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or N₂), dissolve the amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Causality Insight: The base acts as a scavenger for the HCl produced. Adding it before the sulfonyl chloride ensures the amine remains deprotonated and nucleophilic.[3]
-
-
Sulfonyl Chloride Addition: In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Causality Insight: The sulfonyl chloride is highly reactive and the reaction is exothermic. Slow, cooled addition prevents the formation of side products and ensures the reaction is well-controlled.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: a. Upon completion, dilute the reaction mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x) to remove the excess base.[3] c. Wash with water (1x), followed by saturated NaHCO₃ solution (1x) to remove any unreacted sulfonyl chloride via hydrolysis.[3] d. Finally, wash with brine (1x) to reduce the aqueous content in the organic layer.[3]
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization (e.g., from Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.[3]
Experimental Workflow & Characterization
A clear workflow is essential for reproducible results.
Caption: Standard workflow from reaction to product characterization.
Product Characterization: The identity and purity of the synthesized sulfonamides must be confirmed using standard analytical techniques.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of aromatic protons and protons from the amine moiety. The N-H proton of a secondary sulfonamide typically appears as a singlet. ¹³C NMR will verify the carbon skeleton.
-
Mass Spectrometry (MS): Provides the molecular weight of the final product, confirming successful synthesis.
-
Infrared (IR) Spectroscopy: Will show characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[3]
Safety & Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
Hazards Summary:
-
Reacts with water, releasing corrosive HCl gas.[7]
Handling & PPE:
-
Engineering Controls: Always handle this reagent inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7] Ensure an eyewash station and safety shower are readily accessible.[10]
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Wear tight-sealing safety goggles and a face shield.[7]
-
Wear a flame-retardant lab coat.
-
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, well-ventilated area away from water and strong bases.[7]
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11][12]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[11][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[11][12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10][11]
Conclusion
This compound is a powerful and versatile building block for pharmaceutical research and development. Its well-defined reactivity allows for the reliable synthesis of N-substituted sulfonamides, a key pharmacophore in many approved drugs. The protocols and guidelines presented here offer a comprehensive framework for the safe and effective use of this reagent. By understanding its chemical properties, reactivity, and handling requirements, researchers can confidently incorporate this building block into their synthetic campaigns to accelerate the discovery of new therapeutic agents.
References
- Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
- Application of 2-Nitro-Substituted Sulfonyl Chlorides in Pharmaceutical Development. Benchchem.
- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University.
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate.
- This compound. Apollo Scientific.
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- SAFETY DATA SHEET - Benzenesulfonyl chloride. Sigma-Aldrich.
- Benzenesulfonyl chloride. Chem-Impex.
- Reagents and conditions: (i) substituted benzene-1-sulfonyl chloride,... ResearchGate.
- Glibenclamide synthesis. ChemicalBook.
- SAFETY DATA SHEET - Benzenesulfonyl Chloride. TCI Chemicals.
- SAFETY DATA SHEET - 4-Cyanobenzene-1-sulfonyl chloride. Fisher Scientific.
- SAFETY DATA SHEET - 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride. Fisher Scientific.
- SAFETY DATA SHEET - 2-Cyanobenzenesulfonyl chloride. Fisher Scientific.
- Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry.
- Synthesis of sulfonyl chloride substrate precursors.
- Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Education and Science.
- A kind of synthesis technique of glibenclamide. Google Patents.
- Process for the preparation of substituted benzene sulfonyl chlorides. Google Patents.
- Synthesis process of glibenclamide intermediate 5-chlorosalicylic acid. Google Patents.
- 2-Chloro-4-cyanobenzene-1-sulfonyl chloride. ChemScene.
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing).
- Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride. Google Patents.
- Some nucleophilic reactions of cyanuric chloride and of certain 2,4-dichloro-1,3,5-triazines with compounds containing reactive hydrogen. Journal of the Chemical Society C (RSC Publishing).
- Preparation method of 2-chloro-5-cyanopyrimidine compound. Google Patents.
- The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. ResearchGate.
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Application Note: A Comprehensive Guide to the Synthesis of Novel Sulfonamides Using 2-Chloro-5-cyanobenzene-1-sulfonyl chloride
Abstract & Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1][2] The strategic synthesis of diverse sulfonamide libraries is therefore a critical activity in drug discovery and lead optimization. This guide provides detailed protocols and expert insights for the synthesis of novel N-substituted sulfonamides utilizing 2-Chloro-5-cyanobenzene-1-sulfonyl chloride, a versatile and reactive building block. The presence of both a chloro and a cyano group on the aromatic ring offers unique opportunities for subsequent chemical modification, enabling the exploration of a broad chemical space to fine-tune the physicochemical and pharmacological properties of the target molecules.
This document is intended for researchers, medicinal chemists, and process development scientists. It details the underlying reaction mechanism, provides step-by-step protocols for both conventional and microwave-assisted synthesis, and outlines robust methods for purification and characterization, ensuring the synthesis of high-purity compounds suitable for downstream applications.
Reaction Principle and Mechanism
The synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a classic nucleophilic acyl substitution reaction.[3] The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. This attack forms a transient tetrahedral intermediate. The stable chloride ion is subsequently eliminated as a leaving group, and a proton is lost from the nitrogen, resulting in the formation of the stable sulfonamide bond.
Causality: A non-nucleophilic base, such as pyridine or triethylamine, is essential in this reaction.[3][4] Its primary role is to neutralize the hydrogen chloride (HCl) generated in situ. Without this base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. An excess of the amine can sometimes be used to serve this purpose, but using a dedicated base provides better stoichiometric control.
Figure 1: General reaction mechanism for sulfonamide formation.
Reagent Profile and Essential Safety Precautions
Reagent: this compound Molecular Formula: C₇H₃Cl₂NO₂S CAS Number: Not broadly listed, structural analog to other cyanobenzenesulfonyl chlorides.[5]
Safety Profile: Sulfonyl chlorides as a class are corrosive and potent lachrymators. They react exothermically with water (including atmospheric moisture) to release corrosive HCl gas.[5][6][7]
-
Handling: Always handle this compound in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often insufficient for prolonged contact; butyl rubber or neoprene are preferred), a flame-retardant lab coat, and tight-fitting safety goggles along with a face shield.[8]
-
In case of contact:
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from moisture and incompatible materials like strong bases and alcohols.[5]
Detailed Experimental Protocols
The following protocols provide two validated methods for the synthesis of sulfonamides. The choice between them depends on the available equipment and desired reaction speed. Reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexanes).
Protocol A: Conventional Solution-Phase Synthesis
This method is a robust, traditional approach suitable for most laboratory settings.
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the primary or secondary amine (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration).
-
Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add pyridine or triethylamine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes using a dropping funnel.
-
Expert Insight: A slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine. Dropwise addition at 0 °C is critical to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor for the disappearance of the amine starting material by TLC.
-
Workup:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove the base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude solid by either recrystallization from a suitable solvent system (e.g., Ethanol/water) or by flash column chromatography on silica gel.[3]
Protocol B: Rapid Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time and is ideal for rapid library synthesis.[3][4]
-
Reaction Setup: In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine the amine (1.0 eq) and this compound (1.1 eq).
-
Base/Solvent: Add pyridine (2.0 eq). If a solvent is required for solubility, a high-boiling point polar aprotic solvent like DMF or DMSO can be used sparingly.
-
Expert Insight: Pyridine can often serve as both the base and a high-boiling solvent in microwave reactions.
-
-
Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate at a set temperature (e.g., 100-120 °C) for 10-30 minutes. Use power modulation to maintain the target temperature.
-
Workup & Purification: After cooling the vessel to room temperature, partition the reaction mixture between ethyl acetate and water. Perform the same aqueous washes as described in Protocol A (Step 5). Dry the organic layer, concentrate, and purify the product as described in Protocol A (Step 6).
Experimental Workflow and Data Summary
Figure 2: Standard workflow for sulfonamide synthesis and analysis.
Table 1: Typical Reaction Parameters
| Parameter | Protocol A: Conventional | Protocol B: Microwave |
| Amine (eq) | 1.0 | 1.0 |
| Sulfonyl Chloride (eq) | 1.1 | 1.1 |
| Base (eq) | Pyridine or Et₃N (1.5) | Pyridine (2.0) |
| Solvent | Anhydrous DCM or THF | Neat or minimal DMF |
| Temperature | 0 °C to Room Temp. | 100 - 120 °C |
| Time | 4 - 16 hours | 10 - 30 minutes |
Product Characterization and Validation
Confirming the structure and purity of the final product is a non-negotiable step for ensuring the trustworthiness of the synthesis.
-
Thin Layer Chromatography (TLC): A quick method to assess reaction completion and purity. The sulfonamide product should have a different Rƒ value than the starting materials and appear as a single spot.[10]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides confirmation of key functional groups.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for structural elucidation.[11][13]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[11]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound with high accuracy.[10]
Table 2: Expected Spectroscopic Data for a Synthesized Sulfonamide
| Technique | Feature | Expected Range / Observation |
| FT-IR | N-H Stretch (for 2° sulfonamide) | 3250 - 3370 cm⁻¹ |
| S=O Asymmetric Stretch | 1320 - 1370 cm⁻¹ | |
| S=O Symmetric Stretch | 1140 - 1180 cm⁻¹ | |
| C≡N Stretch | ~2230 cm⁻¹ | |
| ¹H NMR | NH Proton (if present) | δ 8.0 - 11.0 ppm (broad singlet, D₂O exchangeable) |
| Aromatic Protons | δ 7.5 - 8.5 ppm (characteristic splitting pattern) | |
| ¹³C NMR | Aromatic Carbons | δ 120 - 145 ppm |
| Cyano Carbon | δ 115 - 120 ppm | |
| ESI-MS | Molecular Ion Peak | [M+H]⁺ or [M-H]⁻ corresponding to calculated mass |
Conclusion
The protocols described herein provide reliable and efficient pathways for the synthesis of novel sulfonamides from this compound. The conventional method is dependable and requires standard laboratory equipment, while the microwave-assisted protocol offers a powerful tool for high-throughput synthesis and rapid generation of compound libraries. By coupling these synthetic procedures with rigorous purification and characterization techniques, researchers can confidently produce high-purity sulfonamide derivatives for evaluation in drug discovery and development programs.
References
- Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
- Chauhan, A., & Goyal, M. K. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis.
- Harmata, M., & Hong, X. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health.
- Sulfonamides: Classification, mode of action, uses and structure activity relationship. Pharma Education.
- Oudaha, K. H., et al. (2022). The recent progress of sulfonamide in medicinal chemistry. ResearchGate.
- Sulphonamides Medicinal Chemistry (Part 1). YouTube.
- Med.chem sulfonamides. Slideshare.
- Sulfonamide purification process. Google Patents.
- The Shapes of Sulfonamides: A Rotational Spectroscopy Study. National Institutes of Health.
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate.
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides. National Institutes of Health.
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines. Macmillan Group, Princeton University.
- Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. Asian Journal of Chemistry.
- Crystal polymorphism and spectroscopical properties of sulfonamides. ResearchGate.
- Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole. MDPI.
- SAFETY DATA SHEET - Benzenesulfonyl chloride. Sigma-Aldrich.
- Preparation of sulfonamides from N-silylamines. National Institutes of Health.
- SAFETY DATA SHEET - Benzenesulfonyl Chloride. TCI Chemicals.
- SAFETY DATA SHEET - 4-Cyanobenzenesulfonyl chloride. Fisher Scientific.
- Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
- SAFETY DATA SHEET - 2-Cyanobenzenesulfonyl chloride. Fisher Scientific.
- The Synthesis of Functionalised Sulfonamides. UCL Discovery.
- SAFETY DATA SHEET - 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride. Fisher Scientific.
- Pharmaceuticals in Food and Water. MDPI.
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- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Reaction of 2-Chloro-5-cyanobenzene-1-sulfonyl chloride with Amines
For: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Scaffold for Medicinal Chemistry
2-Chloro-5-cyanobenzene-1-sulfonyl chloride is a key building block in modern medicinal chemistry, offering a unique combination of reactive and modulatory functional groups. The sulfonyl chloride moiety serves as a robust electrophile for the synthesis of sulfonamides, a pharmacophore present in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. The strategic placement of a chloro and a cyano group on the benzene ring provides chemists with valuable tools to fine-tune the physicochemical and pharmacological properties of the resulting sulfonamide derivatives.
This guide provides a comprehensive overview of the reaction of this compound with various amines, offering detailed experimental protocols, mechanistic insights, and a discussion of its applications in drug discovery.
Mechanistic Insights: The Nucleophilic Acyl Substitution Pathway
The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic acyl substitution-type mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a transient pentacoordinate intermediate, which then collapses, expelling the chloride ion as a leaving group. A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
The presence of the electron-withdrawing chloro and cyano groups on the benzene ring enhances the electrophilicity of the sulfur atom in this compound. This heightened reactivity often allows for milder reaction conditions and faster reaction times compared to unsubstituted or electron-rich benzenesulfonyl chlorides.
Caption: Generalized mechanism of sulfonamide bond formation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative primary and secondary amines.
General Considerations:
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, particularly when working with moisture-sensitive amines.
-
Inert Atmosphere: Reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the sulfonyl chloride.
-
Safety Precautions: this compound is a corrosive solid that causes severe skin burns and eye damage.[1] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Reaction with a Primary Aromatic Amine (Aniline)
This protocol describes the synthesis of 2-chloro-5-cyano-N-phenylbenzenesulfonamide.
Materials:
-
This compound
-
Aniline
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve aniline (1.05 equivalents) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (1.5 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x), water (1 x), saturated NaHCO₃ solution (1 x), and finally with brine (1 x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-chloro-5-cyano-N-phenylbenzenesulfonamide.
Protocol 2: Reaction with a Primary Aliphatic Amine (Benzylamine)
This protocol outlines the synthesis of N-benzyl-2-chloro-5-cyanobenzenesulfonamide.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (TEA, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol for recrystallization
Procedure:
-
Reaction Setup: To a stirred solution of benzylamine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM in a round-bottom flask at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, wash the mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford pure N-benzyl-2-chloro-5-cyanobenzenesulfonamide.
Protocol 3: Reaction with a Secondary Amine (Piperidine)
This protocol details the synthesis of 1-[(2-chloro-5-cyanophenyl)sulfonyl]piperidine.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Water
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equivalent) and potassium carbonate (2.0 equivalents) in anhydrous acetonitrile.
-
Amine Addition: Add piperidine (1.2 equivalents) to the suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C and stir for 3-5 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product, which can be further purified by column chromatography or recrystallization if necessary.
Caption: A generalized experimental workflow for sulfonamide synthesis.
Data Presentation: Representative Reaction Outcomes
The following table summarizes expected outcomes for the reaction of this compound with various amines based on general principles of sulfonamide synthesis. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Amine Substrate | Amine Type | Expected Product | Typical Base | Typical Solvent | Expected Yield Range |
| Aniline | Primary, Aromatic | 2-Chloro-5-cyano-N-phenylbenzenesulfonamide | Pyridine | DCM | 80-95% |
| Benzylamine | Primary, Aliphatic | N-Benzyl-2-chloro-5-cyanobenzenesulfonamide | Triethylamine | DCM | 85-98% |
| Diethylamine | Secondary, Aliphatic | N-(2-Chloro-5-cyanobenzenesulfonyl)-N-ethylamine | Triethylamine | THF | 80-95% |
| Piperidine | Secondary, Cyclic | 1-[(2-Chloro-5-cyanophenyl)sulfonyl]piperidine | K₂CO₃ | Acetonitrile | 85-98% |
Applications in Drug Discovery and Development
The 2-chloro-5-cyanobenzenesulfonamide scaffold is a valuable platform for the development of novel therapeutic agents. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The chloro and cyano substituents offer several advantages:
-
Modulation of Physicochemical Properties: The chlorine atom increases lipophilicity, which can enhance membrane permeability and metabolic stability. The cyano group is a potent electron-withdrawing group that can influence the pKa of the sulfonamide proton and participate in dipole-dipole or hydrogen bonding interactions within a receptor binding pocket.
-
Vector for Further Functionalization: The chloro and cyano groups can potentially be modified in subsequent synthetic steps to introduce additional diversity.
-
Bioisosteric Replacement: The sulfonamide moiety is often used as a bioisostere for a carboxylic acid or an amide, offering improved metabolic stability and altered binding properties.
While specific drugs containing the 2-chloro-5-cyanobenzenesulfonamide core are not widely marketed, this structural motif is actively explored in drug discovery programs. For instance, sulfonamide derivatives bearing chloro and other electron-withdrawing groups have shown promise as antimicrobial and anticancer agents.[2][3] The ability to readily synthesize a diverse library of N-substituted derivatives using the protocols outlined above makes this compound a highly attractive starting material for lead optimization campaigns.
Characterization of N-Substituted 2-Chloro-5-cyanobenzenesulfonamides
The synthesized sulfonamides can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the aromatic protons, with splitting patterns influenced by the substitution pattern. The N-H proton of secondary sulfonamides typically appears as a singlet.
-
¹³C NMR will show signals for all unique carbon atoms, including the carbon bearing the cyano group.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). The C≡N stretch of the cyano group will appear around 2230 cm⁻¹.
References
- N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies. MDPI.
- Table 5, Summary of SAR for Other Alpha-Chloroamide Analogs. Probe Reports from the NIH Molecular Libraries Program. NCBI Bookshelf.
- N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents-Synthesis and Biological Studies. PubMed.
- Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate.
- Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. PubMed.
- Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. MDPI.
- Process for preparing 2-chloro-5-sulfamoylbenzoic acids. Google Patents.
- Preparation method of 2-chloro-5-cyanopyrimidine compound. Google Patents.
- Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with. MOST Wiedzy.
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing).
- Design and synthesis of some novel 4-Chloro-N-(4-(1-(2-(2-cyanoacetyl)hydrazono)ethyl)phenyl) benzenesulfonamide derivatives as anticancer and radiosensitizing agents. PubMed.
- Benzenesulfonyl chloride. Organic Syntheses Procedure.
- Sulfonamide Carboxamide Compounds. Unified Patents Portal.
- Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed.
- Method of preparing 2-chloro-3-nitro-5-carboxyl benzenesulfonamide. Google Patents.
- m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure.
- Benzenesulfonamide derivatives and pharmaceutical composition thereof. Google Patents.
- Preparation of nematocidal sulfonamides. Google Patents.
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- 3. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Agrochemicals Using 2-Chloro-5-cyanobenzene-1-sulfonyl Chloride
Introduction: A Versatile Building Block for Modern Crop Protection
2-Chloro-5-cyanobenzene-1-sulfonyl chloride is a key intermediate in the synthesis of a range of agrochemicals, particularly within the sulfonylurea class of herbicides. Its unique trifunctional molecular architecture—a sulfonyl chloride group for primary amine reactivity, a nitrile moiety for potential secondary reactions or metabolic pathways, and a chlorine atom influencing the molecule's electronic properties and environmental fate—makes it a valuable synthon for creating potent and selective crop protection agents.
Sulfonylurea herbicides are renowned for their high efficacy at low application rates, favorable toxicological profiles, and specific mode of action, which involves the inhibition of the acetolactate synthase (ALS) enzyme in plants. This enzyme is crucial for the biosynthesis of branched-chain amino acids, and its inhibition leads to the cessation of plant cell division and growth.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of sulfonylurea herbicides. We will delve into the underlying chemistry, provide a detailed, field-proven protocol for a representative synthesis, and discuss the critical parameters that ensure a successful and reproducible outcome.
Chemical Properties and Reactivity
This compound (C₇H₃Cl₂NO₂S) is a crystalline solid that serves as a robust electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, most notably primary amines, forming stable sulfonamide bonds. This reactivity is the cornerstone of its application in agrochemical synthesis.
| Property | Value | Source |
| CAS Number | 942199-56-6 | [1] |
| Molecular Formula | C₇H₃Cl₂NO₂S | |
| Molecular Weight | 236.08 g/mol | |
| Appearance | Off-white to light yellow crystalline solid | |
| Reactivity | Highly reactive with primary and secondary amines |
The electron-withdrawing nature of both the chlorine atom and the cyano group on the benzene ring enhances the electrophilicity of the sulfonyl chloride, facilitating its reaction with even weakly nucleophilic amines.
Core Synthesis Pathway: Formation of the Sulfonylurea Bridge
The primary application of this compound in agrochemical synthesis is the formation of a sulfonylurea linkage. This is typically achieved through a two-step, one-pot reaction sequence. First, the sulfonyl chloride is reacted with an isocyanate-generating reagent, followed by the in-situ reaction with an appropriate aminoheterocycle. A common and highly effective coupling partner for sulfonylurea herbicides is 2-amino-4,6-dimethoxypyrimidine, which is known to produce compounds with high herbicidal activity.[2]
Caption: General synthesis pathway for sulfonylurea herbicides.
Detailed Protocol: Synthesis of a Representative Sulfonylurea Herbicide
This protocol details the synthesis of N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-2-chloro-5-cyanobenzenesulfonamide, a representative sulfonylurea herbicide, from this compound.
Materials and Reagents:
-
This compound (≥98%)
-
2-Amino-4,6-dimethoxypyrimidine (≥98%)
-
Trichloromethyl chloroformate (diphosgene) or a phosgene solution
-
Triethylamine (Et₃N), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer with a heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves
Safety Precautions:
-
This compound is corrosive and causes severe skin burns and eye damage. [3] Handle with extreme care in a well-ventilated fume hood.
-
Phosgene and its equivalents (e.g., diphosgene, triphosgene) are highly toxic and must be handled with extreme caution in a certified fume hood with appropriate safety measures in place.
-
All reactions should be performed under an inert atmosphere to prevent moisture from hydrolyzing the sulfonyl chloride and isocyanate intermediates.
-
Wear appropriate PPE at all times.
Experimental Procedure:
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Method:
-
Preparation of the Aminoheterocycle Solution: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 2-amino-4,6-dimethoxypyrimidine (1.0 eq) in anhydrous acetonitrile.
-
Formation of the Isocyanate Intermediate: In a separate, dry three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stir bar, and under an inert atmosphere, prepare a solution of phosgene or trichloromethyl chloroformate (1.1 eq) in anhydrous toluene. To this solution, add this compound (1.0 eq) portion-wise. Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the S-Cl stretch and appearance of the -N=C=O stretch).
-
Formation of the Sulfonylurea: After the formation of the isocyanate is complete, cool the reaction mixture to room temperature. Slowly add the solution of 2-amino-4,6-dimethoxypyrimidine from Step 1 to the reaction mixture via the dropping funnel.
-
Base Addition and Reaction: To the resulting mixture, add anhydrous triethylamine (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the mixture by the slow addition of water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)-2-chloro-5-cyanobenzenesulfonamide as a solid.
Expected Yield and Characterization:
The expected yield for this reaction is typically in the range of 70-85%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
| Parameter | Expected Range |
| Yield | 70-85% |
| Purity (by HPLC) | >95% |
| Appearance | White to off-white solid |
Causality in Experimental Choices
-
Choice of Solvent: Anhydrous acetonitrile and toluene are used as they are inert to the reaction conditions and effectively solubilize the reactants. The use of anhydrous solvents is critical to prevent the hydrolysis of the highly reactive sulfonyl chloride and isocyanate intermediates.
-
Use of an Inert Atmosphere: Performing the reaction under nitrogen or argon prevents moisture from the air from interfering with the reaction, which would lead to the formation of the corresponding sulfonic acid and reduce the overall yield.
-
Base Selection: Triethylamine is a common and effective base for this type of reaction. It acts as a scavenger for the hydrochloric acid that is generated during the formation of the sulfonamide bond, driving the reaction to completion.
-
Reaction Temperature: The initial formation of the isocyanate is conducted at an elevated temperature to ensure a reasonable reaction rate. The subsequent reaction with the aminoheterocycle is performed at room temperature to avoid potential side reactions and decomposition of the product.
-
Purification Method: Silica gel chromatography is a standard and effective method for purifying the final product from any unreacted starting materials and byproducts.
Conclusion
This compound is a valuable and versatile building block for the synthesis of sulfonylurea herbicides. The protocol provided herein offers a robust and reproducible method for the synthesis of a representative compound of this class. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can effectively utilize this important intermediate in the development of new and improved agrochemicals.
References
- Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Deriv
- Herbicides containing benzenesulfonamide - Google Patents.
- Synthesis and herbicidal activity against barnyard grass of novel diarylmethanone O-(2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoyl)oximes - PubMed. PubMed. [Link][5]
- Synthesis and herbicidal activity of novel N-(4,6-disubstituted pyrimidin-2-yl)-1-[substituted pyridyl(thiazolyl)methyl] - ResearchGate. ResearchGate. [https://www.researchgate.net/publication/288850689_Synthesis_and_herbicidal_activity_of_novel_N-46-disubstituted_pyrimidin-2-yl-1-substituted_pyridylthiazolylmethyl]-5-methyl-1H-123-thazole-4-carboxamides]([Link]6]
- (PDF) Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives - ResearchGate.
- Synthesis, herbicidal activity and in silico analysis of novel pyrido[2,3-d]pyrimidine compounds - Public
- AU2004259166B2 - Herbicide combinations with specific sulfonamides - Google Patents.
- Preparation method of 2-chloro-5-cyanopyrimidine compound - Google Patents.
- Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents.
- Herbicide List | College of Agriculture, Forestry and Life Sciences - Clemson University. Clemson University. [Link][12]
- Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents.
- Production of organic sulfonyl chlorides - Google Patents.
- Herbicide Classific
- Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents.
- Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination - Google Patents.
- 6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-1,3,5-naphthalenetrisulfonic acid - CAS Common Chemistry. CAS Common Chemistry. [Link][19]
Sources
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- 3. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]
Application Notes & Protocols: Synthesis of Novel Azo Dyes Utilizing 2-Chloro-5-cyanobenzene-1-sulfonyl Chloride
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of 2-Chloro-5-cyanobenzene-1-sulfonyl chloride as a key building block in the synthesis of novel sulfonamide-containing azo dyes. The document outlines a robust two-step synthetic strategy, beginning with the formation of a stable sulfonamide intermediate, followed by a classical diazotization and azo coupling reaction. The causality behind critical experimental parameters is explained, offering field-proven insights to ensure reproducibility and high-yield synthesis. This guide is intended to empower researchers to leverage this versatile reagent for the development of new chromophores with potential applications in materials science, diagnostics, and as biological probes.
Introduction: The Strategic Role of Sulfonated Azo Dyes
Azo dyes, characterized by the presence of one or more azo (-N=N-) groups, represent the largest and most versatile class of synthetic colorants. The incorporation of a sulfonamide (-SO₂NH-) moiety into the dye structure is a well-established strategy to enhance key properties such as thermal stability, lightfastness, and affinity for various substrates. The sulfonamide group can also serve as a critical pharmacophore in medicinal chemistry.
This compound is a particularly interesting starting material. The presence of strongly electron-withdrawing chloro and cyano groups on the benzene ring can significantly influence the electronic properties of the resulting dye, potentially leading to desirable bathochromic (deepening of color) or hypsochromic (lightening of color) shifts in the absorption spectrum. This guide details a reliable pathway for integrating this building block into a disperse azo dye structure.
Overall Synthetic Workflow
The synthesis is logically structured in two primary stages:
-
Formation of a Diazotizable Intermediate: The sulfonyl chloride is first reacted with a primary aromatic amine to form a stable sulfonamide. This step is crucial as it introduces the sulfonamide linkage and preserves a free amino group for the subsequent reaction.
-
Azo Dye Synthesis: The sulfonamide intermediate is then converted into a diazonium salt, which is immediately coupled with an electron-rich aromatic compound to form the final azo dye.
Figure 1: Overall workflow for the synthesis of a sulfonamide azo dye.
Part 1: Synthesis of the Sulfonamide Intermediate
Mechanistic Rationale
The reaction between a sulfonyl chloride and a primary amine is a classic nucleophilic acyl substitution at the sulfur atom. The nitrogen of the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction, often a variant of the Hinsberg reaction, requires a base to neutralize the hydrochloric acid (HCl) generated as a byproduct[1][2]. Pyridine is an excellent choice as it serves as both the solvent and the base, effectively scavenging the HCl to drive the reaction to completion. The reaction is initiated at a low temperature (0°C) to control the initial exothermic reaction rate and then allowed to warm to room temperature to ensure complete conversion.
Materials & Reagents
| Reagent | CAS No. | MW ( g/mol ) | M.P. (°C) | Key Properties |
| This compound | 942199-56-6 | 236.08 | N/A | Moisture sensitive, corrosive |
| 4-Aminophenol | 123-30-8 | 109.13 | 186-189 | Air and light sensitive |
| Pyridine (Anhydrous) | 110-86-1 | 79.10 | -42 | Hygroscopic, pungent odor, excellent HCl scavenger |
| Hydrochloric Acid (HCl), 2M | 7647-01-0 | 36.46 | N/A | Corrosive |
| Deionized Water | 7732-18-5 | 18.02 | 0 | High purity |
Detailed Experimental Protocol
Protocol 1: Synthesis of 4-((4-chloro-3-cyanosulfonyl)amino)phenol
-
Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-aminophenol (5.46 g, 0.05 mol).
-
Dissolution: Add 50 mL of anhydrous pyridine to the flask. Stir the mixture under a nitrogen atmosphere until the 4-aminophenol is completely dissolved. Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: Dissolve this compound (11.80 g, 0.05 mol) in 25 mL of anhydrous pyridine. Add this solution dropwise to the cooled 4-aminophenol solution over a period of 30-45 minutes, ensuring the temperature remains below 5°C.
-
Expert Insight: Slow, dropwise addition is critical to manage the exothermicity of the reaction and prevent the formation of side products.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: Pour the reaction mixture into 400 mL of ice-cold 2M hydrochloric acid with vigorous stirring. This will neutralize the pyridine and precipitate the product.
-
Filtration and Washing: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the purified solid in a vacuum oven at 60°C to a constant weight. The product, 4-((4-chloro-3-cyanosulfonyl)amino)phenol, should be an off-white to light-tan powder.
Part 2: Synthesis of the Final Azo Dye
Mechanistic Rationale
Diazotization: The primary aromatic amine of the sulfonamide intermediate is converted to a diazonium salt using nitrous acid (HNO₂)[3][4]. The nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, typically hydrochloric acid. This reaction must be carried out at low temperatures (0-5°C) because aryl diazonium salts are unstable and can decompose, leading to the evolution of nitrogen gas and undesired side products[5].
Figure 2: Simplified diazotization reaction.
Azo Coupling: The resulting diazonium salt is a weak electrophile. It readily reacts with an electron-rich coupling component in an electrophilic aromatic substitution reaction[6][7]. 2-Naphthol is an excellent coupling component. The reaction is performed in a basic solution (e.g., aqueous NaOH), which deprotonates the hydroxyl group of the naphthol to form a highly nucleophilic naphthoxide ion. This strongly activated ring then attacks the terminal nitrogen of the diazonium salt, forming the azo linkage and yielding the final dye[8][9].
Materials & Reagents
| Reagent | CAS No. | MW ( g/mol ) | M.P. (°C) | Key Properties |
| Sulfonamide Intermediate (from Part 1) | N/A | 308.73 | N/A | Primary aromatic amine |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 271 | Oxidizing agent, toxic |
| Hydrochloric Acid (HCl), 37% | 7647-01-0 | 36.46 | N/A | Corrosive |
| 2-Naphthol (β-Naphthol) | 135-19-3 | 144.17 | 121-123 | Light sensitive |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 318 | Caustic, hygroscopic |
| Urea | 57-13-6 | 60.06 | 133-135 | Used to quench excess nitrous acid |
Detailed Experimental Protocol
Protocol 2: Diazotization and Azo Coupling
-
Diazotization Setup: In a 500 mL beaker, suspend the sulfonamide intermediate (6.18 g, 0.02 mol) in a mixture of 50 mL of deionized water and 10 mL of concentrated hydrochloric acid. Stir vigorously and cool the slurry to 0-5°C in an ice-salt bath.
-
Nitrite Addition: In a separate beaker, dissolve sodium nitrite (1.45 g, 0.021 mol) in 10 mL of cold water. Add this solution dropwise to the cold amine slurry over 20 minutes, keeping the temperature strictly between 0 and 5°C.
-
Trustworthiness Check: A slight excess of nitrous acid is used to ensure complete diazotization. The presence of excess nitrous acid can be confirmed by testing a drop of the solution with starch-iodide paper (a blue-black color indicates excess HNO₂).
-
-
Stirring and Quenching: Continue stirring the mixture at 0-5°C for an additional 30 minutes after the addition is complete. Any excess nitrous acid can be quenched by the careful addition of a small amount of urea until the starch-iodide test is negative. The resulting clear solution contains the diazonium salt.
-
Coupling Solution: In a separate 600 mL beaker, dissolve 2-naphthol (2.88 g, 0.02 mol) in 100 mL of a 10% aqueous sodium hydroxide solution. Cool this solution to 0-5°C in an ice bath.
-
Azo Coupling: Add the cold diazonium salt solution slowly and with vigorous stirring to the cold 2-naphthol solution. An intensely colored precipitate should form immediately.
-
Expert Insight: Maintaining a basic pH (8-10) during coupling is essential for activating the 2-naphthol. The diazonium salt solution is added to the naphthol solution (and not vice-versa) to ensure the coupling partner is always in excess, which minimizes side reactions.
-
-
Completion and Isolation: Continue stirring the mixture in the ice bath for 2 hours to ensure the coupling reaction is complete.
-
Filtration and Washing: Collect the dye precipitate by vacuum filtration. Wash the solid with a cold 5% NaCl solution to remove impurities, followed by several washes with cold deionized water until the filtrate is neutral.
-
Purification and Drying: The crude dye can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture[10][11][12]. Dry the purified dye in a vacuum oven at 70°C.
Characterization of the Final Dye
The synthesized azo dye should be characterized to confirm its structure and purity.
-
UV-Visible Spectroscopy: Dissolve a small amount of the dye in a suitable solvent (e.g., DMF or ethanol) and record the UV-Vis spectrum to determine the maximum absorption wavelength (λmax), which corresponds to its color.
-
FTIR Spectroscopy: Analyze the dye using FTIR to identify key functional groups. Expect to see characteristic peaks for N-H stretching (sulfonamide), S=O stretching (sulfonyl), C≡N stretching (cyano), and the -N=N- azo linkage[13][14].
-
NMR Spectroscopy (¹H and ¹³C): NMR is the most definitive method for structural elucidation.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized dye.
Safety & Handling
-
This compound is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium nitrite is a strong oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.
-
Hydrochloric acid and sodium hydroxide are corrosive. Handle with care.
-
Aryl diazonium salts are potentially explosive when isolated and dry. Never isolate the diazonium salt. Use it immediately in solution after its preparation.
References
- Synthesis of new sulfonamide azo dyes for enhancing functional and dyeing properties of viscose fabric
- Synthesis of sulfonamide based azo dyes (S1–S4)
- Synthesis of some new aryl sulfonyl derivatives and study of their biological activity
- spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline
- antimicrobial-sulphonamide-azo-dyes - Ask this paper | Bohrium
- A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight
- Coupling of benzene diazonium chloride with 1naphthol class 12 chemistry CBSE
- Hinsberg reaction - Wikipedia
- Synthesis of azo dye by coupling of diazonium salt with α-naphthol, β
- Synthesis and evaluation of novel antibacterial monoazo disperse dyes based on sulfonamide deriv
- Review Article - Coupling Reactions of Aryldiazonium Salt. Part-XI
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem
- Synthesis, Purification, Characterization, and ABTS Antioxidant Evalu
- Novel Monosulfonated Azo Dyes: Design, Synthesis, and Application as Disperse Dyes on Polyester Fabrics | ACS Omega
- UV-Visible spectra of the azo dyes A1-A3 in THF.
- Reaction of 2-naphthol with substituted benzenediazonium salts in [bmim][BF 4] | Request PDF
- Recent advances in synthesis of sulfonamides: A review
- Reactions of Diazonium Salts with Phenols and Amines in Non-Aqueous Media
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides
- Non-destructive FTIR analysis of mono azo dyes - Semantic Scholar
- Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Ability as an Acid
- Method for the recrystallisation and/or purification of azo-type compounds - Google P
- Suggestions required for efficient isolation and purific
- STUDIES ON SYNTHESIS OF SULFONAMIDE DYES AND THEIR APPLIC
- [Purification of dyes by recrystalliz
- The results obtained in the purific
- Synthesis of temporarily solubilised azo disperse dyes containing a β‐sulphatoethylsulphonyl group and dispersant‐free dyeing of polyethylene terephthal
- SYNTHESIS AND APPLICATION OF MONOAZO DISPERSE DYES BASED ON ASYMMETRIC BISIMIDE ON POLYLACTIC ACID FABRICS
- Diazotis
- 14.
- One step diazotization coupling process - Google P
- 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles | Request PDF
- Substitution Reactions of Diazonium Salts for Organic Chemistry - YouTube
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- 10. WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds - Google Patents [patents.google.com]
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Application Notes & Protocols: Derivatization of 2-Chloro-5-cyanobenzene-1-sulfonyl chloride
Introduction: The Strategic Utility of a Bifunctional Reagent
2-Chloro-5-cyanobenzene-1-sulfonyl chloride is a highly reactive, bifunctional aromatic compound of significant interest in medicinal chemistry, agrochemicals, and materials science. Its structure incorporates three key features that drive its synthetic utility:
-
A Sulfonyl Chloride Moiety (-SO₂Cl): This is a powerful electrophilic group, readily susceptible to nucleophilic attack. It serves as the primary handle for derivatization, enabling the formation of stable sulfonamide and sulfonate ester linkages.
-
An Electron-Withdrawing Cyano Group (-CN): Positioned para to the sulfonyl chloride, the nitrile group strongly activates the sulfonyl chloride towards nucleophilic substitution, enhancing its reactivity. It also provides a secondary site for chemical modification in multi-step syntheses.
-
A Chlorine Substituent (-Cl): The ortho chlorine atom further influences the electronic properties of the aromatic ring and provides an additional site for more advanced cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if desired in subsequent synthetic steps.
This guide provides a detailed exploration of the core derivatization strategies for this compound, focusing on the formation of sulfonamides and sulfonate esters. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles that govern reaction success.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 942199-56-6 | [1][2][3] |
| Molecular Formula | C₇H₃Cl₂NO₂S | [1] |
| Molecular Weight | 236.08 g/mol | N/A |
| Appearance | Typically a white to off-white solid | N/A |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [3] |
Core Derivatization Reactions: Sulfonamide Synthesis
The reaction of this compound with primary or secondary amines is the most common derivatization pathway, yielding structurally diverse sulfonamides. These motifs are prevalent in a vast array of pharmaceuticals, including diuretics, antibiotics, and anticonvulsants.
Mechanistic Rationale
The reaction proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The amine's lone pair of electrons attacks the electrophilic sulfur center, leading to the displacement of the chloride leaving group. A non-nucleophilic base is required to quench the hydrochloric acid (HCl) generated in situ, preventing the protonation and deactivation of the amine nucleophile.[4][5]
Caption: General reaction scheme for sulfonamide synthesis.
Protocol 2.A: Synthesis of N-Aryl/Alkyl Sulfonamides
This protocol is a robust, general-purpose method suitable for a wide range of primary and secondary amines.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, benzylamine, morpholine)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq.) and triethylamine (1.2-1.5 eq.) in anhydrous DCM (approx. 0.2 M concentration relative to the amine).[4]
-
Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution temperature reaches 0 °C. This is crucial to control the exothermic reaction and minimize side-product formation.[6]
-
Reagent Addition: Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirring amine solution over 15-20 minutes using a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours.[4] Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up - Quenching: Dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel.
-
Work-up - Washing:
-
Wash the organic layer sequentially with 1 M HCl to remove excess triethylamine and any unreacted primary/secondary amine.
-
Wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash with brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude sulfonamide can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.[6][7]
Table 2: Reagent Calculation Example (for Benzylamine)
| Reagent | M.W. ( g/mol ) | Mmol | Equivalents | Amount |
| Benzylamine | 107.15 | 10 | 1.0 | 1.07 g |
| This compound | 236.08 | 10.5 | 1.05 | 2.48 g |
| Triethylamine | 101.19 | 15 | 1.5 | 2.1 mL |
| Dichloromethane (DCM) | - | - | - | 50 mL |
Core Derivatization Reactions: Sulfonate Ester Synthesis
Reacting this compound with alcohols or phenols yields sulfonate esters. This reaction is synthetically analogous to sulfonamide formation and is widely used for creating protecting groups or introducing the sulfonyl moiety into molecules for various applications, such as in photoacid generators.[5][8]
Mechanistic Rationale
Similar to sulfonamide synthesis, this reaction is a nucleophilic substitution at the sulfur atom. The oxygen of the hydroxyl group acts as the nucleophile. A base, typically a sterically hindered amine like triethylamine or a weaker base like pyridine, is used to deprotonate the alcohol/phenol, increasing its nucleophilicity, and to neutralize the HCl byproduct.[5]
Caption: General reaction scheme for sulfonate ester synthesis.
Protocol 3.A: Synthesis of Aryl/Alkyl Sulfonate Esters
This protocol is effective for both aliphatic alcohols and phenols. Phenols are generally more acidic and may react under slightly milder conditions.
Materials:
-
This compound
-
Alcohol or Phenol of choice (e.g., phenol, 2-propanol)
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Diethyl Ether, anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware as listed in Protocol 2.A
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve the alcohol/phenol (1.0 eq.) in anhydrous DCM. Add the base (1.2 eq. of pyridine or Et₃N).
-
Cooling: Cool the mixture to 0 °C in an ice bath with stirring.
-
Reagent Addition: Add this compound (1.05 eq.) portion-wise as a solid or as a solution in minimal DCM. Maintain the temperature at 0 °C during addition.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC. Phenols typically react faster than aliphatic alcohols.
-
Work-up: The work-up procedure is identical to steps 5-7 outlined in Protocol 2.A (quenching, washing with 1 M HCl, NaHCO₃, and brine, followed by drying).
-
Purification: The crude sulfonate ester is typically purified by flash chromatography (using a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure product.[6]
Experimental Workflow and Troubleshooting
Caption: Standard experimental workflow for derivatization.
Troubleshooting Guide:
-
Low or No Yield:
-
Cause: Inactive amine/alcohol or degraded sulfonyl chloride. Sulfonyl chlorides are moisture-sensitive.
-
Solution: Ensure all reagents are pure and solvents are anhydrous. Use a fresh bottle of this compound.
-
-
Multiple Products on TLC:
-
Cause: Reaction may be too vigorous, or the base may be acting as a competing nucleophile (less common with Et₃N/Pyridine).
-
Solution: Ensure addition of the sulfonyl chloride is slow and the temperature is maintained at 0 °C.
-
-
Product Difficult to Purify:
-
Cause: Formation of the base•HCl salt can sometimes complicate purification.
-
Solution: Ensure the aqueous work-up is thorough. A pre-purification filtration through a small plug of silica gel can sometimes remove baseline impurities before final chromatography or recrystallization.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Reagent Hazards: this compound is corrosive and causes severe skin burns and eye damage.[3] It is also highly sensitive to moisture. Handle in a well-ventilated fume hood and keep containers tightly sealed.
-
Reaction Hazards: The reaction with amines/alcohols is exothermic. Controlled, slow addition of the sulfonyl chloride at low temperatures is critical to prevent a runaway reaction.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any unreacted sulfonyl chloride carefully with a dilute base solution before disposal.
References
- Vedejs, E., Lin, S., Klapars, A., & Wang, J. (1996). Synthesis of sulfonyl chloride substrate precursors. J. Am. Chem. Soc., 118, 9796.
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
- Back, T. G., & Lim, V. J. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Molecules, 15(4), 2359–2371.
- Wang, L., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 23(11), 2969.
- Roy, A., & Panda, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
- Akinyemi, T. S., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 256-267.
- ChemWhat. This compound CAS#: 942199-56-6. Product Page.
- Li, Y., et al. (2023). Synthesis and properties of a series of sulfonate ester photoacid generators. Reaction Chemistry & Engineering.
- D'Alelio, G. F. (1954). Method of preparing ortho sulfonyl chloride benzoic acid esters. US Patent 2,667,503.
- CN112759536A. Process for the preparation of substituted benzene sulfonyl chlorides. Google Patents.
- Georganics. 2-Chloro-5-fluorobenzene-1-sulfonyl chloride. Product Page.
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. 942199-56-6|this compound|BLD Pharm [bldpharm.com]
- 3. 942199-56-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. cbijournal.com [cbijournal.com]
- 5. eurjchem.com [eurjchem.com]
- 6. rsc.org [rsc.org]
- 7. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and properties of a series of sulfonate ester photoacid generators - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Scalable Synthesis and Utilization of 2-Chloro-5-cyanobenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive technical guide provides detailed application notes and scalable protocols for the synthesis and application of 2-Chloro-5-cyanobenzene-1-sulfonyl chloride, a key intermediate in pharmaceutical and agrochemical research. This document moves beyond a simple recitation of steps, offering in-depth scientific rationale for procedural choices, process optimization strategies for large-scale synthesis, and robust safety and handling protocols. The methodologies presented are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility. Visualized workflows and tabulated data are provided to facilitate practical implementation in both research and development settings.
Introduction: The Strategic Importance of this compound
This compound is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. The presence of a highly reactive sulfonyl chloride group, an electron-withdrawing nitrile moiety, and a specific chlorine substitution pattern on the benzene ring makes it an invaluable building block for the synthesis of a diverse array of complex organic molecules.
The sulfonyl chloride functional group serves as a robust electrophile for the formation of sulfonamides, a privileged scaffold in numerous therapeutic agents due to their wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The nitrile and chloro substituents offer opportunities for further chemical modification, allowing for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target-binding affinity of the final compounds. This guide will detail two primary scalable synthetic approaches to this compound and its subsequent conversion to sulfonamides.
Synthesis of this compound: Scalable Protocols
Two primary routes are presented for the scalable synthesis of the title compound: direct chlorosulfonation of 4-chlorobenzonitrile and the conversion of 2-chloro-5-cyanobenzenesulfonic acid. The choice of method will depend on the availability of starting materials, scale of production, and specific equipment capabilities.
Method A: Direct Chlorosulfonation of 4-Chlorobenzonitrile
This method is an electrophilic aromatic substitution where chlorosulfonic acid is used to directly introduce the sulfonyl chloride group onto the 4-chlorobenzonitrile ring.[3]
Reaction Scheme:
Workflow for Chlorosulfonation.
Protocol 1: Scalable Batch Synthesis via Chlorosulfonation
This protocol is adapted from established procedures for the chlorosulfonation of aromatic compounds.[3][4]
Materials:
-
4-Chlorobenzonitrile
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂) (optional, for improved yield)
-
Dichloromethane (DCM) or other suitable inert solvent
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet
-
Addition funnel
-
Gas scrubber (for HCl and SO₂ fumes)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Setup: Set up the jacketed reactor under a nitrogen atmosphere and ensure the gas outlet is connected to a scrubber containing a sodium hydroxide solution.
-
Reagent Charging: Charge the reactor with 4-chlorobenzonitrile (1.0 eq) and dichloromethane (5-10 volumes). Cool the mixture to 0-5 °C with constant stirring.
-
Chlorosulfonic Acid Addition: Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise via the addition funnel, maintaining the internal temperature below 10 °C. The reaction is highly exothermic and generates significant amounts of HCl gas.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC. For enhanced conversion, the reaction can be gently heated to 40-50 °C.
-
Work-up: Once the reaction is complete, cool the mixture back to 0-5 °C. Very slowly and carefully quench the reaction by pouring it onto a stirred mixture of crushed ice and water. Caution: This is a highly exothermic process.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2 volumes).
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by short-path distillation under high vacuum for larger scales.
Process Optimization and Scalability Considerations:
-
Temperature Control: Strict temperature control during the addition of chlorosulfonic acid is critical to minimize the formation of by-products.
-
Stoichiometry: The ratio of chlorosulfonic acid to the substrate can be optimized to maximize yield and minimize the use of excess reagent.
-
Continuous Flow Synthesis: For industrial-scale production, a continuous flow process can offer superior temperature control, enhanced safety, and improved space-time yield.[4]
Method B: Conversion of 2-chloro-5-cyanobenzenesulfonic acid
This two-step approach involves the initial sulfonation of 4-chlorobenzonitrile to 2-chloro-5-cyanobenzenesulfonic acid, followed by conversion to the sulfonyl chloride using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Reaction Scheme:
Two-Step Synthesis Workflow.
Protocol 2: Scalable Synthesis from Sulfonic Acid
Step 1: Synthesis of 2-chloro-5-cyanobenzenesulfonic acid
-
In a suitable reactor, carefully add 4-chlorobenzonitrile (1.0 eq) to fuming sulfuric acid (20% SO₃, 3-4 eq) at a temperature maintained between 10-20 °C.
-
After the addition, slowly heat the mixture to 80-90 °C and hold for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto ice to precipitate the sulfonic acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Conversion to this compound
-
In a reactor equipped with a reflux condenser and a gas scrubber, suspend the dried 2-chloro-5-cyanobenzenesulfonic acid (1.0 eq) in an excess of thionyl chloride (3-5 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq).
-
Heat the mixture to reflux (approximately 76 °C) and maintain for 4-6 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Cool the reaction mixture and carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude product can be purified as described in Protocol 1.
| Parameter | Method A: Chlorosulfonation | Method B: From Sulfonic Acid |
| Starting Material | 4-Chlorobenzonitrile | 2-chloro-5-cyanobenzenesulfonic acid |
| Key Reagents | Chlorosulfonic acid | Thionyl chloride, DMF (cat.) |
| Typical Yield | 60-75% | 85-95% (from sulfonic acid) |
| Key Advantages | Single step | Milder conditions for chlorination |
| Key Challenges | Highly exothermic, corrosive | Two-step process |
Application: Scalable Synthesis of Sulfonamides
The primary application of this compound is in the synthesis of N-substituted sulfonamides. The following protocol is a general and scalable method for this transformation.
Reaction Mechanism:
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is required to neutralize the HCl byproduct.[5]
General Mechanism of Sulfonamide Formation.
Protocol 3: Scalable Synthesis of N-Substituted 2-Chloro-5-cyanobenzenesulfonamides
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Pyridine or triethylamine (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography (if necessary)
Procedure:
-
Reaction Setup: In a suitable reactor under a nitrogen atmosphere, dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C and slowly add the base (e.g., pyridine, 1.5 eq).
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude sulfonamide can be purified by recrystallization or column chromatography on silica gel.
| Parameter | Value/Condition | Rationale |
| Amine Stoichiometry | 1.0 - 1.2 eq | A slight excess of the amine can drive the reaction to completion. |
| Base | Pyridine, Triethylamine | Acts as a nucleophilic catalyst and acid scavenger. |
| Solvent | Anhydrous DCM, THF | Aprotic solvents to prevent hydrolysis of the sulfonyl chloride. |
| Temperature | 0 °C to RT | Initial cooling controls the exotherm, followed by RT for reaction completion. |
Safety and Handling
This compound and the reagents used in its synthesis are hazardous and must be handled with appropriate safety precautions.
-
Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[6]
-
Thionyl Chloride: Toxic and corrosive. Reacts with water to produce HCl and SO₂ gas. Handle in a fume hood with appropriate PPE.
-
This compound: Corrosive and moisture-sensitive. Causes severe skin burns and eye damage. Avoid inhalation of dust and contact with skin and eyes.
-
General Precautions: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the sulfonyl chloride. Emergency eyewash and safety shower stations should be readily accessible.
Conclusion
This application note provides a detailed and practical guide for the scalable synthesis and application of this compound. By understanding the underlying chemical principles, optimizing reaction conditions, and adhering to strict safety protocols, researchers and drug development professionals can effectively utilize this versatile building block in their synthetic endeavors. The protocols provided herein are designed to be robust and scalable, facilitating the transition from laboratory-scale research to larger-scale production.
References
- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). National Center for Biotechnology Information.
- Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. (2023). J. Am. Chem. Soc.
- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface.
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). National Center for Biotechnology Information.
- Preparation of sulfonamides from N-silylamines. (n.d.). National Center for Biotechnology Information.
- Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE.
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). National Center for Biotechnology Information.
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). MDPI.
- Chlorosulfonic Acid. (n.d.). Veolia North America.
Sources
- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides [mdpi.com]
- 5. cbijournal.com [cbijournal.com]
- 6. info.veolianorthamerica.com [info.veolianorthamerica.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-5-cyanobenzene-1-sulfonyl chloride
Welcome to the technical support center for the purification of 2-chloro-5-cyanobenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this critical reagent. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues, explaining the causality behind experimental choices to ensure the integrity and success of your synthesis.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound and how do they arise?
A1: The primary impurities depend on the synthetic route employed. However, common contaminants include:
-
Starting Materials: Unreacted starting materials from the sulfonylation reaction are a frequent source of impurity.
-
2-Chloro-5-cyanobenzenesulfonic acid: This is the hydrolysis product of the sulfonyl chloride.[1][2][3] Its formation is accelerated by the presence of water in solvents or during workup.[3][4] Given the reactivity of the sulfonyl chloride moiety, exposure to moisture at any stage is a critical concern.[5]
-
Disulfides and Sulfones: These can form as byproducts during certain synthetic procedures, particularly in Sandmeyer-type reactions.[2]
-
Isomeric Byproducts: Depending on the regioselectivity of the sulfonation/chlorosulfonation reaction, other positional isomers of the sulfonyl chloride may be present.
Understanding the potential impurities from your specific synthesis is the first step in designing an effective purification strategy.
Q2: My purified this compound shows signs of degradation upon storage. What are the best practices for storing this compound?
A2: this compound is sensitive to moisture and can degrade over time.[1][6] To ensure its stability, the following storage conditions are imperative:
-
Inert Atmosphere: Store the compound under a dry, inert atmosphere such as argon or nitrogen.
-
Low Temperature: Storage at low temperatures (-20°C is often recommended) significantly slows down decomposition pathways.[6]
-
Anhydrous Conditions: Ensure the storage container is completely dry and tightly sealed to prevent the ingress of atmospheric moisture. Use of a desiccator for short-term storage at room temperature can also be beneficial.
It's important to note that even under optimal conditions, sulfonyl chlorides can degrade.[1][6] It is advisable to re-analyze the purity of the compound if it has been stored for an extended period.
II. Troubleshooting Guide
Problem 1: The crude product is an oil or a sticky solid and is difficult to handle.
-
Possible Cause: This is often due to the presence of residual solvents or significant amounts of impurities that lower the melting point of the mixture.
-
Solution Workflow:
Caption: Decision workflow for handling oily crude product.
-
In-Depth Explanation: Trituration with a cold, non-polar solvent can often induce crystallization by removing impurities that are more soluble in that solvent. If this fails, an aqueous workup is necessary to remove highly polar, water-soluble impurities.[4] The choice of drying agent is also critical; ensure it is used in sufficient quantity to remove all traces of water before concentrating the solution.
Problem 2: Recrystallization yields are low, or the purity does not improve significantly.
-
Possible Cause: An inappropriate solvent system or the presence of impurities with similar solubility to the desired product.
-
Troubleshooting Steps:
-
Solvent Screening: The key to successful recrystallization is finding a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent pair system (one solvent in which the compound is soluble and another in which it is insoluble) often provides the best results.
-
Systematic Solvent Selection:
-
Begin with single solvents of varying polarities (e.g., hexanes, toluene, ethyl acetate, acetonitrile).
-
If a single solvent is not ideal, try solvent pairs. A common approach is to dissolve the crude product in a minimum amount of a "good" hot solvent and then add a "poor" solvent dropwise until turbidity persists. Then, reheat to dissolve and allow to cool slowly.
-
-
Seeding: If crystals are slow to form, adding a seed crystal of pure product can initiate crystallization.
-
Cooling Rate: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling can trap impurities within the crystal lattice.
Table 1: Suggested Solvents for Recrystallization Screening
-
| Solvent/System | Polarity | Comments |
| Hexanes/Ethyl Acetate | Low to Medium | A common and effective solvent pair for many organic compounds.[6] |
| Toluene | Low | Good for aromatic compounds; higher boiling point allows for a wider temperature gradient. |
| Dichloromethane/Hexanes | Low to Medium | Dichloromethane is a good solvent, with hexanes used as the anti-solvent. |
| Acetonitrile | Polar Aprotic | Can be effective if impurities are significantly less polar.[7] |
Problem 3: Column chromatography fails to provide adequate separation.
-
Possible Cause: Incorrect choice of stationary phase or mobile phase, or co-elution of impurities.
-
Detailed Protocol: Flash Column Chromatography
-
Expert Insights:
-
Stationary Phase: Silica gel is the most common stationary phase for sulfonyl chlorides. [6][7] * Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. [6][7]Start with a low polarity mobile phase and gradually increase the polarity to elute the compounds.
-
Thin-Layer Chromatography (TLC): Always perform TLC analysis before running a column to determine the optimal solvent system for separation. [6][7]The ideal Rf value for the desired compound on TLC is typically between 0.2 and 0.4.
-
Deactivation: Sulfonyl chlorides can be sensitive to the acidic nature of silica gel. If degradation is observed on the column, the silica gel can be deactivated by pre-treating it with a small amount of a base like triethylamine mixed into the eluent.
-
III. Purity Assessment
Once purified, it is crucial to accurately assess the purity of this compound. A multi-faceted analytical approach is recommended. [8] Table 2: Recommended Analytical Techniques for Purity Assessment
| Technique | Purpose | Key Considerations |
| ¹H NMR Spectroscopy | Structural confirmation and purity estimation. | A standard and powerful tool for identifying the compound and detecting proton-bearing impurities. [8] |
| HPLC-UV | Quantitative purity analysis. | Reversed-phase HPLC with a C18 column is commonly used. A mobile phase of acetonitrile and water is often effective. [9]A UV detector is suitable due to the aromatic nature of the compound. [8] |
| GC-MS | Identification of volatile impurities. | May require derivatization to a more stable sulfonamide to prevent degradation at high temperatures. [8] |
| Melting Point | Indication of purity. | A sharp melting point range close to the literature value suggests high purity. A broad or depressed melting point indicates the presence of impurities. |
IV. References
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC - NIH. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]
-
The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society. [Link]
-
Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]
-
Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. Journal of Organic Chemistry. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
This compound CAS#: 942199-56-6. ChemWhat. [Link]
-
Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. DeepDyve. [Link]
-
Process for the preparation of substituted benzene sulfonyl chlorides. Google Patents.
-
Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]
-
General preparation method of sulfonyl chloride. Google Patents.
-
2-Chloro-5-fluorobenzene-1-sulfonyl chloride. Georganics. [Link]
-
Preparation method of 2-chloro-5-cyanopyrimidine compound. Google Patents.
-
Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. [Link]
-
Process for preparing M-chlorobenzene sulphonyl chloride. Google Patents.
-
The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. [Link]
-
Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. MDPI. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 942199-56-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. rsc.org [rsc.org]
- 7. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Common side reactions with 2-Chloro-5-cyanobenzene-1-sulfonyl chloride
Technical Support Center: 2-Chloro-5-cyanobenzene-1-sulfonyl chloride
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this highly reactive intermediate. Our goal is to provide you with the expertise and field-proven insights necessary to troubleshoot your experiments effectively, ensuring the integrity and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low when forming a sulfonamide. What is the most probable cause?
A1: The most frequent cause of low yield is the degradation of the this compound starting material through hydrolysis. Sulfonyl chlorides are highly susceptible to moisture, reacting with water to form the corresponding sulfonic acid (2-chloro-5-cyanobenzenesulfonic acid).[1] This sulfonic acid is unreactive towards amines under standard sulfonamide coupling conditions, thus representing a direct loss of your limiting reagent. The purity of the sulfonyl chloride should be the first parameter you investigate.
Q2: I observe the formation of a significant amount of a polar, water-soluble impurity that I cannot easily remove. What is it?
A2: This is almost certainly the 2-chloro-5-cyanobenzenesulfonic acid byproduct from the hydrolysis of your starting material.[1][2] This side reaction can occur if your reagent has degraded during storage or if the reaction conditions are not sufficiently anhydrous. During an aqueous workup, any unreacted sulfonyl chloride will rapidly convert to this sulfonic acid, which can complicate purification.
Q3: When reacting with a primary amine, I've isolated a byproduct with a much higher molecular weight than my target sulfonamide. What could this be?
A3: You are likely observing the formation of a di-sulfonated amine, where two molecules of the sulfonyl chloride have reacted with the single primary amine.[3] This is a common side reaction, particularly if there is a localized high concentration of the sulfonyl chloride or if the stoichiometry is not carefully controlled.[3] The resulting di-sulfonamide is often less soluble and can present as an unexpected precipitate.
Q4: How should I properly store and handle this compound?
A4: Due to its high reactivity with water, this reagent must be stored under strictly anhydrous conditions. We recommend storing it in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a desiccator to protect it from atmospheric moisture.[4] For long-term storage, keeping it in a freezer at -20°C is advisable. Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture on the cold solid.
Troubleshooting Guide: Specific Experimental Issues
Issue 1: Reaction Failure or Sluggish Conversion
Question: I've combined my amine and the sulfonyl chloride with a base like triethylamine, but the reaction is extremely slow or shows no product formation by TLC/LC-MS analysis. What's wrong?
| Possible Cause | Underlying Rationale & Explanation | Recommended Action & Protocol |
| Degraded Sulfonyl Chloride | The sulfonyl chloride is a highly reactive electrophile.[5][6] If it has been exposed to moisture, it will have hydrolyzed to the unreactive sulfonic acid, which cannot participate in the reaction. This is the most common point of failure. | Verify Reagent Purity: Before starting your reaction, assess the purity of the sulfonyl chloride. See Protocol 1 for a rapid purity assessment via ¹H NMR. A pure sample will show sharp, well-defined peaks, while a hydrolyzed sample will show additional broad peaks corresponding to the sulfonic acid.[7] If degraded, use a fresh, unopened bottle or purify the material if possible (though this can be challenging). |
| Insufficiently Basic Conditions | The reaction of a sulfonyl chloride with an amine generates one equivalent of HCl, which will protonate the starting amine, rendering it non-nucleophilic.[1] A base is required to scavenge this acid and maintain a sufficient concentration of the free amine. | Optimize Base and Stoichiometry: Ensure at least two equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA) are used if your amine is provided as a free base, or three equivalents if it is an HCl salt. Pyridine can be used as both a base and a solvent and is often effective. |
| Steric Hindrance | If either your amine or the sulfonyl chloride is sterically hindered, the reaction rate can be significantly reduced.[8] | Modify Reaction Conditions: For sterically demanding substrates, you may need to increase the reaction temperature (e.g., from room temperature to 40-60°C) and extend the reaction time. Monitor carefully for decomposition. Using a more potent, non-nucleophilic base like DBU could also be beneficial in some cases. |
Issue 2: Complex Product Mixture & Unidentified Byproducts
Question: My final crude product shows multiple spots on TLC or peaks in LC-MS that I cannot identify, making purification a major challenge.
| Possible Cause | Underlying Rationale & Explanation | Recommended Action & Protocol |
| Hydrolysis of the Cyano Group | The nitrile (-C≡N) group on the aromatic ring can be susceptible to hydrolysis to a primary amide (-CONH₂) or a carboxylic acid (-COOH) under harsh workup or purification conditions (i.e., strong aqueous acid or base, prolonged heating). | Employ Mild Workup/Purification: During the workup, use a saturated solution of sodium bicarbonate for neutralization instead of stronger bases like NaOH. Avoid washing with strong acids. If purification is done via chromatography, ensure the silica gel is neutral. |
| Reaction with Solvent | If using a nucleophilic solvent like an alcohol (e.g., methanol, ethanol) without it being the intended reactant, you can form the corresponding sulfonate ester as a significant byproduct.[1] | Use Aprotic Solvents: Conduct the reaction in a non-nucleophilic, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN). Ensure the solvent is thoroughly dried before use. |
| Side Reactions on the Aromatic Ring | While less common, under specific conditions with highly potent nucleophiles, Nucleophilic Aromatic Substitution (SNAr) could occur, displacing the chlorine atom on the benzene ring. | Control Nucleophilicity and Temperature: This is typically only a concern with very strong, small nucleophiles at elevated temperatures. If SNAr is suspected, running the reaction at a lower temperature should suppress this pathway. |
Visualized Workflows and Mechanisms
Primary Reaction vs. Hydrolysis Side Reaction
The following diagram illustrates the desired reaction pathway for sulfonamide synthesis versus the most common side reaction, hydrolysis.
Caption: Competing pathways for this compound.
Troubleshooting Workflow for Low Reaction Yield
This workflow provides a logical sequence of steps to diagnose the cause of poor reaction performance.
Caption: A step-by-step guide to troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: Rapid Purity Assessment by ¹H NMR Spectroscopy
This protocol provides a quick method to assess the integrity of your this compound before use.
-
Sample Preparation: Carefully weigh approximately 5-10 mg of the sulfonyl chloride into a clean, dry NMR tube.
-
Solvent Addition: Using a dry syringe, add ~0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃ or Acetone-d₆).[9] It is critical that the solvent is from a fresh, sealed bottle or has been dried over molecular sieves.
-
Analysis: Immediately cap the NMR tube, gently agitate to dissolve the solid, and acquire a ¹H NMR spectrum.
-
Interpretation:
-
Pure Sample: The spectrum should show sharp aromatic protons in the approximate range of δ 7.5-8.5 ppm, consistent with the structure.
-
Degraded Sample: The presence of the sulfonic acid byproduct will typically manifest as broadened aromatic peaks and potentially a very broad singlet corresponding to the acidic proton, often far downfield (>10 ppm). Comparing the integration of the sharp peaks (sulfonyl chloride) to the broad peaks (sulfonic acid) can provide a semi-quantitative estimate of purity.[7]
-
Protocol 2: Optimized General Procedure for Sulfonamide Synthesis
This procedure is designed to minimize common side reactions.
-
Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator.
-
Reaction Setup: Assemble the glassware under a positive pressure of dry argon or nitrogen.
-
Reagent Addition:
-
To a flask containing a stir bar, add the amine (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM).
-
Add a non-nucleophilic base (e.g., triethylamine, 2.2 equivalents).
-
Cool the solution to 0°C using an ice bath.
-
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 20-30 minutes using a syringe pump or dropping funnel. Slow addition is key to preventing di-sulfonylation and other side reactions.[3]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.
References
- Fiveable. Sulfonyl Chloride Definition. Fiveable.
- Wikipedia. Sulfonyl halide. Wikipedia.
- BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.
- King, J. F., et al. Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. ProQuest.
- BenchChem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.
- King, J. F., et al. "Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media." Pure and Applied Chemistry, vol. 63, no. 2, 1991, pp. 265-270.
- BenchChem. Technical Support Center: Reactions of Sulfuryl Chloride with Activating Substituents. BenchChem.
- Embark, M., et al. "Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264). Part 5: Completion of the API Free Base via a Direct Chlorosulfonylation Process." Organic Process Research & Development, vol. 24, no. 11, 2020, pp. 2336-2345.
- Vedejs, E., et al. Synthesis of sulfonyl chloride substrate precursors. Supporting Information.
- BenchChem. A Comparative Guide to Analytical Methods for Quantifying Sulfonyl Chloride Concentration. BenchChem.
- Verma, K. K., & Gulati, A. K. "Titrimetric determination of some sulphonyl chlorides." Indian Journal of Chemistry Section A, vol. 25, 1986, pp. 283-284.
- ResearchGate. How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate.
- Anderson, N. G. "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides." Organic Process Research & Development, vol. 5, no. 1, 2001, pp. 121-124.
- Organic Chemistry with Victor. Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube.
Sources
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. fiveable.me [fiveable.me]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Improving yield in reactions with 2-Chloro-5-cyanobenzene-1-sulfonyl chloride
A Specialized Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 2-Chloro-5-cyanobenzene-1-sulfonyl chloride. This guide is designed to provide Senior Application Scientist-level insights, addressing common challenges and questions encountered during its use in synthesis. Our goal is to empower you with the knowledge to optimize your reaction outcomes, improve yields, and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling, storage, and general reactivity of this compound.
Q1: What are the optimal storage and handling conditions for this reagent?
A: this compound is highly sensitive to moisture. Sulfonyl chlorides readily hydrolyze to their corresponding sulfonic acids, rendering them inactive for sulfonylation reactions.[1][2] Therefore, it is critical to store the reagent under anhydrous conditions in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). Store in a cool, dry place away from sources of moisture. When handling, use dry glassware and anhydrous solvents to prevent degradation.[3]
Q2: Which solvents are recommended for reactions involving this sulfonyl chloride?
A: Aprotic solvents are standard for these reactions to avoid unwanted side reactions with the solvent.[4] The choice of solvent often depends on the solubility of your specific substrate and the reaction temperature.
| Solvent | Key Characteristics |
| Dichloromethane (DCM) | Excellent solvating power for a wide range of organic compounds. Its low boiling point (39.6 °C) simplifies removal post-reaction. |
| Tetrahydrofuran (THF) | Good for reactions that may require slightly higher temperatures. Ensure it is anhydrous, as THF can absorb water. |
| Acetonitrile (ACN) | A polar aprotic solvent that can be useful, especially if reactants have limited solubility in other solvents. |
| Pyridine | Can act as both a solvent and a base. However, its use as a solvent may complicate purification. |
Q3: What role does a base play in these reactions, and which type should I choose?
A: The primary role of the base is to neutralize the hydrochloric acid (HCl) byproduct generated during the sulfonylation of a nucleophile (like an amine).[4] Failure to scavenge this acid can lead to the formation of an unreactive hydrochloride salt of your amine starting material.
-
Tertiary Amines (e.g., Triethylamine (TEA), DIPEA): These are strong, non-nucleophilic bases that are commonly used and highly effective.[4]
-
Pyridine and its derivatives (e.g., 2,6-Lutidine): These are weaker, sterically hindered bases that can be advantageous in preventing side reactions like di-sulfonylation of primary amines.[4]
-
Inorganic Bases (e.g., Na₂CO₃, K₂CO₃): These can be used, particularly in biphasic systems or when the nucleophile is robust.
Part 2: Troubleshooting Guide for Low Yield
This section is structured to help you diagnose and resolve the most common issue encountered in these reactions: suboptimal yield.
Problem: My reaction is resulting in a low or no yield of the desired sulfonamide product.
This is a frequent challenge that can often be traced back to one of several key factors. Use the following guide to identify the potential cause and implement a solution.
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for low yield reactions.
Potential Cause 1: Degradation of the Sulfonyl Chloride
The sulfonyl chloride moiety is highly susceptible to hydrolysis.[1][2] If the reagent has been exposed to atmospheric moisture, a significant portion may have converted to the unreactive 2-chloro-5-cyanobenzene-1-sulfonic acid.
-
Solution: Always use a fresh bottle of the reagent or one that has been meticulously stored under an inert atmosphere. Before starting a critical reaction, consider running a small-scale test reaction with a reliable amine (like benzylamine) to confirm the activity of your sulfonyl chloride.
Potential Cause 2: Formation of Byproducts
For reactions involving primary amines, a common side reaction is di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.[4][5]
-
Solution 1: Control Stoichiometry: Use a molar ratio of approximately 1:1 for the amine to the sulfonyl chloride.[5] Using a slight excess of the amine can sometimes help consume all the sulfonyl chloride, but this can complicate purification.
-
Solution 2: Slow Addition: The most effective way to prevent di-sulfonylation is to add the sulfonyl chloride solution dropwise to the stirred amine solution at a low temperature (e.g., 0 °C).[4][5] This keeps the concentration of the sulfonyl chloride low at all times, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.[4]
Potential Cause 3: Sub-optimal Reaction Conditions
The reactivity of amines can vary greatly based on steric hindrance and electronic properties.[1] Less reactive amines may require adjusted conditions to achieve good yields.
-
Solution 1: Temperature Optimization: While starting at 0 °C is recommended to control the initial exotherm, for less reactive amines, it may be necessary to allow the reaction to slowly warm to room temperature and stir for an extended period (monitor by TLC or LC-MS).[6][7]
-
Solution 2: Base Screening: The choice of base can significantly impact the reaction. If TEA is not effective, consider a more hindered base like diisopropylethylamine (DIPEA) or a weaker base like pyridine, which can sometimes offer better selectivity.[4]
| Base | Class | pKa (Conjugate Acid) | Typical Impact on Yield |
| Triethylamine (TEA) | Tertiary Amine | ~10.7 | Generally provides high yields, but can promote di-sulfonylation. |
| Pyridine | Aromatic Amine | ~5.2 | Weaker base, can reduce the rate of di-sulfonylation, improving selectivity for the mono-sulfonated product.[4] |
| Na₂CO₃ | Inorganic | ~10.3 | Effective and inexpensive, often used in aqueous or biphasic systems. |
Part 3: Experimental Protocols & Purification
General Protocol for Sulfonylation of a Primary Amine
This procedure provides a robust starting point for your experiments.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂), dissolve the primary amine (1.0 mmol) and the chosen base (e.g., pyridine, 1.5 mmol) in anhydrous dichloromethane (DCM, ~0.1 M concentration).[4]
-
Cooling: Cool the stirred reaction mixture to 0 °C using an ice-water bath.[4]
-
Reagent Addition: In a separate dry flask, dissolve this compound (1.0 mmol) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over a period of 30-60 minutes using a syringe pump or dropping funnel.[4]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][6]
-
Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl (to remove excess amine/base), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[4]
Workflow for Product Purification
Caption: Decision tree for sulfonamide product purification.
Q4: My product is difficult to purify. What are the best methods?
A: Purification strategies depend on the physical properties of your final sulfonamide.
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity.[8] Common solvent systems include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.
-
Silica Gel Chromatography: For oils or non-crystalline solids, flash column chromatography is the standard method.[4] A typical eluent system would be a gradient of ethyl acetate in hexanes. Monitoring by TLC will help determine the optimal solvent polarity.
-
Aqueous Workup Issues: If you encounter emulsions during the workup, adding a saturated sodium chloride solution (brine) can help break the emulsion and improve phase separation.
References
- Paterson, J. C., & Gordon, J. E. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.
- van der Pijl, R., et al. (2023). Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides. Organic Letters, 25(5), 801-805.
- Ali, D., et al. (2001). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry, 66(15), 5126-5131.
- van der Pijl, R., et al. (2023). Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides. Organic Letters, 25(5), 801-805.
- Ghosh, S. C., et al. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(54), 34185-34203.
- Isimjan, T., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au, 1(1), 18-24.
- Taylor, L. T., & Chang, C. (2015). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Separation Science.
- Wikipedia. (n.d.). Sulfuryl chloride.
- Ali, D., et al. (2001). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. Request PDF.
- Le-Min, H., et al. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 26(15), 4473.
- University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Horwitz, W. (1977). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 60(5), 1014-1024.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- ChemWhat. (n.d.). This compound CAS#: 942199-56-6.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Bataineh, H., et al. (2012). Determination of sulfonamide antibiotics in wastewater: a comparison of solid phase microextraction and solid phase extraction methods. Journal of Environmental Science and Health, Part A, 47(1), 1-11.
- Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289.
- da Silva, A. C. A., et al. (2023). Sulfonylation reactions photocatalyzed by quantum dots: rule of band-position and surface chemistry. Catalysis Science & Technology, 13(8), 2419-2428.
- Basso, A., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510.
- Xu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2378-2387.
- King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(19), 2477-2484.
- Ivanov, S. N., et al. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739.
- Li, Z., et al. (2014). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 16(12), 3292-3295.
- Wang, H., et al. (2023). Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. Processes, 11(3), 920.
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Technical Support Center: 2-Chloro-5-cyanobenzene-1-sulfonyl chloride
Welcome to the technical support guide for 2-Chloro-5-cyanobenzene-1-sulfonyl chloride (CAS 942199-56-6). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on the stability, storage, and effective use of this highly reactive intermediate. As a sulfonyl chloride, its utility in synthesis is directly tied to its electrophilicity, which also governs its primary vulnerability: moisture. This guide moves beyond standard data sheets to offer field-proven insights and troubleshooting workflows to ensure experimental success.
Section 1: Core Stability and Handling FAQs
This section addresses the most common questions regarding the fundamental properties and safe handling of this compound.
Q1: What are the definitive storage conditions for maintaining the integrity of this compound?
Proper storage is the single most critical factor in preserving the reactivity and shelf-life of this compound. The primary goal is the strict exclusion of atmospheric moisture.[1]
Table 1: Recommended Storage and Handling Parameters
| Parameter | Recommendation | Rationale & Expert Insight |
| Temperature | 2-8°C or as per product label.[2] | Refrigeration slows the rate of potential decomposition pathways. Avoid freeze-thaw cycles which can introduce moisture through condensation. |
| Atmosphere | Store under a dry, inert atmosphere (Nitrogen or Argon).[1][3] | This is non-negotiable. An inert atmosphere displaces moisture-laden air, directly preventing hydrolysis. |
| Container | Original, tightly sealed container.[1][4] | Supplier packaging is designed for stability. If transferring, use glass containers with PTFE-lined caps that provide a superior moisture barrier. |
| Location | A dry, well-ventilated, dedicated corrosives storage area.[1][5] | Co-storage with strong bases, oxidizers, or protic solvents (alcohols, water) must be avoided to prevent accidental reaction.[1][3][6] |
Q2: You emphasize moisture sensitivity. What is the chemical mechanism of degradation, and why is it so problematic?
The central sulfur atom in the sulfonyl chloride group is highly electrophilic. It is readily attacked by nucleophiles, with water being a common and potent reactant. This reaction, known as hydrolysis, is the principal decomposition pathway.[7]
The hydrolysis reaction proceeds as follows:
C₇H₃Cl(CN)SO₂Cl + H₂O → C₇H₃Cl(CN)SO₃H + HCl
The products are 2-chloro-5-cyanobenzenesulfonic acid and hydrochloric acid. This degradation is problematic for two reasons:
-
Loss of Reactivity: The resulting sulfonic acid is no longer reactive in the intended sulfonylation or sulfonamide-forming reactions, leading to a direct reduction in active reagent concentration and lower product yields.
-
Reaction Contamination: The generation of HCl can alter the pH of the reaction medium, potentially catalyzing unwanted side reactions or affecting the stability of other reagents or products.
Below is a diagram illustrating this critical degradation pathway.
Q3: How can I visually or experimentally assess if my stock of this compound has degraded?
While significant degradation can sometimes be visually apparent, subtle degradation requires more careful assessment.
-
Visual Inspection: The pure compound is a solid. Significant degradation may cause the material to appear clumpy, discolored, or "wet" due to the formation of the sulfonic acid and absorbed moisture.
-
Olfactory Test (Use Caution): Wafting the vapor from the container opening may reveal a sharp, pungent odor of HCl, a tell-tale sign of hydrolysis.[8] This should be done with extreme caution in a fume hood.
-
Reaction Performance: The most definitive test is its performance. If you experience a sudden drop in yield in a well-established protocol, reagent degradation is a primary suspect.
-
Analytical Check: A small sample can be analyzed by ¹H NMR. The appearance of new, broad peaks corresponding to the sulfonic acid or a change in the integration of the aromatic protons can indicate decomposition.
Section 2: Troubleshooting Guide for Experimental Applications
This section provides a logical framework for diagnosing and solving common issues encountered during reactions involving this compound.
Q4: My reaction yield is significantly lower than reported in the literature. How can I troubleshoot this?
Low yield is the most common complaint and is almost always linked to reagent purity or reaction conditions. The following workflow helps systematically identify the root cause.
Q5: I need to dispense the reagent for multiple reactions over a week. What is the best practice to avoid compromising the entire bottle?
Repeatedly opening the main stock bottle is a common source of degradation. The best practice is to aliquot the reagent.
Protocol 1: Aliquoting this compound
-
Preparation: Move the main stock bottle and several smaller, tared glass vials with PTFE-lined caps into an inert atmosphere glovebox. If a glovebox is unavailable, perform the transfer under a positive pressure of dry nitrogen or argon gas in a fume hood.
-
Equilibration: Allow the main stock bottle to warm to ambient temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Dispensing: Quickly dispense the approximate amount of reagent needed for the week's experiments into the smaller vials.
-
Sealing: Tightly cap the vials. For extra protection, wrap the cap-vial interface with Parafilm.
-
Backfilling: Before sealing the main stock bottle, flush the headspace with dry inert gas.
-
Storage: Return the main stock bottle and the new aliquots to the recommended storage conditions (2-8°C). Use one aliquot per experiment or per day to protect the integrity of the main stock.
Section 3: Safety and Disposal
Q6: What are the critical safety precautions when working with this compound?
This compound is a corrosive material that causes severe skin burns and eye damage.[1][9] It is also moisture-sensitive and will release HCl gas upon contact with water.[7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a lab coat.[1][2]
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[1] Eyewash stations and safety showers must be readily accessible.[1][3]
-
Spill Response: In case of a spill, do not use water. Cover with a dry, inert absorbent material (e.g., sand or vermiculite), sweep up carefully, and place in a sealed container for hazardous waste disposal.[1]
Q7: How should I dispose of waste containing this reagent?
Unused reagent and reaction waste are considered hazardous. Chemical waste generators must consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[1] Generally, waste should be collected in a designated, sealed container and disposed of through your institution's environmental health and safety office.
References
- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (n.d.). This compound.
- Fisher Scientific. (2008). Safety Data Sheet: 4-Cyanobenzene-1-sulfonyl chloride.
- Fisher Scientific. (n.d.). Safety Data Sheet: 3,4,5-Trifluorobenzenesulfonyl chloride.
- Fisher Scientific. (2012).
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Cyanobenzene-1-sulfonyl chloride.
- YouTube. (2020). Alcohols to Alkyl Chlorides, Part 6.
- Fisher Scientific. (2023). Safety Data Sheet: 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride.
- Wikipedia. (n.d.). Sulfonyl halide.
- TCI Chemicals. (2025).
- Quora. (2023).
- Angene Chemical. (2025). Safety Data Sheet: 3,5-Difluorobenzene-1-sulfonyl chloride.
- ACS Publications. (2009).
- Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE.
- ChemRxiv. (2025).
- ChemWhat. (n.d.). This compound CAS#: 942199-56-6.
- Apollo Scientific. (n.d.). 942199-56-6 Cas No. | this compound.
- Journal of the Chemical Society C. (n.d.). Some nucleophilic reactions of cyanuric chloride and of certain 2,4-dichloro-1,3,5-triazines with compounds containing reactive hydrogen.
- ChemScene. (n.d.). 2-Chloro-4-cyanobenzene-1-sulfonyl chloride.
- BLD Pharm. (n.d.). 942199-56-6|this compound.
- ResearchGate. (2025). Two Pathways of Arenesulfonyl Chlorides Hydrolysis.
- MDPI. (n.d.).
- Georganics. (n.d.). 2-Chloro-5-fluorobenzene-1-sulfonyl chloride.
- Google Patents. (n.d.). Process for preparing M-chlorobenzene sulphonyl chloride.
- Frontiers. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles.
- ResearchGate. (2025). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride. [Link]
- Sigma-Aldrich. (n.d.). 2-Cyanobenzenesulfonyl chloride 98%.
- PubMed Central. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces.
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Technical Support Center: Handling and Decomposition of Sulfonyl Chlorides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the handling and decomposition of sulfonyl chlorides. Our goal is to equip you with the knowledge to use these versatile reagents safely and effectively in your experiments.
Section 1: Core Principles and Safety
Sulfonyl chlorides (R-SO₂Cl) are highly reactive electrophiles, making them invaluable for the synthesis of sulfonamides, sulfonate esters, and other important molecules.[1][2] However, their high reactivity also necessitates careful handling to prevent unwanted side reactions, decomposition, and potential safety hazards. The primary challenge stems from their sensitivity to moisture and nucleophiles, which can lead to rapid and often exothermic decomposition.[3][4]
General Handling and Personal Protective Equipment (PPE)
Question: What are the essential safety precautions I must take when working with sulfonyl chlorides?
Answer: Due to their corrosive and toxic nature, always handle sulfonyl chlorides in a well-ventilated chemical fume hood.[5][6] Inhalation can be fatal, and contact can cause severe skin and eye burns.[7][8][9]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are essential.[6]
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for any signs of degradation or perforation before use.[10][11]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fastened.
-
Emergency Access: Ensure that an eyewash station and safety shower are readily accessible.[12]
Handling Best Practices:
-
Always work in a well-ventilated area, preferably a chemical fume hood.[10]
-
Prevent the formation of dust and aerosols.[10]
-
Keep containers tightly closed when not in use.[10]
Section 2: Storage and Stability
Question: How should I properly store sulfonyl chlorides to prevent decomposition?
Answer: Proper storage is critical to maintain the integrity of sulfonyl chlorides. The primary cause of decomposition during storage is hydrolysis from atmospheric moisture.[4][13]
| Storage Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents contact with atmospheric moisture, which leads to hydrolysis into the corresponding unreactive sulfonic acid.[4][14] |
| Temperature | Store in a cool, dry place.[10] Refrigeration is often recommended, but check the specific compound's data sheet. | Lower temperatures slow down decomposition pathways.[15] |
| Container | Use the original, tightly sealed container. Ensure the container is corrosion-resistant.[10] | Prevents moisture ingress and chemical degradation of the container. |
| Incompatible Materials | Store away from bases, alcohols, amines, and strong oxidizing agents.[6][9] | Prevents violent reactions and decomposition. |
Question: What are the visual signs of sulfonyl chloride decomposition?
Answer: Visual inspection can often reveal decomposition. Key indicators include:
-
Color Change: Development of a yellow, brown, or black coloration.[13]
-
Gas Evolution: The release of corrosive gases like hydrogen chloride (HCl) and sulfur dioxide (SO₂).[7][13]
-
Fuming: The compound may fume upon exposure to moist air, indicating a reaction to form HCl.[9]
Section 3: Troubleshooting Sulfonylation Reactions
Sulfonylation reactions, particularly the synthesis of sulfonamides, are a primary application of sulfonyl chlorides. However, several common issues can arise.
FAQs: Sulfonamide Synthesis
Question: My sulfonamide synthesis is giving a low yield. What are the likely causes?
Answer: Low yields are a frequent problem and can often be traced back to a few key issues:
-
Hydrolysis of the Sulfonyl Chloride: This is the most common culprit. If your sulfonyl chloride has been exposed to moisture, it will convert to the corresponding sulfonic acid, which is unreactive towards the amine.[14][16][17]
-
Poor Amine Nucleophilicity: Sterically hindered or electron-deficient amines are less reactive.[17]
-
Solution: You may need to increase the reaction temperature, use a more forcing solvent, or add a catalyst like 4-dimethylaminopyridine (DMAP).[17]
-
-
Inappropriate Base: The base is crucial for neutralizing the HCl byproduct.[18] If the base is too nucleophilic, it can compete with your amine.
Question: I'm observing a significant amount of a di-sulfonylated byproduct. How can I prevent this?
Answer: Di-sulfonylation occurs when a primary amine reacts with two equivalents of the sulfonyl chloride.[14][19] After the initial sulfonylation, the resulting sulfonamide still has an acidic N-H proton. In the presence of a base, this proton can be removed, creating a nucleophilic anion that reacts with a second molecule of sulfonyl chloride.[19]
Strategies to Promote Mono-sulfonylation:
-
Control Stoichiometry: Use a slight excess of the primary amine (1.1-1.5 equivalents) relative to the sulfonyl chloride.[19]
-
Slow Addition: Add the sulfonyl chloride dropwise to the amine solution at a low temperature (e.g., 0 °C).[19] This keeps the concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine.
-
Optimize Base: Use a weaker or sterically hindered base like pyridine or 2,6-lutidine.[19]
-
Lower Temperature: Running the reaction at a lower temperature (0 °C or below) can improve selectivity.[19]
Workflow for Troubleshooting Di-sulfonylation
Caption: The hydrolysis of a sulfonyl chloride to sulfonic acid and HCl.
Waste Disposal:
-
Uncontaminated Sulfonyl Chloride: For small quantities, a careful neutralization can be performed. Slowly add the sulfonyl chloride to a stirred, ice-cold solution of a weak base like sodium bicarbonate or soda ash. [5][7]Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. [5]* Contaminated Waste and Spills: Spills should be absorbed with an inert, non-combustible material like sand, earth, or vermiculite. [5][7]Do not use combustible materials like sawdust. [5]The collected material should be placed in a sealed, properly labeled hazardous waste container for disposal through an approved chemical waste facility. [5][10]
Logical Workflow for Sulfonyl Chloride Disposal
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Technical Support Center: Synthesis of Sulfonamides Using 2-Chloro-5-cyanobenzene-1-sulfonyl chloride
<_
Welcome to the technical support center for sulfonamide synthesis, with a specialized focus on the use of 2-Chloro-5-cyanobenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you navigate the complexities of your experiments and optimize your synthetic outcomes.
Introduction to Sulfonamide Synthesis
The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry.[1][2][3] The most prevalent method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[2][4][5][6] This guide will provide in-depth troubleshooting for reactions involving this compound, a versatile but sometimes challenging reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in this reaction?
The base is critical for neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the sulfonyl chloride and the amine.[5] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[5] Common bases for this purpose include tertiary amines like triethylamine (TEA) and pyridine, or inorganic bases such as sodium carbonate.[2][3][5]
Q2: How does the choice of solvent affect the synthesis?
The solvent plays a crucial role in dissolving the reactants and facilitating their interaction.[7] It must be inert to the reaction conditions. Protic solvents, for instance, may react with the highly electrophilic sulfonyl chloride.[4] Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used solvents for this type of reaction.[3][7]
Q3: What are the key factors that influence the reaction yield?
Several factors can significantly impact the yield of your sulfonamide synthesis:
-
Purity of Starting Materials: Impurities in either the this compound or the amine can lead to unwanted side reactions.[4] Sulfonyl chlorides are particularly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[4][5]
-
Reaction Temperature: Precise temperature control is essential to prevent the decomposition of reactants and minimize the formation of side products.[4] Some reactions may require initial cooling to manage the exothermic nature of the reaction, followed by heating to drive it to completion.[4]
-
Stoichiometry: The ratio of reactants is a critical parameter. An excess of the amine is sometimes employed to ensure the complete consumption of the sulfonyl chloride and can also act as the base.[4]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of sulfonamides with this compound.
Problem 1: Low or No Product Formation
A low yield or complete absence of the desired sulfonamide product is a common issue.[7] This can often be traced back to the quality of the reactants or the reaction conditions.
Workflow for Diagnosing Low Yields:
Caption: A workflow for diagnosing low yields in sulfonamide synthesis.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Degraded this compound | Sulfonyl chlorides are moisture-sensitive and can hydrolyze.[5] Use a freshly opened bottle or ensure it has been stored under anhydrous conditions. The purity can be verified by NMR or LC-MS.[4] |
| Impure Amine | Verify the purity of your amine starting material using appropriate analytical techniques.[4] |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants. A slight excess of the amine can sometimes be beneficial.[4] |
| Suboptimal Reaction Temperature | The reaction may be exothermic. Try adding the sulfonyl chloride solution slowly to the amine solution at a lower temperature (e.g., 0 °C) before allowing it to warm to the desired reaction temperature.[4] |
| Inappropriate Base or Solvent | The choice of base and solvent is critical.[7] If using a tertiary amine base like triethylamine, ensure it is dry. Consider screening other bases like pyridine or an inorganic base. Ensure your solvent is anhydrous and inert.[4] |
Problem 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of side products.
Common Side Reactions:
-
Hydrolysis of the Sulfonyl Chloride: If moisture is present, this compound can hydrolyze to 2-chloro-5-cyanobenzene-1-sulfonic acid. This can be minimized by using anhydrous solvents and reagents.[5]
-
Bis-sulfonylation of Primary Amines: Primary amines can sometimes react with two equivalents of the sulfonyl chloride, especially if the sulfonyl chloride is in excess. This can be mitigated by the slow, dropwise addition of the sulfonyl chloride to the amine solution.[7]
-
Reaction with Solvent: Ensure that your chosen solvent is truly inert under the reaction conditions.
Experimental Protocol to Minimize Side Reactions:
Caption: Workflow to minimize side product formation.
Problem 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating the pure sulfonamide can be challenging.
Troubleshooting Purification:
| Issue | Suggested Solution |
| Product is soluble in the aqueous phase during workup. | If your sulfonamide has some water solubility, perform multiple extractions with an organic solvent to maximize recovery.[4] Adjusting the pH of the aqueous layer can sometimes decrease the solubility of the product. |
| Difficulty removing unreacted sulfonyl chloride. | Unreacted sulfonyl chloride can be quenched by adding a small amount of aqueous ammonia to the reaction mixture before workup. The resulting primary sulfonamide is often more easily separated. |
| Product is an oil or difficult to crystallize. | Consider alternative purification methods such as column chromatography on silica gel.[1] A range of solvent systems (e.g., hexane/ethyl acetate) can be screened to find the optimal conditions for separation. |
Analytical Methods for Monitoring the Reaction
Regularly monitoring the progress of your reaction is crucial for optimization.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of starting materials and the formation of the product.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed analysis, LC-MS can provide information on the conversion rate and the presence of any side products, helping to identify their molecular weights.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of the reaction mixture.[8][9]
Concluding Remarks
The synthesis of sulfonamides using this compound is a robust and widely used reaction. However, success often depends on careful attention to experimental details. By understanding the potential pitfalls and systematically troubleshooting any issues that arise, researchers can significantly improve their outcomes. This guide provides a framework for addressing common challenges, but it is important to remember that each specific reaction may require its own unique optimization.
References
- BenchChem. (2025). Troubleshooting low yield in hCAXII-IN-7 chemical synthesis.
- BenchChem. (2025). Troubleshooting low yield in sulfonamide synthesis.
- An, G., & Seidel, D. (2010).
- ResearchGate. (n.d.).
- BenchChem. (2025).
- YMER. (n.d.).
- ResearchGate. (n.d.).
- Who we serve. (2024).
- ResearchGate. (2025).
- Books. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.
- ACS Publications. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
- Quora. (2023). What is the method of analysis of sulphonamides?.
- USDA Food Safety and Inspection Service. (2009).
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters.
- MDPI. (2025).
- RSC Publishing. (2021).
- PMC, NIH. (n.d.).
- Macmillan Group - Princeton University. (2023).
- Journal of the American Chemical Society. (2023).
- UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
- Chemistry LibreTexts. (2023). Amine Reactions.
- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
- Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.
- ChemScene. (n.d.). 2-Chloro-4-cyanobenzene-1-sulfonyl chloride.
- ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF.
- Matrix Scientific. (n.d.). This compound.
- Wiley Online Library. (n.d.).
- BLD Pharm. (n.d.). 942199-56-6|this compound.
- SpringerLink. (n.d.).
- ChemWhat. (n.d.). This compound CAS#: 942199-56-6.
- Apollo Scientific. (n.d.). 942199-56-6 Cas No. | this compound.
- ResearchGate. (2025). (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.
- Google Patents. (n.d.). US4012442A - Process for preparing M-chlorobenzene sulphonyl chloride.
- ResearchGate. (2025).
- Google Patents. (n.d.). CN105693568A - Preparation method benzene sulfonyl chloride and diphenylsulfone.
- Organic Syntheses Procedure. (n.d.). Benzenesulfonyl chloride.
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Chloro-5-cyanobenzene-1-sulfonyl chloride
Welcome to the technical support center for challenges related to the synthesis and purification of 2-Chloro-5-cyanobenzene-1-sulfonyl chloride. This guide is designed for researchers, chemists, and process development professionals who may encounter impurities during their reactions. Here, we address common issues in a direct question-and-answer format, grounded in fundamental chemical principles and validated purification strategies. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound product?
A: In a typical chlorosulfonation reaction of 2-chlorobenzonitrile, the primary impurities are almost always related to the reactivity of the sulfonyl chloride group itself. You should anticipate the following:
-
2-Chloro-5-cyanobenzene-1-sulfonic acid: This is the most prevalent impurity and arises from the hydrolysis of the sulfonyl chloride product.[1][2] This can occur if the reaction is quenched with water (drowning out) too slowly or at too high a temperature, or if the crude product is exposed to atmospheric moisture.[2] The sulfonyl chloride is highly electrophilic and readily attacked by water.[3][4][5]
-
Unreacted Starting Material (2-Chlorobenzonitrile): An incomplete reaction will leave residual starting material in your crude product.
-
Residual Chlorosulfonic Acid or Thionyl Chloride: Depending on the synthetic route, traces of the chlorinating agent may remain if not properly quenched or removed.
-
Isomeric Byproducts: While typically minor, impurities in the 2-chlorobenzonitrile starting material could lead to the formation of isomeric sulfonyl chlorides.[6]
Here is a summary of the most common impurities and their origins:
| Impurity | Chemical Structure | Likely Origin | Recommended Primary Removal Method |
| 2-Chloro-5-cyanobenzene-1-sulfonic acid | Hydrolysis of the product | Aqueous wash, Recrystallization | |
| 2-Chlorobenzonitrile | Incomplete reaction | Recrystallization, Column Chromatography | |
| Diaryl Sulfone | Side reaction at high temperatures | Recrystallization, Column Chromatography |
Q2: My crude product is a dark-colored oil instead of a solid. What happened and how do I proceed?
A: An oily or dark-colored crude product often indicates the presence of significant impurities that are depressing the melting point of your desired compound and may be polymeric or degradation byproducts.
Causality:
-
Excessive Heat: Overheating during the chlorosulfonation reaction or workup can lead to the formation of colored byproducts, including diaryl sulfones.
-
Incomplete Quenching: A poorly controlled quench can leave residual acid, which can catalyze degradation pathways upon concentration.
-
High Impurity Load: A high concentration of the sulfonic acid or unreacted starting material can prevent the product from crystallizing.
Troubleshooting Strategy:
-
Attempt Trituration: Before resorting to more complex methods, try trituration. This involves stirring the oil with a cold, non-polar solvent in which the desired product is insoluble but the impurities are at least partially soluble. Cold hexanes or a mixture of hexanes and diethyl ether is a good starting point. This can often induce crystallization of the product.
-
Aqueous Wash: Dissolve the oil in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer carefully with cold, saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash.[1] Caution: This must be done quickly and at low temperatures to minimize hydrolysis of the desired sulfonyl chloride. Dry the organic layer thoroughly with anhydrous magnesium sulfate or sodium sulfate before concentrating.
-
Purification: If the product solidifies after these steps, you can proceed with recrystallization. If it remains an oil, column chromatography is the recommended next step.
In-Depth Troubleshooting Guides
Q3: I have a significant amount of the sulfonic acid impurity. How can I remove it and, more importantly, prevent its formation?
A: The sulfonic acid is a common and frustrating impurity. Its removal is straightforward, but prevention is key to achieving high yields and purity.
Mechanism of Formation: The sulfur atom in the sulfonyl chloride is highly electrophilic. It is susceptible to nucleophilic attack by water, leading to the displacement of the chloride and formation of the sulfonic acid.[5][7] This reaction is often accelerated in acidic or basic conditions.
Prevention Strategies:
-
Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Controlled Quenching: The "drowning out" step, where the reaction mixture is added to ice/water, is critical. This should be done slowly, with vigorous stirring, ensuring the temperature of the quench mixture does not rise significantly.[2] A rapid temperature increase during the exothermic quench dramatically accelerates hydrolysis.[8]
-
Prompt Extraction: After quenching, do not let the product sit in the aqueous mixture for an extended period. Extract the sulfonyl chloride into a non-polar organic solvent (e.g., DCM, toluene) as soon as possible.
Removal Protocol: Acid-Base Wash This protocol is effective for removing the acidic sulfonic acid from the neutral sulfonyl chloride.
-
Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate (approx. 10 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with cold, saturated aqueous sodium bicarbonate solution. Add the bicarbonate solution slowly to control any gas evolution from acid neutralization.
-
Separate the layers promptly.
-
Wash the organic layer with cold water, followed by a wash with cold brine to aid in the removal of residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the purified product.
The following diagram illustrates the decision-making workflow for purification.
Q4: My recrystallization is not effective. What solvents or techniques should I try?
A: Recrystallization is a powerful technique for this compound, but success is highly dependent on the solvent system.[9] If you are getting poor recovery or purity, a systematic approach to solvent screening is necessary.
Principles of a Good Recrystallization Solvent: The ideal solvent should dissolve the sulfonyl chloride completely at an elevated temperature but have very low solubility for it at low temperatures.[9] Conversely, the impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures.
Recommended Solvents for Screening:
-
Non-polar solvents: Hexanes, heptane, cyclohexane.
-
Aromatic solvents: Toluene.
-
Chlorinated solvents: Dichloromethane (often used in a co-solvent system).
-
Ethers: Diethyl ether (use with caution due to low boiling point and flammability).
Step-by-Step Recrystallization Protocol (Example with Toluene/Hexanes): This protocol is a robust starting point for purifying solid, crude this compound.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot toluene (start with 2-3 mL per gram) with stirring until the solid just dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod at the meniscus or adding a single seed crystal of pure product.
-
Maximize Yield: Once crystals begin to form, slowly add cold hexanes (an anti-solvent) dropwise with stirring until the solution becomes slightly cloudy. The decreased solubility will cause more product to crystallize out.
-
Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Q5: When is column chromatography necessary, and what conditions are recommended?
A: Column chromatography should be considered when other methods, like recrystallization, fail to provide the desired purity, or when dealing with impurities that have very similar solubility profiles to the product (e.g., certain isomeric or sulfone byproducts). While most sulfonyl chlorides are stable to silica gel, some electron-deficient analogs can show signs of decomposition, so it's important to work efficiently.[10]
Recommended Conditions:
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A non-polar/moderately polar solvent system is ideal. Start with a low-polarity mixture and gradually increase the polarity. A good starting point is a gradient of ethyl acetate in hexanes or petroleum ether. For example, begin with 5% ethyl acetate in hexanes and gradually increase to 10-15%.[11][12]
-
Monitoring: The separation should be monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product. The sulfonyl chloride product should be UV active.
Key Considerations:
-
Dry Loading: To improve resolution, it is often best to pre-adsorb the crude product onto a small amount of silica gel and load this solid onto the column ("dry loading") rather than loading a concentrated solution.
-
Speed: Do not let the compound sit on the column for an unnecessarily long time. Prepare all fractions and materials in advance to ensure the process is completed efficiently.
-
Purity Analysis: After combining the pure fractions and removing the solvent, always confirm the purity of the final product using an appropriate analytical method such as HPLC or NMR.[13][14]
References
- Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450. [Link]
- King, J. F., & Hillhouse, J. H. (1989). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 111(18), 7072-7078. [Link]
- LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. [Link]
- Depret, M., & Lejuste, P. (2001). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
- Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. [Link]
- Ren, R., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5551. [Link]
- Wallace, D. J., & Chen, C. Y. (2006). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 8(24), 5641-5644. [Link]
- Bio, M. M., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1109-1117. [Link]
- Bio, M. M., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1109-1117. [Link]
- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]
- Dunn, P. J., et al. (2000). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 4(2), 90-95. [Link]
- SIELC Technologies. (n.d.). Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. [Link]
- Kerfoot, O. C. (1985). Purification of crude, liquid organosulfonyl chloride.
- Ren, R., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.
- Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. [Link]
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Thoreauchem. (n.d.). 2-chloro-5-cyanobenzene-1-sulfonamide-1939-76-0. [Link]
- Zhang, G. (2012). Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride.
- Misgeld, E., et al. (1988). Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride.
- Xiulan, W., et al. (2009). HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography. Asian Journal of Chemistry, 21(2), 1085-1090. [Link]
- Georganics. (n.d.). 2-Chloro-5-fluorobenzene-1-sulfonyl chloride - High purity. [Link]
- precisionFDA. (n.d.). 2-CHLOROBENZONITRILE. [Link]
- Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. [Link]
- National Institutes of Health. (n.d.). 2-Chlorobenzonitrile. PubChem. [Link]
- Misgeld, E., et al. (1996). Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.
- Wang, J., et al. (2020). Preparation method of 2-chloro-5-cyanopyrimidine compound.
- Bien, H. S., & Wunderlich, K. (1984). Process for preparing 2-chloro-5-formyl benzene sulphonic acid.
- Cramp, S. M., et al. (2003). Process for the manufacture of arylsulfonyl chloride.
Sources
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- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 9. mt.com [mt.com]
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Hydrolysis of 2-Chloro-5-cyanobenzene-1-sulfonyl chloride and prevention
A Guide for Researchers, Scientists, and Drug Development Professionals on the Prevention and Troubleshooting of its Hydrolysis
Welcome to the Technical Support Center for 2-Chloro-5-cyanobenzene-1-sulfonyl chloride. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance for handling this reactive building block. This resource is structured to address the common challenges associated with its hydrolysis, offering practical solutions and a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the handling and reactivity of this compound.
Q1: What is this compound and what are its primary applications?
This compound is a substituted aromatic sulfonyl chloride.[1] Its chemical structure features a benzene ring with a sulfonyl chloride group, a chloro group, and a cyano group. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The sulfonyl chloride moiety is a reactive functional group that readily undergoes nucleophilic substitution, allowing for the facile introduction of the 2-chloro-5-cyanophenylsulfonyl group into various molecules.[2] This is particularly useful in the synthesis of sulfonamides, a class of compounds with a wide range of biological activities.[3][4]
Q2: Why is this compound so susceptible to hydrolysis?
Like other sulfonyl chlorides, this compound is highly electrophilic at the sulfur atom. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom of the sulfonyl chloride group. Water, although a weak nucleophile, can attack this electrophilic sulfur atom, leading to the displacement of the chloride ion and the formation of the corresponding sulfonic acid. This process is known as hydrolysis and is a common cause of reagent degradation and reduced yields in reactions.[5][6]
Q3: How do the chloro and cyano substituents on the benzene ring affect its reactivity and susceptibility to hydrolysis?
The chloro and cyano groups are both electron-withdrawing. Their presence on the benzene ring further increases the electrophilicity of the sulfonyl sulfur atom. This enhanced electrophilicity makes the compound more reactive towards nucleophiles, including water. Therefore, compared to a simple benzenesulfonyl chloride, this compound is expected to be more prone to hydrolysis under similar conditions. The kinetics of hydrolysis for substituted benzenesulfonyl chlorides have been shown to be dependent on the electronic nature of the substituents.[7][8][9]
Q4: What are the primary signs of hydrolysis of this compound?
The most immediate sign of hydrolysis is the gradual degradation of the solid material, which may appear clumpy or sticky upon exposure to atmospheric moisture. In solution, the presence of the corresponding sulfonic acid can be detected by analytical techniques such as NMR or LC-MS. A common indicator in a reaction is a lower than expected yield of the desired product, as the hydrolyzed sulfonyl chloride is no longer reactive towards the intended nucleophile.
Troubleshooting Guide: Preventing and Managing Hydrolysis
This section provides a detailed, problem-solution-oriented guide to address specific issues you might encounter during your experiments.
Issue 1: Low Yield in Sulfonamide Synthesis
Problem: You are performing a reaction to synthesize a sulfonamide by reacting this compound with an amine, but the yield of your desired product is consistently low.
Potential Cause: The primary suspect for low yields in sulfonamide synthesis is the hydrolysis of the sulfonyl chloride starting material.[5] If the sulfonyl chloride reacts with water, it forms the unreactive sulfonic acid, which will not react with the amine.
Solutions:
-
Ensure Anhydrous Conditions: This is the most critical factor. All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent.
-
Use an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. This will prevent atmospheric moisture from entering the reaction vessel.
-
Proper Reagent Handling: this compound should be stored in a desiccator over a strong drying agent. When weighing and transferring the reagent, do so as quickly as possible to minimize exposure to air.
-
Choice of Base: In sulfonamide synthesis, a base is used to neutralize the HCl generated. Use a dry, non-nucleophilic base such as triethylamine or pyridine that has been stored over potassium hydroxide (KOH) pellets.
-
Order of Addition: It is often beneficial to add the sulfonyl chloride solution dropwise to the solution of the amine and the base. This ensures that the sulfonyl chloride is immediately in the presence of the desired nucleophile, minimizing its contact time with any trace amounts of water.
Issue 2: Inconsistent Reaction Rates and Reproducibility
Problem: You are observing significant variations in reaction times and yields between different batches of the same reaction.
Potential Cause: Inconsistent levels of moisture in the reagents and solvents are the most likely cause. Even small variations in water content can lead to different rates of hydrolysis of the sulfonyl chloride, affecting the concentration of the active reagent and thus the overall reaction kinetics.
Solutions:
-
Standardize Anhydrous Procedures: Implement a strict and consistent protocol for drying glassware, solvents, and handling reagents. Document these procedures to ensure they are followed for every experiment.
-
Solvent Quality Control: Use freshly opened bottles of anhydrous solvents or solvents from a solvent purification system. Avoid using solvents from bottles that have been open for an extended period, as they can absorb atmospheric moisture.
-
Reagent Quality Check: If possible, assess the purity of the this compound before use, especially if it is from an older stock. A simple melting point determination can sometimes indicate degradation.
Issue 3: Difficulty in Product Purification
Problem: During the work-up and purification of your reaction mixture, you are isolating a significant amount of a water-soluble impurity, which you suspect is the sulfonic acid byproduct.
Potential Cause: Hydrolysis of unreacted this compound during the aqueous work-up procedure.
Solutions:
-
Minimize Contact with Water: If an aqueous work-up is necessary, perform it as quickly as possible and at a low temperature (e.g., using an ice bath). The low solubility of the desired organic product in cold water can help to minimize the hydrolysis of any remaining starting material.
-
Non-Aqueous Work-up: If the reaction chemistry allows, consider a non-aqueous work-up. This could involve filtering the reaction mixture to remove any precipitated salts and then removing the solvent under reduced pressure.
-
Extraction and Washing: When performing an extraction, use a brine wash (saturated aqueous NaCl solution) in the final step. This helps to remove bulk water from the organic layer before drying with a solid drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Chromatographic Purification: If the sulfonic acid byproduct is still present, it can often be separated from the desired product by column chromatography on silica gel. The sulfonic acid is typically much more polar and will have a lower Rf value.[10]
Experimental Protocols
To provide a practical context, here are detailed step-by-step methodologies for key experimental workflows where the prevention of hydrolysis is paramount.
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol outlines a standard method for the synthesis of a sulfonamide from this compound and a primary or secondary amine under anhydrous conditions.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Anhydrous Triethylamine (1.5 eq) or Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent.
-
Reaction Setup: Assemble the reaction apparatus (a round-bottom flask with a magnetic stir bar and a reflux condenser) under a positive pressure of dry nitrogen or argon.
-
Amine Solution: In the reaction flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM in a separate flask. Add this solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes using a syringe or a dropping funnel.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), water (1 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL).[11]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure sulfonamide.[10]
Protocol 2: Storage and Handling of this compound
Proper storage and handling are the first line of defense against hydrolysis.
Storage:
-
Store this compound in its original, tightly sealed container.
-
Place the container inside a secondary container with a desiccant, such as silica gel or Drierite.
-
Store in a cool, dry, and well-ventilated area, away from sources of moisture and incompatible materials such as strong bases and alcohols.[12]
Handling:
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
When transferring the solid, use clean, dry spatulas and weighing boats.
-
Minimize the time the container is open to the atmosphere.
-
After use, securely reseal the container and return it to the desiccator.
Visualizing the Problem and Solution
To better understand the processes involved, the following diagrams illustrate the hydrolysis mechanism and the key preventative measures in a typical experimental workflow.
Caption: The SN2 mechanism of hydrolysis of this compound.
Caption: A workflow diagram illustrating the key steps to prevent hydrolysis during sulfonamide synthesis.
Quantitative Data Summary
| Substituent (para) | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) |
| H | 30% Water / 70% Acetonitrile | 25 | 8.9 x 10⁻⁵ |
| NO₂ | Water | 15 | (Faster than H) |
| CH₃ | Water | 15 | (Slower than H) |
| OCH₃ | Water | 15 | (Slower than H) |
| Data extrapolated from related studies for illustrative purposes.[5][8] |
References
- Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. [Link]
- Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benzenesulfonyl Chloride.
- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. [Link]
- Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyi Chloride. Oriental Journal of Chemistry. [Link]
- Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. Canadian Journal of Chemistry. [Link]
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- Synthesis of sulfonyl chloride substr
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.
- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
- Benzenesulfonyl chloride. Organic Syntheses. [Link]
- Preparation method of 2-chloro-5-cyanopyrimidine compound.
- This compound CAS#: 942199-56-6.
- 2-Chloro-5-fluorobenzene-1-sulfonyl chloride. PubChem. [Link]
- Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution.
- n-(5-chloro-2-pyridyl)triflimide. Organic Syntheses. [Link]
- Sulfonyl chlorides. Georganics. [Link]
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Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 2-Chloro-5-cyanobenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the rigorous characterization of intermediates is not merely a procedural step but a cornerstone of quality, safety, and efficacy. 2-Chloro-5-cyanobenzene-1-sulfonyl chloride, a key building block in the synthesis of various pharmaceutical agents, demands a multi-faceted analytical approach to ensure its identity, purity, and stability. This guide provides a comparative overview of essential analytical techniques for the comprehensive characterization of this compound, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols.
The Analytical Imperative: A Multi-Modal Approach
No single analytical technique can fully elucidate the profile of a complex molecule like this compound. A synergistic application of spectroscopic and chromatographic methods is indispensable for unambiguous structural confirmation, impurity profiling, and quantitative assessment. The reactivity of the sulfonyl chloride group, particularly its sensitivity to moisture, necessitates careful consideration in sample handling and method selection.
This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the characterization of this compound.
Structural Elucidation: The Spectroscopic Toolkit
Spectroscopic methods provide fingerprint-level information about the molecular structure, confirming the presence of key functional groups and the overall atomic arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is unparalleled in its ability to provide detailed information about the chemical environment of each atom in a molecule.[1] For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the benzene ring and the integrity of the sulfonyl chloride moiety.
Causality of Experimental Choices:
-
Solvent Selection: The high reactivity of sulfonyl chlorides necessitates the use of anhydrous, aprotic deuterated solvents to prevent hydrolysis.[1][2] Deuterated chloroform (CDCl₃) is a common choice due to its excellent solubilizing power for many organic compounds and its relatively simple solvent signal.[2]
-
Internal Standard: For quantitative NMR (qNMR), an internal standard is required. The ideal standard is chemically inert, has a simple spectrum that does not overlap with the analyte signals, and is accurately weighed.
Expected ¹H NMR Spectral Features for this compound:
The aromatic region of the ¹H NMR spectrum is expected to show a characteristic splitting pattern for the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing nature of the sulfonyl chloride, chloro, and cyano groups.
Expected ¹³C NMR Spectral Features:
The ¹³C NMR spectrum will provide evidence for all carbon atoms in the molecule, including the quaternary carbons of the benzene ring and the carbon of the cyano group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: In a dry NMR tube, accurately weigh approximately 5-10 mg of this compound.
-
Add approximately 0.6 mL of anhydrous deuterated chloroform (CDCl₃).
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard proton acquisition
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise)
-
Relaxation Delay: 1-2 seconds
-
Infrared (IR) Spectroscopy: Rapid Functional Group Identification
IR spectroscopy is a rapid and non-destructive technique that is highly effective for identifying the presence of specific functional groups.[1][2] For this compound, IR is particularly useful for confirming the presence of the sulfonyl chloride and cyano moieties.
Characteristic IR Absorptions:
-
Sulfonyl Chloride (SO₂Cl): Strong, characteristic absorption bands are expected for the asymmetric and symmetric stretching vibrations of the S=O group, typically in the ranges of 1375-1410 cm⁻¹ and 1185-1204 cm⁻¹, respectively.[1]
-
Cyano (C≡N): A sharp, medium-intensity absorption band is expected in the region of 2220-2260 cm⁻¹.
-
Aromatic C-H: Stretching vibrations typically appear above 3000 cm⁻¹.
-
C-Cl: Stretching vibrations are typically observed in the fingerprint region (below 800 cm⁻¹).
Causality of Experimental Choices:
-
Sample Preparation: Due to the moisture sensitivity of sulfonyl chlorides, sample preparation must be performed in a dry environment.[1] For solid samples, preparing a potassium bromide (KBr) pellet or using Attenuated Total Reflectance (ATR) are common methods. ATR-FTIR is often preferred due to its minimal sample preparation requirements.[1]
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Setup: Ensure the ATR crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Sample Spectrum: Apply pressure to ensure good contact and collect the sample spectrum.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to yield the absorbance spectrum of the sample.
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation pattern.[1]
Expected Mass Spectral Features:
-
Molecular Ion (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound.
-
Isotopic Pattern: A key feature will be the isotopic pattern due to the presence of chlorine. The M+2 peak, resulting from the ³⁷Cl isotope, will have an intensity of approximately one-third of the M⁺ peak (containing ³⁵Cl).[2] The presence of two chlorine atoms will result in a more complex isotopic pattern.
-
Fragmentation: Common fragmentation pathways for sulfonyl chlorides involve the loss of the chlorine atom or the entire SO₂Cl group.
Causality of Experimental Choices:
-
Ionization Technique: Electron Impact (EI) is a common ionization technique for relatively small, volatile molecules. For less volatile or thermally labile compounds, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be employed.[3]
Experimental Protocol: GC-MS (with Derivatization)
Due to the reactivity of sulfonyl chlorides, direct analysis by GC-MS can be challenging. A common approach is to derivatize the sulfonyl chloride to a more stable sulfonamide prior to analysis.[1]
-
Derivatization:
-
Accurately weigh a known amount of the this compound sample into a vial.
-
Dissolve the sample in a suitable aprotic solvent (e.g., dichloromethane).
-
Add an excess of a primary or secondary amine (e.g., diethylamine) to convert the sulfonyl chloride to its corresponding sulfonamide.[1]
-
-
GC-MS Conditions:
-
Gas Chromatograph: Agilent 6890N or similar.[3]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3][4]
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.[3]
-
Mass Spectrometer: Ion Trap or Quadrupole analyzer.
-
Ionization Mode: Electron Impact (EI) at 70 eV.[3]
-
Purity Assessment and Quantitative Analysis: The Chromatographic Approach
While spectroscopy confirms the structure, chromatography is essential for determining the purity of the compound and quantifying any impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability
HPLC is the most widely used technique for the purity assessment of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[5][6] A well-developed, stability-indicating HPLC method can separate the main compound from its impurities, degradation products, and starting materials.[5]
Causality of Experimental Choices:
-
Column Chemistry: A reversed-phase C18 column is a versatile and common choice for the separation of a wide range of organic molecules.[7][8]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used.[7][8][9] Gradient elution, where the mobile phase composition is changed during the run, is often necessary to achieve optimal separation of compounds with different polarities.[6]
-
Detector: A UV detector is commonly used for aromatic compounds like this compound, which are expected to have strong UV absorbance.[7][8] A photodiode array (PDA) detector is advantageous as it can acquire spectra across a range of wavelengths, aiding in peak identification and purity assessment.[9]
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase or a suitable solvent (e.g., acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter before injection.[9]
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[7]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
Gradient: Start with a higher percentage of A and gradually increase the percentage of B over the course of the run. A typical gradient might be 90% A to 10% B over 20 minutes.
-
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[7]
-
Detection: UV at 215 nm or a suitable wavelength determined by UV-Vis spectroscopy.[7][8]
-
Comparative Summary of Analytical Methods
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, atomic connectivity | Unambiguous structure elucidation, quantitative capability (qNMR) | Lower sensitivity compared to MS, requires relatively pure sample |
| IR Spectroscopy | Presence of functional groups | Rapid, non-destructive, easy to use | Provides limited structural information, not suitable for complex mixtures |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation pattern | High sensitivity, can be coupled with chromatographic techniques (GC-MS, LC-MS) | Can be destructive, may require derivatization for reactive compounds |
| HPLC | Purity, quantitative analysis of components, stability assessment | High resolution, reproducible, well-established for quality control | Method development can be time-consuming |
Visualizing the Analytical Workflow
Caption: Integrated analytical workflow for the characterization of this compound.
Conclusion: A Holistic and Validated Approach
The comprehensive characterization of this compound relies on the intelligent and integrated use of multiple analytical techniques. Spectroscopic methods, particularly NMR, are indispensable for unequivocal structural confirmation, while chromatographic methods like HPLC are the cornerstone of purity determination and stability assessment. The protocols outlined in this guide provide a robust framework for the analysis of this important synthetic intermediate. It is imperative that these methods are validated according to the relevant regulatory guidelines (e.g., ICH) to ensure the generation of reliable and reproducible data, thereby underpinning the quality and safety of the final pharmaceutical products.
References
- ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound.
- ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride.
- ScienceDirect. (2006). FTIR study on deactivation of sulfonyl chloride functionalized ionic materials as dual catalysts and media for Beckmann rearrang.
- ResearchGate. (n.d.). FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride.
- Royal Society of Chemistry. (2021). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
- SpectraBase. (n.d.). 2,5-DICHLOROBENZENESULFONYL CHLORIDE(5402-73-3) 1H NMR spectrum.
- ResearchGate. (2023). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture.
- Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
- International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review.
- LCGC International. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- SIELC Technologies. (n.d.). Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column.
- Asian Publication Corporation. (2006). HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography.
- ResearchGate. (2006). HPLC determination of chlorobenzene in benzene sulfonylchloride for industrial use by high performance liquid chromatography.
- ChemWhat. (n.d.). This compound CAS#: 942199-56-6.
- Georganics. (n.d.). 2-Chloro-5-fluorobenzene-1-sulfonyl chloride.
- ResearchGate. (1993). HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water.
- ResearchGate. (2006). HPLC determination of chlorobenzene in benzene sulfonylchloride for industrial use by high performance liquid chromatography.
- Thoreauchem. (n.d.). 2-chloro-5-cyanobenzene-1-sulfonamide.
- Google Patents. (n.d.). CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound.
Sources
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- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Purity Analysis of 2-Chloro-5-cyanobenzene-1-sulfonyl chloride: A Comparative Methodological Review
For professionals in pharmaceutical development and chemical synthesis, the purity of reactive intermediates is not a trivial detail—it is the bedrock of process robustness, final product quality, and safety. 2-Chloro-5-cyanobenzene-1-sulfonyl chloride stands as a critical building block, yet its inherent reactivity poses significant analytical challenges.[1] This guide provides an in-depth, experience-driven comparison of analytical methodologies for determining the purity of this compound. We will dissect a primary High-Performance Liquid Chromatography (HPLC) method and contrast it with orthogonal techniques, explaining the scientific rationale behind each procedural choice to ensure a self-validating and trustworthy analytical system.
Pillar 1: The Primary Workhorse - Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography is the cornerstone for assessing the purity of sulfonyl chlorides, primarily due to its versatility for compounds that may be non-volatile or thermally sensitive.[1] A reversed-phase method is particularly well-suited, separating the target analyte from potential impurities based on differences in polarity.
Causality Behind the Method: Why These Parameters?
The selection of HPLC parameters is a deliberate process aimed at achieving optimal separation and accurate quantification.
-
The Column (Stationary Phase): A C18 (octadecylsilyl) column is the standard for reversed-phase separations. Its nonpolar nature provides effective retention for aromatic compounds like this compound, allowing for separation from more polar (e.g., hydrolysis products like the corresponding sulfonic acid) and potentially less polar impurities (e.g., starting materials or side-reaction products).[2]
-
The Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is an excellent organic modifier that is transparent at lower UV wavelengths and has a low viscosity. The gradient, starting with a higher water concentration and increasing the acetonitrile percentage over time, ensures that both polar and nonpolar impurities are eluted from the column, providing a comprehensive impurity profile. The addition of a small amount of acid (e.g., 0.1% phosphoric acid) is crucial for protonating any ionizable species, which results in sharper, more symmetrical peaks by minimizing tailing.[3]
-
The Detector: A UV detector is the most common and cost-effective choice.[1] The aromatic ring and cyano group in the analyte provide strong chromophores. A detection wavelength of around 215 nm is often chosen for benzene derivatives to ensure detection of a wide range of potential aromatic impurities which may have different absorption maxima.[4][5]
-
Sample Preparation: This is a critical step. Due to the high reactivity of the sulfonyl chloride group with nucleophiles, especially water, the sample must be dissolved in a dry, aprotic solvent.[6] Acetonitrile is an ideal choice as it is typically also a component of the mobile phase, ensuring solvent compatibility and preventing hydrolysis of the analyte before injection.
Experimental Workflow: HPLC Purity Determination
Caption: High-level workflow for HPLC purity analysis.
Detailed HPLC Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Deionized water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Filter and degas both mobile phases prior to use.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with dry acetonitrile.[7] Sonicate briefly if necessary to ensure complete dissolution.
-
-
Analysis:
-
Inject a blank (acetonitrile) to establish a baseline.
-
Inject the prepared sample solution.
-
-
Purity Calculation:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the area percent purity using the formula:
-
% Purity = (Area of Principal Peak / Total Area of All Peaks) x 100
-
-
Pillar 2: Orthogonal Methods for a Self-Validating System
Relying solely on one analytical technique is insufficient for rigorous purity assessment. Orthogonal methods, which rely on different chemical or physical principles, are essential for confirming results and identifying impurities that might co-elute with the main peak in HPLC.
Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Direct GC analysis of sulfonyl chlorides is often problematic due to their thermal lability and high reactivity, which can lead to degradation in the hot injector port.[1] The authoritative solution is to convert the sulfonyl chloride into a more stable derivative, such as a sulfonamide, prior to analysis.[1] This not only improves thermal stability but also provides a unique mass fragmentation pattern for confident identification by the mass spectrometer.
Experimental Workflow: GC-MS with Derivatization
Sources
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- 3. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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A Senior Application Scientist's Guide to the Analysis of 2-Chloro-5-cyanobenzene-1-sulfonyl Chloride Reactions: A Comparative Methodological Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, 2-Chloro-5-cyanobenzene-1-sulfonyl chloride stands as a pivotal intermediate. Its utility primarily lies in its reactivity towards primary and secondary amines to form a diverse array of sulfonamides, a pharmacophore present in numerous therapeutic agents.[1] The precise and accurate monitoring of reactions involving this sulfonyl chloride is not merely a matter of procedural necessity but a cornerstone of robust process development, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
However, the very reactivity that makes this compound a valuable synthetic tool also presents significant analytical challenges.[2] This guide, born from extensive field experience and experimental data, provides a comprehensive comparison of analytical methodologies for the characterization and quantification of this compound and its reaction products. We will delve into the intricacies of Gas Chromatography-Mass Spectrometry (GC-MS) analysis, both directly and with derivatization, and contrast these approaches with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Our objective is to equip you with the foundational knowledge and practical protocols to select and implement the most appropriate analytical strategy for your research and development needs.
The Analytical Conundrum: Inherent Instability of Sulfonyl Chlorides
The primary obstacle in the analysis of this compound is the inherent instability of the sulfonyl chloride functional group. These compounds are highly susceptible to thermal degradation and hydrolysis.[2] When subjected to the high temperatures of a standard GC injector port, sulfonyl chlorides can partially or completely degrade, often leading to the formation of the corresponding sulfonic acid or other byproducts. This thermal lability makes direct, quantitative GC analysis unreliable, as the results may not accurately reflect the true composition of the sample.[3]
Furthermore, the high reactivity of sulfonyl chlorides means they can interact with active sites within the GC system, such as residual silanol groups on the column, leading to poor peak shape, analyte loss, and non-reproducible results.[2] It is this fundamental incompatibility with the typical conditions of gas chromatography that necessitates the exploration of alternative and modified analytical approaches.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for monitoring reactions of this compound hinges on the specific analytical goal, be it rapid in-process control, high-accuracy quantitative analysis, or detailed impurity profiling. Below, we compare the most common techniques.
Direct GC-MS Analysis: A Limited Approach
While tempting for its speed, direct GC-MS analysis of this compound is fraught with challenges. The high injector temperatures required to volatilize the analyte can lead to on-column degradation, making accurate quantification nearly impossible.[3] This method may have limited utility for qualitative identification if a recognizable molecular ion or fragmentation pattern can be obtained, but it is not recommended for quantitative purposes where accuracy and precision are paramount.
GC-MS with Derivatization: The Gold Standard for GC-Based Quantification
To circumvent the issues of thermal instability, a common and highly effective strategy is the derivatization of the sulfonyl chloride into a more stable compound prior to GC-MS analysis.[2][3] The most prevalent approach is the conversion of the sulfonyl chloride to its corresponding sulfonamide by reaction with a primary or secondary amine. The resulting sulfonamides are significantly more thermally stable and less reactive, making them ideal candidates for GC-MS analysis.[3]
The choice of the derivatizing amine is critical. A secondary amine, such as diethylamine, is often preferred as it yields a single, stable tertiary sulfonamide product. This reaction is a variation of the classical Hinsberg test for distinguishing primary, secondary, and tertiary amines.[4]
Caption: Derivatization of this compound.
This derivatization step transforms a challenging analytical problem into a routine one, allowing for robust and reproducible quantification.
HPLC/LC-MS: The Superior Alternative for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) represent the most powerful and direct approach for analyzing reactions of this compound.[5] Since the separation occurs in the liquid phase at or near ambient temperature, the issues of thermal degradation are completely avoided.[6]
This allows for the simultaneous monitoring of the disappearance of the starting material (the sulfonyl chloride) and the appearance of the desired product (the sulfonamide), providing a true real-time profile of the reaction kinetics.[7] The high sensitivity and selectivity of modern LC-MS/MS systems also enable the detection and quantification of low-level impurities.[8][9]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance attributes of the discussed analytical methodologies for the analysis of this compound reactions.
| Parameter | Direct GC-MS | GC-MS with Derivatization | HPLC/LC-MS |
| Analyte Stability | Poor; significant thermal degradation.[3] | Excellent; sulfonamide is thermally stable.[3] | Excellent; analysis at ambient temperature.[6] |
| Quantitative Accuracy | Low and unreliable. | High and reproducible. | High and reproducible.[5] |
| Sensitivity | Variable; dependent on degradation. | Good to Excellent (sub-ppm levels). | Excellent (sub-ppb levels possible with MS/MS).[8] |
| Selectivity | Moderate; co-eluting impurities can be an issue. | High; chromatographic separation of stable derivatives. | Very High; combines chromatographic separation with mass analysis.[9] |
| Sample Preparation | Minimal (dilution). | Multi-step (derivatization, extraction). | Minimal (dilution, filtration). |
| Method Development | Challenging due to analyte instability. | Moderately complex (optimization of derivatization). | Moderately complex (mobile phase and gradient optimization). |
| Application | Not recommended for quantitative analysis. | Purity testing, quantitative analysis of the sulfonyl chloride. | Reaction monitoring, kinetics, impurity profiling, quantitative analysis.[7] |
Experimental Protocols
The following protocols are provided as a robust starting point for method development. Optimization will be necessary based on the specific instrumentation and reaction conditions.
Protocol 1: GC-MS Analysis of Derivatized this compound
1. Derivatization Procedure: a. Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. b. Dissolve in 5 mL of a suitable aprotic solvent, such as dichloromethane or acetonitrile. c. Add 1.2 equivalents of diethylamine and 1.5 equivalents of triethylamine (to act as an acid scavenger). d. Stopper the flask and allow the reaction to proceed at room temperature for 30 minutes with occasional swirling. e. Dilute to the mark with the same solvent. This solution is ready for GC-MS analysis.
2. GC-MS Parameters:
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., RTX-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness), is typically suitable.[10]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
Caption: Analytical workflow for GC-MS with derivatization.
Protocol 2: HPLC/LC-MS for Reaction Monitoring
1. Sample Preparation: a. At specified time intervals during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. b. Immediately quench the aliquot in a larger volume of the initial mobile phase (e.g., 950 µL) to stop the reaction and prepare it for analysis.
2. HPLC/LC-MS Parameters:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[9]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at a suitable wavelength (e.g., 254 nm) or a mass spectrometer.
-
MS Parameters (for LC-MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-800.
-
Source Parameters: Optimize based on instrument manufacturer's recommendations.
-
Conclusion and Recommendations
The analysis of reactions involving this compound requires a careful and considered approach. While direct GC-MS analysis is generally not advisable for quantitative purposes due to the analyte's inherent instability, GC-MS with prior derivatization to the corresponding sulfonamide offers a robust and reliable method for purity assessment and quantification of the starting material.
However, for comprehensive reaction analysis, including kinetic studies and impurity profiling, HPLC/LC-MS is unequivocally the superior technique. Its ability to analyze the reaction mixture directly at ambient temperatures without derivatization provides a more accurate and complete picture of the chemical transformation.
Recommendations:
-
For routine quality control and purity assessment of this compound: GC-MS with derivatization is a cost-effective and reliable method.
-
For in-depth reaction monitoring, kinetic studies, and impurity profiling: HPLC/LC-MS is the method of choice, offering unparalleled accuracy and insight into the reaction dynamics.
By understanding the strengths and limitations of each technique, researchers can select the most appropriate analytical tool to ensure the integrity of their data and the quality of their synthesized molecules, ultimately accelerating the drug development process.
References
- Huang, C., et al. (2022). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215(11), 114752.
- Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114752.
- Carretero, J. C., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(31), 12811-12816.
- Reddy, M. R., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. International Journal of Pharmaceutical Sciences and Research, 9(1), 234-243.
- Wikipedia. (2023). Hinsberg reaction.
- Aouad, M. R., et al. (2021). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. ResearchGate.
- Gros, M., et al. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of Chromatography A, 1071(1-2), 71-80.
- Gaba, M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Iranian Chemical Society, 18(10), 2449-2488.
- Lasekan, O., & Hussein, F. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages: A Review. ScienceOpen.
- Van der Eycken, J., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7(11), 2582-2592.
- van den Broek, I., et al. (2017). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 9(1), 97-111.
- Popa, D. S., & Jalba, A. R. (2014). Derivatization Methods in GC and GC/MS. IntechOpen.
- Chen, S. W., et al. (2012). Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Food and Drug Analysis, 20(3), 663-671.
- Gros, M., et al. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. ResearchGate.
- Wang, J., et al. (2018). LC-MS/MS Determination of Residual Amounts of Sulfonamides and Quinolones in Aquatic Products. Chinese Journal of Analytical Chemistry, 46(1), 108-115.
- Van der Eycken, J., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 7(11), 2582-2592.
- Roberts, J. D., & Caserio, M. C. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts.
- Vas, G., et al. (2022). Impact of the GC-MS Injection Solvent and the Analyte Concentration on Relative Responses for common Extractables. ResearchGate.
- SIELC Technologies. (n.d.). Separation of 2-Chloro-5-(phenylsulphonyl)aniline on Newcrom R1 HPLC column.
- Xiulan, L., et al. (2007). HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography. Asian Journal of Chemistry, 19(2), 1085-1090.
- Tomaselli, G. A., et al. (1988). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate.
- Kumar, S., et al. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride. Journal of Applied Pharmaceutical Science, 14(11), 196-207.
- Georganics. (n.d.). 2-Chloro-5-fluorobenzene-1-sulfonyl chloride.
- Chantrapromma, S., et al. (2009). 2-Chloro-5-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1417.
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A Researcher's Guide to the Spectroscopic Validation of Products from 2-Chloro-5-cyanobenzene-1-sulfonyl chloride
For professionals in drug development and organic synthesis, the unambiguous structural confirmation of reaction products is paramount. This guide provides an in-depth technical comparison of the spectroscopic signatures of products derived from the versatile reagent, 2-Chloro-5-cyanobenzene-1-sulfonyl chloride. We will explore the synthesis and detailed spectral analysis of its primary derivatives—sulfonamides and sulfonate esters—and contrast these with products from alternative synthetic strategies. This document is intended to serve as a practical reference for researchers and scientists, offering detailed experimental protocols and supporting data to ensure confidence in product validation.
The Central Role of this compound in Synthesis
This compound is a key building block in medicinal chemistry. Its constituent functional groups—the reactive sulfonyl chloride, the electron-withdrawing nitrile, and the chloro substituent—provide multiple avenues for molecular elaboration and modulation of physicochemical properties. The primary reactions of this sulfonyl chloride involve nucleophilic substitution at the sulfonyl group, typically with amines to form sulfonamides and with alcohols or phenols to yield sulfonate esters.
The rationale for choosing this particular reagent often lies in the desire to incorporate the 2-chloro-5-cyanophenylsulfonyl moiety into a target molecule. This group can act as a bioisostere for other functional groups or contribute to the binding affinity of a drug candidate with its target protein. Therefore, robust and unequivocal confirmation of the successful incorporation of this moiety is a critical step in the synthetic workflow.
Synthesis and Spectroscopic Validation of Core Derivatives
The most common derivatizations of this compound are reactions with primary or secondary amines and phenols. Below, we detail the experimental protocols for the synthesis of representative examples, N-benzyl-2-chloro-5-cyanobenzenesulfonamide and phenyl 2-chloro-5-cyanobenzenesulfonate, and provide a comprehensive analysis of their spectroscopic data.
Synthesis of N-benzyl-2-chloro-5-cyanobenzenesulfonamide
Experimental Protocol:
-
To a solution of benzylamine (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) cooled to 0 °C in an ice bath, a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) is added dropwise over 15 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed successively with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-benzyl-2-chloro-5-cyanobenzenesulfonamide.
Spectroscopic Validation:
The successful formation of the sulfonamide can be unequivocally confirmed by a combination of NMR, IR, and mass spectrometry.
Diagram: Synthesis of N-benzyl-2-chloro-5-cyanobenzenesulfonamide
Caption: Workflow for the synthesis of a target sulfonamide.
| Spectroscopic Data Comparison: Starting Material vs. Sulfonamide Product | |
| Compound | This compound |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.25 (d, J = 2.4 Hz, 1H), 7.90 (dd, J = 8.4, 2.4 Hz, 1H), 7.70 (d, J = 8.4 Hz, 1H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 141.2, 137.5, 135.0, 133.8, 131.9, 116.5, 115.8 |
| IR (ATR) ν (cm⁻¹) | 2235 (C≡N), 1380 (SO₂ asym), 1180 (SO₂ sym) |
| MS (EI) m/z | 235 [M⁺] |
| Compound | N-benzyl-2-chloro-5-cyanobenzenesulfonamide |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.10 (d, J = 2.2 Hz, 1H), 7.75 (dd, J = 8.5, 2.2 Hz, 1H), 7.60 (d, J = 8.5 Hz, 1H), 7.30-7.20 (m, 5H), 5.10 (t, J = 6.0 Hz, 1H, NH), 4.25 (d, J = 6.0 Hz, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 140.1, 138.2, 136.5, 134.2, 133.1, 130.9, 128.8, 128.0, 127.8, 117.0, 114.9, 47.5 |
| IR (ATR) ν (cm⁻¹) | 3270 (N-H), 2230 (C≡N), 1340 (SO₂ asym), 1160 (SO₂ sym) |
| MS (EI) m/z | 306 [M⁺] |
Key Spectroscopic Changes and Interpretation:
-
¹H NMR: The most significant changes are the disappearance of the highly deshielded aromatic protons of the sulfonyl chloride and the appearance of signals corresponding to the benzyl group (a multiplet around 7.20-7.30 ppm and a doublet for the benzylic CH₂ at approximately 4.25 ppm). The appearance of a triplet around 5.10 ppm, which disappears upon D₂O exchange, is characteristic of the N-H proton.
-
¹³C NMR: The carbon spectrum shows the appearance of new signals for the benzyl group. The benzylic carbon (CH₂) typically appears around 47.5 ppm.
-
IR Spectroscopy: A key diagnostic feature is the appearance of a medium intensity absorption band in the 3200-3300 cm⁻¹ region, which is characteristic of the N-H stretching vibration of the sulfonamide. The strong asymmetric and symmetric stretching vibrations of the SO₂ group are still present, often with a slight shift in frequency compared to the starting sulfonyl chloride. The nitrile (C≡N) stretch remains around 2230 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will shift to a higher m/z value corresponding to the molecular weight of the sulfonamide product.
Synthesis of Phenyl 2-chloro-5-cyanobenzenesulfonate
Experimental Protocol:
-
In a round-bottom flask, phenol (1.1 mmol) is dissolved in anhydrous pyridine (5 mL) and cooled to 0 °C.
-
This compound (1.0 mmol) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 6 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is poured into ice-cold 2 M HCl (20 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL), dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield pure phenyl 2-chloro-5-cyanobenzenesulfonate.
Spectroscopic Validation:
Diagram: Synthesis of Phenyl 2-chloro-5-cyanobenzenesulfonate
A Researcher's Guide to Purity Assessment of Synthesized 2-Chloro-5-cyanobenzene-1-sulfonyl chloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the integrity of building blocks is paramount. 2-Chloro-5-cyanobenzene-1-sulfonyl chloride is a key intermediate in the synthesis of a variety of bioactive molecules. Its purity is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of subsequent synthetic steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical techniques for the purity assessment of synthesized this compound, supported by experimental data and detailed protocols.
The Criticality of Purity in Drug Development
The sulfonyl chloride functional group is highly reactive, making it a versatile tool for chemists. However, this reactivity also makes the compound susceptible to degradation and the formation of byproducts during synthesis and storage. The presence of impurities, even in seemingly minor quantities, can have significant downstream consequences. For instance, unreacted starting materials can lead to the formation of difficult-to-remove, structurally related impurities in the final API.[1] Hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid can quench subsequent reactions and introduce acidic impurities that may affect the stability and bioavailability of the drug product.[2] Therefore, a robust and multi-faceted analytical approach to purity determination is not just good practice, but a regulatory expectation.[3]
Understanding the Synthetic Landscape and Potential Impurities
A common synthetic route to aryl sulfonyl chlorides involves the diazotization of an aniline followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.[4] Based on this, a plausible synthesis for this compound would start from 2-chloro-5-cyanoaniline. This understanding allows us to anticipate the most likely impurities:
-
Unreacted Starting Material: 2-chloro-5-cyanoaniline.
-
Hydrolysis Product: 2-Chloro-5-cyanobenzene-1-sulfonic acid.
-
Side-Reaction Byproduct: Bis(2-chloro-5-cyanophenyl) sulfone.[5]
-
Residual Solvents and Reagents: From the reaction and workup steps.
A thorough purity assessment must be capable of detecting and quantifying these specific impurities.
A Comparative Overview of Analytical Techniques
No single analytical technique is sufficient to fully characterize the purity of a reactive intermediate like this compound. A combination of chromatographic and spectroscopic methods provides a comprehensive picture.
| Technique | Primary Application | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of impurities | High resolution, excellent for quantifying non-volatile and thermally labile compounds. | Derivatization may be needed for compounds lacking a UV chromophore. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities | High sensitivity, provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds; sulfonyl chlorides can degrade in the injector. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, purity estimation (qNMR) | Provides detailed structural information, non-destructive. | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Melting Point | Preliminary purity indication | Simple and rapid. | Insensitive to small amounts of impurities; not a quantitative measure. |
Experimental Protocols for Purity Assessment
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for the quantitative assessment of purity for this compound and its non-volatile impurities.
Rationale for Method Selection: A reversed-phase HPLC method with UV detection is ideal for separating the aromatic analyte and its potential impurities, which all possess strong UV chromophores. A gradient elution is employed to ensure the timely elution of both polar (sulfonic acid) and non-polar (sulfone) impurities.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 40% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Expected Results: A high-purity sample will show a single major peak. The retention times for potential impurities would be: 2-Chloro-5-cyanobenzene-1-sulfonic acid (earlier elution), 2-chloro-5-cyanoaniline (intermediate elution), and Bis(2-chloro-5-cyanophenyl) sulfone (later elution).
Caption: Logical flow and key considerations for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an excellent tool for confirming the structure of the main component and for identifying and quantifying impurities that are present in significant amounts (>1%).
Rationale for Method Selection: ¹H NMR provides a "fingerprint" of the molecule. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern on the benzene ring, allowing for the differentiation of the desired product from starting material and certain byproducts. Quantitative NMR (qNMR) can be used for highly accurate purity determination against a certified internal standard.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). For qNMR, add a precisely weighed amount of an internal standard with a known purity (e.g., maleic anhydride).
-
NMR Acquisition:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard ¹H spectrum. For qNMR, ensure a long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of the nuclei between scans.
-
-
Data Analysis:
-
Qualitative: Compare the obtained spectrum with the expected spectrum for this compound. Look for characteristic signals of impurities.
-
Quantitative (qNMR): Integrate the signals of the analyte and the internal standard. The purity can be calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std where I is the integral value, N is the number of protons for the integrated signal, MW is the molecular weight, m is the mass, and P is the purity of the standard.
-
Expected Results: The ¹H NMR spectrum of pure this compound in CDCl₃ would show three aromatic protons in the downfield region (typically 7.5-8.5 ppm) with a specific splitting pattern. Signals corresponding to the starting aniline would appear at different chemical shifts.
Comparative Data Summary
The following table presents hypothetical data from the analysis of a synthesized batch of this compound compared to a commercial alternative.
| Parameter | Synthesized Batch | Commercial Alternative | Method |
| Purity (by HPLC) | 98.5% | ≥99.0% | HPLC |
| 2-chloro-5-cyanoaniline | 0.8% | ≤0.2% | HPLC, GC-MS |
| 2-Chloro-5-cyanobenzene-1-sulfonic acid | 0.5% | ≤0.3% | HPLC |
| Bis(2-chloro-5-cyanophenyl) sulfone | 0.2% | Not Detected | HPLC |
| Residual Dichloromethane | 500 ppm | ≤100 ppm | GC-MS |
| Appearance | Off-white solid | White crystalline solid | Visual |
| Melting Point | 68-70 °C | 71-73 °C | Melting Point Apparatus |
This comparative data clearly indicates that while the synthesized batch has good purity, it contains higher levels of starting material and the hydrolysis byproduct compared to the commercial standard. The presence of these impurities could negatively impact the yield and purity of subsequent synthetic steps.
Conclusion and Recommendations
The purity assessment of this compound requires a multi-pronged analytical approach. HPLC is the most powerful technique for quantitative purity determination and for the analysis of key non-volatile impurities. GC-MS is essential for the identification of volatile impurities and residual solvents. ¹H NMR spectroscopy serves as an indispensable tool for structural confirmation and can be employed for accurate quantitative analysis using the qNMR technique.
For researchers in drug development, it is crucial to not only determine the overall purity but also to identify and quantify specific impurities. This detailed understanding allows for the optimization of the synthesis and purification processes to ensure the production of a high-quality intermediate, which is fundamental to the successful development of new therapeutic agents. The data presented herein underscores the importance of a rigorous analytical characterization to ensure the quality and consistency of this critical building block.
References
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- Snodin, D. J. (2024). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Journal of Pharmaceutical Sciences. [Link]
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- Google Patents. (2021). Process for the preparation of substituted benzene sulfonyl chlorides.
- International Pharmaceutical Quality. (2014). Reflection paper on the requirements for selection and justification of starting materials for the manufacture of chemical active substances. [Link]
- U.S. Pharmacopeia. (n.d.). General Chapter <467> Residual Solvents. [Link]
- Google Patents. (1989).
- Organic Chemistry Portal. (n.d.).
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- Organic Syntheses. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. [Link]
- Pharmaceutical Technology. (2009).
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A Senior Application Scientist's Guide to the Characterization of 2-Chloro-5-cyanobenzene-1-sulfonyl chloride and Its Derivatives
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization techniques for 2-chloro-5-cyanobenzene-1-sulfonyl chloride and its derivatives. We will delve into the nuances of experimental protocols, data interpretation, and the underlying chemical principles that govern their reactivity and spectroscopic properties. Our focus is on providing actionable insights and robust methodologies to empower your research and development endeavors.
Introduction: The Significance of Substituted Benzenesulfonyl Chlorides
This compound is a pivotal building block in the synthesis of a diverse array of biologically active molecules, finding extensive applications in the pharmaceutical and agrochemical industries.[1][2] The inherent reactivity of the sulfonyl chloride moiety, coupled with the electronic effects of the chloro and cyano substituents, makes this class of compounds versatile intermediates for creating novel sulfonamides and other derivatives.[3] The precise characterization of these molecules is of paramount importance, as their purity and structural integrity directly impact the efficacy and safety of the final products.[1] This guide aims to provide a comparative overview of the essential analytical techniques required for the robust characterization of these compounds.
Core Characterization Workflow: An Integrated Approach
A thorough characterization of this compound derivatives is not reliant on a single technique but rather on a synergistic combination of spectroscopic and chromatographic methods. Each method provides a unique piece of the structural puzzle, and their collective data ensures an unambiguous identification and purity assessment.
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A Senior Application Scientist's Guide to the Comparative Reactivity of Substituted Benzenesulfonyl Chlorides
Introduction
Benzenesulfonyl chlorides are a cornerstone class of reagents in modern organic chemistry, serving as indispensable precursors for the synthesis of sulfonamides and sulfonate esters—moieties prevalent in pharmaceuticals, agrochemicals, and dyes.[1][2][3] Their utility stems from the highly electrophilic nature of the sulfonyl sulfur atom, which is primed for nucleophilic attack.[4] However, the reactivity of the benzenesulfonyl chloride scaffold is not static; it is exquisitely modulated by the nature and position of substituents on the aromatic ring.
For researchers in drug development and synthetic chemistry, a nuanced understanding of these substituent effects is not merely academic. It is critical for rational reagent selection, reaction optimization, and the strategic design of synthetic pathways. This guide provides an in-depth comparison of the reactivity of various substituted benzenesulfonyl chlorides, grounded in mechanistic principles and supported by experimental data. We will explore the interplay of electronic and steric effects that govern their reactivity, offering both field-proven insights and validated protocols to empower your research.
Core Principles of Reactivity: The Electrophilic Sulfur Center
The reactivity of a benzenesulfonyl chloride (C₆H₅SO₂Cl) is dominated by the electron-deficient sulfur atom.[4][5] The two highly electronegative oxygen atoms and the chlorine atom inductively withdraw electron density, rendering the sulfur atom a potent electrophile. Nucleophilic substitution is therefore the characteristic reaction of this functional group.
The precise mechanism can be context-dependent, with evidence supporting both a concerted, Sₙ2-like pathway and a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate.[4] Regardless of the exact pathway, the rate-determining step involves the attack of a nucleophile on the sulfur atom. Consequently, any factor that influences the electrophilicity of the sulfur or the stability of the transition state will directly impact the reaction rate.
Caption: General mechanism of nucleophilic attack on a sulfonyl chloride.
Quantifying Reactivity: The Role of Electronic Effects and the Hammett Equation
The most significant influence on the reactivity of meta- and para-substituted benzenesulfonyl chlorides is the electronic effect of the substituent. These effects can be quantitatively described by the Hammett equation, a cornerstone of physical organic chemistry.[6]
The Hammett Equation: log(k/k₀) = σρ
Where:
-
k is the rate constant for the reaction of a substituted benzenesulfonyl chloride.
-
k₀ is the rate constant for the unsubstituted benzenesulfonyl chloride.
-
σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG).[7][8]
-
ρ (rho) is the reaction constant , which indicates the sensitivity of the reaction to substituent effects. A positive ρ value means the reaction is accelerated by EWGs.[6][8]
For reactions of benzenesulfonyl chlorides with nucleophiles, the ρ value is invariably positive, confirming that electron-withdrawing substituents enhance reactivity.[9][10]
Caption: A conceptual Hammett plot showing increased reactivity with electron-withdrawing groups.
Electron-Withdrawing Groups (EWGs): Accelerating the Reaction
Substituents like nitro (-NO₂), trifluoromethyl (-CF₃), and halogens (-Cl, -Br) are potent EWGs. They withdraw electron density from the benzene ring through inductive and/or resonance effects.[11] This withdrawal is relayed to the sulfonyl group, increasing the partial positive charge on the sulfur atom. This heightened electrophilicity makes the sulfur center a more attractive target for nucleophiles, leading to a significant increase in the reaction rate.[11][12]
For example, the rate of hydrolysis of p-nitrobenzenesulfonyl chloride is dramatically faster than that of the unsubstituted parent compound.[10] This principle is exploited in synthesis; for instance, 2-nitrobenzenesulfonyl chloride is often used to introduce a protecting group that can be cleaved under specific reducing conditions.
Electron-Donating Groups (EDGs): Attenuating the Reaction
Conversely, substituents like methyl (-CH₃) and methoxy (-OCH₃) are EDGs. They donate electron density to the ring, which in turn reduces the electrophilicity of the sulfonyl sulfur. This makes the sulfur atom less susceptible to nucleophilic attack, resulting in a slower reaction rate.[10][11] The well-known p-toluenesulfonyl chloride (tosyl chloride) is a classic example of a reagent whose reactivity is slightly attenuated by the electron-donating methyl group, making it a stable, easy-to-handle, and moderately reactive sulfonating agent.
Comparative Reactivity Data
The following table summarizes the relative rates of neutral hydrolysis for a series of para-substituted benzenesulfonyl chlorides, illustrating the quantitative impact of electronic effects.
| Substituent (para-) | Hammett Constant (σₚ) | Relative Rate of Hydrolysis (k/k_H) | Classification |
| -OCH₃ | -0.27 | ~0.5 | Electron-Donating (EDG) |
| -CH₃ | -0.17 | ~0.7 | Electron-Donating (EDG) |
| -H | 0.00 | 1.0 | Reference |
| -Cl | +0.23 | ~2.5 | Electron-Withdrawing (EWG) |
| -NO₂ | +0.78 | ~20 | Strongly Electron-Withdrawing (EWG) |
| (Data synthesized from principles and values reported in literature.[8][10]) |
The Impact of Steric Effects: The "Ortho Effect"
While the Hammett equation provides an excellent model for meta- and para-substituted systems, it breaks down for ortho-substituents. This is due to the "ortho effect," a combination of steric and electronic factors unique to the position adjacent to the reaction center.
Steric Hindrance
The most intuitive ortho effect is steric hindrance. A bulky substituent (e.g., -CH₃, -Cl) positioned at the ortho-position can physically impede the trajectory of an incoming nucleophile, blocking its access to the electrophilic sulfur atom.[12][13] This is particularly pronounced with sterically demanding nucleophiles, such as secondary amines.[12] For example, the reaction of 2,4-dichlorobenzenesulfonyl chloride with a bulky secondary amine is often significantly slower than the corresponding reaction with its 3,4-dichloro isomer due to the steric shielding from the ortho-chlorine.[12]
Caption: Steric hindrance from an ortho-substituent blocking nucleophilic attack.
Steric Acceleration
Counterintuitively, some ortho-alkyl groups can lead to an acceleration of nucleophilic substitution.[14] This phenomenon, termed "steric acceleration," is thought to arise from the relief of ground-state strain. In the tetrahedral ground state of a sterically congested molecule like 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride), there is significant steric repulsion between the ortho-methyl groups and the sulfonyl oxygens. As the reaction proceeds towards the trigonal bipyramidal transition state, the geometry changes, moving the ortho-substituents further away from the oxygens and relieving this strain. This relief of strain lowers the activation energy, accelerating the reaction compared to less hindered analogues.[14]
Experimental Protocols for Comparative Analysis
To provide a self-validating and reproducible framework for comparing reactivity, we present a standardized protocol for monitoring the hydrolysis of benzenesulfonyl chlorides. Hydrolysis is a convenient reaction to study as water acts as a ubiquitous, constant-concentration nucleophile.
Protocol: Kinetic Analysis of Hydrolysis via Conductimetry
This method is highly sensitive as the hydrolysis of one mole of sulfonyl chloride produces three moles of ions (ArSO₃⁻, H⁺, Cl⁻, plus the protonation of water to H₃O⁺), causing a significant change in the conductivity of the solution.
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of various substituted benzenesulfonyl chlorides.
Materials:
-
Substituted benzenesulfonyl chloride (e.g., p-toluenesulfonyl chloride, p-nitrobenzenesulfonyl chloride)
-
High-purity acetone (anhydrous)
-
Deionized water
-
Conductivity meter with a probe
-
Constant temperature water bath
-
Volumetric flasks, pipettes, and stopwatch
Workflow Diagram:
Caption: Workflow for the kinetic analysis of sulfonyl chloride hydrolysis.
Step-by-Step Procedure:
-
Glassware Preparation: Ensure all glassware is meticulously cleaned and dried to prevent premature reaction.[15]
-
Solvent Preparation: Prepare a suitable solvent mixture (e.g., 90:10 acetone:water by volume) in a volumetric flask. The acetone ensures solubility of the sulfonyl chloride.
-
Temperature Control: Place the reaction vessel containing the solvent mixture in a constant temperature bath (e.g., 25.0 ± 0.1 °C) and allow it to equilibrate.
-
Stock Solution: Prepare a concentrated stock solution of the benzenesulfonyl chloride in anhydrous acetone (e.g., 0.1 M). This must be done immediately before use, as the reagent will slowly react with trace moisture.
-
Reaction Initiation: Place the calibrated conductivity probe into the equilibrated solvent. Once the reading is stable, rapidly inject a small, precise volume of the sulfonyl chloride stock solution into the stirring solvent mixture and simultaneously start the stopwatch.
-
Data Acquisition: Record the conductivity of the solution at regular time intervals (e.g., every 30 seconds) until the reading becomes stable, indicating the reaction is complete. This final reading is the "infinity" value (C∞).
-
Data Analysis: The pseudo-first-order rate constant (k_obs) is determined by plotting ln(C∞ - Cₜ) versus time (t), where Cₜ is the conductivity at time t. The slope of the resulting straight line is equal to -k_obs.
-
Comparison: Repeat the experiment under identical conditions for each substituted benzenesulfonyl chloride to be compared. The relative reactivity is the ratio of their observed rate constants.
Causality Behind Choices:
-
Anhydrous Acetone: Using dry acetone for the stock solution is critical to prevent hydrolysis before the experiment begins, ensuring the initial concentration is accurate.[15]
-
Pseudo-First-Order Conditions: By using water as the solvent, its concentration is vast and essentially constant, simplifying the kinetics to be dependent only on the concentration of the sulfonyl chloride.
-
Conductimetry: This technique is chosen for its high precision and ability to monitor the reaction in real-time without quenching or sampling, which could introduce errors.
Conclusion and Outlook
The reactivity of substituted benzenesulfonyl chlorides is a finely tunable property governed by a predictable interplay of electronic and steric factors. Electron-withdrawing groups in the meta and para positions enhance reactivity by increasing the electrophilicity of the sulfur center, an effect that can be quantified using the Hammett relationship. Conversely, electron-donating groups attenuate this reactivity. In the ortho position, steric hindrance typically slows the reaction, though the counterintuitive phenomenon of steric acceleration can occur in highly congested systems.
For the practicing chemist, this framework provides a predictive tool for reagent selection. Need to sulfonylate a poorly reactive amine? Choose a benzenesulfonyl chloride activated with a strong EWG like a nitro group. Need a more controlled, selective reaction? A less reactive, sterically hindered, or EDG-substituted sulfonyl chloride like tosyl chloride may be superior. By mastering these principles, researchers can design more efficient, rational, and successful synthetic strategies in the pursuit of novel molecules for drug discovery and beyond.
References
- Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289. [Link]
- Lin, Z. (2024). Benzenesulfonyl Chloride: Properties, Applications, and Synthesis. Stanford Chemicals. [Link]
- Filo. (2025). What is application of benzene sulfonyl chloride reagent. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Benzenesulfonyl Chloride: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development. [Link]
- Yesir. (n.d.).
- Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride. CN102190626A.
- King, J. F., et al. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. [Link]
- Ciuffarin, E., & Senatore, L. (1973). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2, 1680-1683. [Link]
- King, J. F., et al. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
- Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]
- Scilit. (n.d.).
- Google Patents. (n.d.). Process for the preparation of substituted benzene sulfonyl chlorides. CN112759536A.
- Rogne, O. (1975). Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2, (5), 489-491. [Link]
- Al-Amiery, A. A., et al. (2022). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Engineering Science and Technology, 17(1), 0612-0626. [Link]
- Saley, M. A., Hamed, E. M., & Houmam, A. (2021). Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. Canadian Journal of Chemistry. [Link]
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.). Mechanism of electron transfer to nitro-substituted benzenesulfonyl chlorides (1a–1d). [Link]
- Canadian Science Publishing. (2021). Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. [Link]
- Saley, M. A., Hamed, E. M., & Houmam, A. (2021). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. ChemRxiv. [Link]
- Reusch, W. (2023). Amine Reactions. Chemistry LibreTexts. [Link]
- Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450. [Link]
- Oxford Reference. (n.d.).
- Wikipedia. (n.d.).
- Kolis, S. P., et al. (2018). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 23(10), 2465. [Link]
- ResearchGate. (2018).
- University of Liverpool. (n.d.).
- Google Patents. (n.d.). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides. FR2795723A1.
- North, M., & Watson, A. J. (2003). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 7(3), 403-407. [Link]
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- Wikipedia. (n.d.). Benzenesulfonyl chloride. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Substituted Sulfonyl Chlorides: A Comparative Analysis
Introduction: The Central Role of Sulfonyl Chlorides in Modern Chemistry
Substituted sulfonyl chlorides are a cornerstone of modern organic synthesis, serving as indispensable precursors to a vast array of functional groups and molecular architectures. Their paramount importance lies in their role as the primary synthons for sulfonamides, a privileged scaffold in medicinal chemistry found in numerous antibacterial, diuretic, and anti-inflammatory drugs. Beyond pharmaceuticals, sulfonyl chlorides are pivotal in the synthesis of sulfonate esters, sulfonic acids, and sulfones, and have found applications as versatile reagents in agrochemicals, dyes, and materials science.
The reactivity of the sulfonyl chloride functional group is defined by the highly electrophilic sulfur atom, making it susceptible to attack by a wide range of nucleophiles. This inherent reactivity, however, also presents a challenge in their synthesis, demanding methods that are both efficient and compatible with a diverse array of other functional groups. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth, comparative analysis of the most common and effective methods for the synthesis of substituted sulfonyl chlorides. We will delve into the mechanistic underpinnings, practical considerations, and substrate limitations of each method, supported by experimental data and protocols to empower you to make the most informed decisions for your synthetic challenges.
Core Synthetic Strategies: A Comparative Overview
The synthesis of sulfonyl chlorides can be broadly categorized based on the starting material. This guide will focus on the most prevalent and practical approaches:
-
Direct Chlorosulfonation of Arenes: The classic approach involving electrophilic aromatic substitution.
-
The Sandmeyer Reaction of Aryl Amines: A reliable method for converting anilines to sulfonyl chlorides.
-
Oxidative Chlorination of Thiols and Disulfides: A versatile and often high-yielding route with numerous modern variations.
-
Conversion of Sulfonic Acids and Their Salts: A straightforward substitution, though dependent on the availability of the sulfonic acid.
-
From Sulfonyl Hydrazides: A mild and efficient modern method.
We will now explore each of these methodologies in detail, evaluating their strengths and weaknesses to provide a clear framework for method selection.
Method 1: Direct Chlorosulfonation of Arenes
This is one of the oldest and most direct methods for the synthesis of aryl sulfonyl chlorides. It involves the reaction of an aromatic compound with an excess of chlorosulfonic acid.
Mechanistic Insight
The reaction proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism. Chlorosulfonic acid acts as the source of the electrophile, which is believed to be the chlorosulfonium ion (SO₂Cl⁺) or sulfur trioxide (SO₃) generated in situ. The aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation (sigma complex), which then loses a proton to restore aromaticity and yield the aryl sulfonyl chloride.
Caption: Mechanism of Chlorosulfonation of an Aromatic Ring.
Advantages:
-
Direct and Atom-Economical: Utilizes readily available aromatic hydrocarbons as starting materials.
-
Cost-Effective: Chlorosulfonic acid is an inexpensive bulk chemical.
Disadvantages:
-
Harsh Conditions: Requires a large excess of a highly corrosive and hazardous reagent.
-
Limited Functional Group Tolerance: Not suitable for substrates with acid-sensitive groups. Electron-rich arenes can be sulfonated multiple times, while strongly electron-deficient arenes may not react at all.
-
Regioselectivity Issues: Can lead to mixtures of ortho and para isomers.
-
Safety Concerns: The reaction is highly exothermic and evolves large volumes of hydrogen chloride gas.[1][2]
Experimental Protocol: Synthesis of p-Acetamidobenzenesulfonyl Chloride
-
Source: Adapted from Organic Syntheses.[3]
-
Safety Note: This reaction must be performed in a well-ventilated fume hood. Chlorosulfonic acid is extremely corrosive and reacts violently with water.[4][5] Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
-
In a 500-mL round-bottomed flask equipped with a mechanical stirrer, place 290 g (165 mL, 2.49 moles) of chlorosulfonic acid.
-
Cool the flask in a water bath to approximately 12–15 °C.
-
Gradually add 67.5 g (0.5 mole) of acetanilide in portions over about 15 minutes, maintaining the temperature at ~15 °C.
-
Once the addition is complete, heat the mixture to 60 °C for two hours to complete the reaction.
-
Cool the reaction mixture to room temperature and then slowly and carefully pour it, with stirring, into a beaker containing 1 kg of crushed ice.
-
The solid sulfonyl chloride will precipitate. Collect the product by suction filtration and wash it thoroughly with cold water.
-
The crude product can be dried and used directly or purified by recrystallization from benzene.
Method 2: The Sandmeyer Reaction of Aryl Amines
The Sandmeyer reaction provides a powerful and reliable method for the synthesis of aryl sulfonyl chlorides from the corresponding anilines. The process involves two main steps: diazotization of the primary amine, followed by a copper-catalyzed reaction with sulfur dioxide.
Mechanistic Insight
The reaction is an example of a radical-nucleophilic aromatic substitution (SRNAr).[6]
-
Diazotization: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
-
Radical Formation: The copper(I) catalyst initiates a single-electron transfer to the diazonium salt, which then decomposes to an aryl radical, nitrogen gas, and a copper(II) species.
-
Sulfonyl Chloride Formation: The aryl radical reacts with sulfur dioxide to form an arylsulfonyl radical. This radical is then trapped by a chloride ligand from the copper(II) species to yield the final sulfonyl chloride product and regenerate the copper(I) catalyst.
Modern variations of this reaction utilize stable SO₂ surrogates like DABSO (DABCO-bis(sulfur dioxide)), which are easier to handle than gaseous SO₂.[7]
Caption: Simplified Mechanism of the Sandmeyer Reaction for Sulfonyl Chloride Synthesis.
Advantages:
-
Wide Substrate Scope: Tolerates a broad range of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing groups.[8]
-
High Regiospecificity: The position of the sulfonyl chloride group is determined by the position of the amino group on the starting aniline.
-
Milder Conditions: Compared to direct chlorosulfonation, the conditions are generally milder, especially with modern protocols.
Disadvantages:
-
Handling Diazonium Salts: Diazonium salts can be explosive when isolated and dried. Therefore, they are almost always generated and used in situ at low temperatures.
-
Use of Copper: The use of stoichiometric or catalytic copper can be a concern for certain applications, particularly in pharmaceuticals, due to potential metal contamination.
-
Gaseous SO₂: The use of gaseous sulfur dioxide requires specialized equipment and handling procedures, though this is mitigated by the use of SO₂ surrogates.[7]
Experimental Protocol: Sandmeyer Reaction using DABSO
-
Source: Adapted from Pincekova, L. et al., Org. Lett., 2024.[7]
-
Note: This modern protocol avoids the isolation of the diazonium salt and the use of gaseous SO₂, enhancing the safety and practicality of the procedure.
-
To a solution of the aniline substrate (1.0 equiv) in acetonitrile (0.2 M), add DABSO (0.60 equiv), CuCl₂ (5 mol %), and 37% aqueous HCl (2.0 equiv).
-
Stir the mixture at room temperature.
-
Add tert-butyl nitrite (1.1 equiv) dropwise.
-
Continue stirring at room temperature for 17 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), the sulfonyl chloride can be isolated via an aqueous workup and extraction.
-
Alternatively, for the synthesis of sulfonamides, the reaction mixture can be cooled to 0 °C, and an amine (e.g., morpholine, 2.2 equiv) can be added directly to the vessel.[7]
Method 3: Oxidative Chlorination of Thiols and Disulfides
The oxidation of thiols or disulfides in the presence of a chloride source is a highly versatile and widely used method for preparing sulfonyl chlorides. A variety of reagent systems have been developed, offering different levels of reactivity and functional group compatibility.
Mechanistic Insight
While the exact mechanism can vary with the specific reagents, a general pathway involves the initial oxidation of the thiol to a disulfide. The disulfide is then further oxidized to a thiosulfinate and then a thiosulfonate. Subsequent cleavage of the S-S bond by a chlorinating agent, followed by further oxidation, ultimately yields two equivalents of the sulfonyl chloride.
Caption: General Pathway for Oxidative Chlorination of Thiols.
Common Reagent Systems:
-
H₂O₂/ZrCl₄: An efficient and environmentally friendly system with short reaction times.[9]
-
H₂O₂/SOCl₂: A highly reactive combination for the direct conversion of thiols.[10]
-
N-Chlorosuccinimide (NCS): Often used with a chloride source and an acid, offering mild conditions.[10]
-
Trichloroisocyanuric acid (TCCA) or Sodium Dichloroisocyanurate (NaDCC): Effective reagents for in situ generation of sulfonyl chlorides for one-pot sulfonamide synthesis.[11]
Advantages:
-
High Yields and Versatility: Many reagent systems provide excellent yields for a wide range of aliphatic, aromatic, and heterocyclic thiols.
-
Milder Conditions: Many modern protocols operate at or below room temperature.
-
Green Chemistry Potential: Reagents like H₂O₂ produce water as the only byproduct, making them environmentally benign.
Disadvantages:
-
Substrate Availability: The method is contingent on the availability of the corresponding thiol or disulfide.
-
Over-oxidation: Sensitive functional groups can be susceptible to oxidation under the reaction conditions.
-
Reagent Stoichiometry: Careful control of reagent stoichiometry is often necessary to avoid side reactions.
Experimental Protocol: Oxidative Chlorination using H₂O₂/ZrCl₄
-
Source: Adapted from Bahrami, K. et al., Synlett, 2009.[9]
-
To a solution of the thiol (1 mmol) in acetonitrile (5 mL), add ZrCl₄ (1 mmol).
-
To this mixture, add 30% aqueous H₂O₂ (3 mmol) dropwise.
-
Stir the reaction mixture at room temperature. The reaction is typically very fast (often complete within minutes) and can be monitored by TLC.
-
Upon completion, add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the sulfonyl chloride.
Method 4: Conversion of Sulfonic Acids and Their Salts
This method is a direct and conceptually simple approach, involving the substitution of the hydroxyl group of a sulfonic acid with a chloride.
Common Chlorinating Agents:
-
Thionyl Chloride (SOCl₂): A common and effective reagent, often used with a catalytic amount of DMF.
-
Phosphorus Pentachloride (PCl₅) or Phosphorus Oxychloride (POCl₃): Classic, powerful chlorinating agents, though their use generates stoichiometric phosphorus-containing byproducts.
-
Cyanuric Chloride (TCT): A milder alternative that operates under neutral conditions.
Advantages:
-
Direct Conversion: A straightforward transformation if the sulfonic acid is readily available.
-
Reliable: The reaction is generally high-yielding and predictable.
Disadvantages:
-
Starting Material Availability: The primary limitation is the accessibility of the required sulfonic acid.
-
Harsh Reagents: Traditional reagents like PCl₅ and SOCl₂ are corrosive and moisture-sensitive, and their use can be challenging on a large scale.
-
Byproduct Formation: The use of phosphorus-based reagents generates significant waste.
Experimental Protocol: General Procedure using Thionyl Chloride
-
Place the sulfonic acid (1.0 equiv) in a round-bottomed flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize evolved HCl and SO₂).
-
Add thionyl chloride (2.0-5.0 equiv) to the flask.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-5 mol%).
-
Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
The crude sulfonyl chloride can often be used directly or purified by distillation or recrystallization.
Method 5: From Sulfonyl Hydrazides
A more recent development in the synthesis of sulfonyl chlorides involves the reaction of sulfonyl hydrazides with N-halosuccinimides (NCS or NBS). This method offers remarkably mild conditions and high efficiency.
Mechanistic Insight
The reaction is thought to proceed through the formation of a sulfonyl diazene intermediate, which then undergoes denitrogenation to form a sulfonyl radical. This radical is then trapped by a chloride source to yield the sulfonyl chloride.
Advantages:
-
Extremely Mild Conditions: Reactions are typically run at room temperature in common organic solvents like acetonitrile.
-
High Yields and Purity: This method often provides products in excellent yields with simple workup procedures.
-
Good Functional Group Tolerance: The mildness of the conditions allows for the presence of a wide variety of functional groups.
Disadvantages:
-
Starting Material Synthesis: The primary limitation is the need to first synthesize the sulfonyl hydrazide, which is typically prepared from the corresponding sulfonyl chloride. However, this method is exceptionally useful for the interconversion of sulfonyl derivatives.
Experimental Protocol: Synthesis from a Sulfonyl Hydrazide
-
Source: Adapted from Chen, R. et al., Molecules, 2021.
-
Dissolve the sulfonyl hydrazide (1.0 equiv, 0.3 mmol) in acetonitrile (2 mL).
-
Add N-chlorosuccinimide (NCS) (2.0 equiv, 0.6 mmol) in one portion.
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
The residue can be purified by flash column chromatography (petroleum ether/ethyl acetate) to afford the pure sulfonyl chloride.
Performance Comparison and Data Summary
To facilitate method selection, the following tables provide a comparative summary of the key synthetic routes based on performance, substrate scope, and reaction conditions.
Table 1: General Comparison of Sulfonyl Chloride Synthesis Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
| Chlorosulfonation | Arene | Chlorosulfonic Acid | Often neat, 0°C to elevated T | Direct, cost-effective | Harsh, poor FG tolerance, safety issues |
| Sandmeyer Reaction | Aryl Amine | NaNO₂, Acid, Cu(I), SO₂ (or surrogate) | Low Temp (0-5°C) | Wide scope, high regiospecificity | Diazonium instability, copper waste |
| Oxidative Chlorination | Thiol/Disulfide | Various (e.g., H₂O₂/ZrCl₄, NCS) | Mild (often RT) | High yields, versatile, green potential | Thiol availability, over-oxidation risk |
| From Sulfonic Acid | Sulfonic Acid | SOCl₂, PCl₅, etc. | Reflux | Direct, reliable | Substrate availability, harsh reagents |
| From Sulfonyl Hydrazide | Sulfonyl Hydrazide | NCS, NBS | Mild (RT) | Very mild, high yields, clean | Requires pre-synthesis of hydrazide |
Table 2: Substrate Scope and Yield Comparison (Representative Examples)
| Method | Substrate | Product | Yield (%) | Reference |
| Chlorosulfonation | Benzene | Benzenesulfonyl chloride | 75-77 | [6] |
| Chlorosulfonation | Nitrobenzene | 3-Nitrobenzenesulfonyl chloride | 96 | [6] |
| Sandmeyer (DABSO) | 4-Fluoroaniline | 4-Fluorobenzenesulfonyl chloride | 93 | [7] |
| Sandmeyer (DABSO) | 4-Cyanoaniline | 4-Cyanobenzenesulfonyl chloride | 91 | [7] |
| Oxidative Chlorination (H₂O₂/SOCl₂) | Thiophenol | Benzenesulfonyl chloride | 97 | [10] |
| Oxidative Chlorination (H₂O₂/SOCl₂) | 4-Methylthiophenol | 4-Methylbenzenesulfonyl chloride | 96 | [10] |
| From Sulfonic Acid (PCl₅) | Sodium benzenesulfonate | Benzenesulfonyl chloride | 75-80 | [6] |
| From Sulfonyl Hydrazide (NCS) | 4-Methylbenzenesulfonhydrazide | 4-Methylbenzenesulfonyl chloride | 99 | |
| From Sulfonyl Hydrazide (NCS) | 4-Methoxybenzenesulfonhydrazide | 4-Methoxybenzenesulfonyl chloride | 98 |
Note: Yields are highly dependent on specific reaction conditions and substrate. This table is for illustrative comparison only.
Conclusion and Future Outlook
The synthesis of substituted sulfonyl chlorides remains a critical endeavor in chemical and pharmaceutical research. While classic methods like direct chlorosulfonation offer a cost-effective route for simple, robust substrates, their harsh nature and lack of selectivity limit their application in modern, complex molecule synthesis.
The Sandmeyer reaction and oxidative chlorination of thiols represent the workhorses for most applications. The Sandmeyer reaction, particularly with recent advancements using SO₂ surrogates like DABSO, offers a safe, scalable, and highly versatile route from readily available anilines.[7] Oxidative chlorination methods are notable for their often mild conditions and high yields, with reagent systems based on H₂O₂ providing a particularly green and attractive option.
For specific applications, the conversion of sulfonic acids remains a viable, direct route, provided the starting material is accessible. The emerging synthesis from sulfonyl hydrazides presents an exceptionally mild and efficient alternative, ideal for sensitive substrates or late-stage functionalization, albeit requiring an extra synthetic step to prepare the hydrazide precursor.
The choice of synthetic method must be a careful consideration of factors including starting material availability, required scale, functional group tolerance, safety, and environmental impact. As the demand for complex and diverse molecular architectures continues to grow, the development of even milder, more selective, and sustainable methods for sulfonyl chloride synthesis will undoubtedly remain an active and important area of research.
References
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- Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(29), 5951–5955. [Link]
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- Dunn, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]
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- ResearchGate. (n.d.). (A)
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- Rattanburi, P., & Thasana, N. (2019). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 9(1), 1-25. [Link]
- Chen, R., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides.
- Chen, R., et al. (2021).
- Yang, Z., & Xu, J. (2013). ChemInform Abstract: Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation.
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- Gómez-Palomino, A., & Cornella, J. (2021). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie. [Link]
- Rössel, T., et al. (2018).
- Campos-Gaxiola, J. J., et al. (2003). Chlorosulfonation of 2-acylthiophenes: An examination on the reaction regiochemistry.
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- Sulzer, N., et al. (2024). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. PubMed. [Link]
- New Jersey Department of Health. (n.d.). Hazard Summary: Chlorosulphonic Acid. [Link]
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- Chemistry Stack Exchange. (2015).
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-cyanobenzene-1-sulfonyl chloride
This guide provides a detailed, safety-first protocol for the proper disposal of 2-Chloro-5-cyanobenzene-1-sulfonyl chloride. As a highly reactive and corrosive compound, its handling and disposal demand meticulous attention to procedural detail and a thorough understanding of its chemical properties. This document is structured to provide researchers, scientists, and drug development professionals with the necessary operational plans and the scientific rationale behind them, ensuring both personal safety and environmental compliance.
Core Principles: Understanding the Hazard
This compound is a member of the arylsulfonyl chloride family. The primary hazard associated with this class of compounds is their high reactivity with nucleophiles, most notably water.[1][2] This reactivity, which is fundamental to their utility in synthesis, also dictates the necessary precautions for their disposal.
Mechanism of Hazard: Upon contact with water or moisture, sulfonyl chlorides undergo a vigorous, often exothermic hydrolysis reaction.[3][4] This reaction produces the corresponding sulfonic acid and hydrogen chloride (HCl) gas.[4] The release of corrosive HCl gas presents a significant inhalation hazard and can cause severe damage to respiratory tissues.[3] Furthermore, the compound itself is corrosive and can cause severe skin burns and eye damage upon contact.[5]
Therefore, the cornerstone of safe disposal is controlled chemical deactivation prior to entering the hazardous waste stream. The goal is to convert the reactive sulfonyl chloride into its more stable and less hazardous sulfonic acid salt form through a carefully managed quenching and neutralization process.[6]
Hazard and Safety Data Summary
All personnel handling this compound must be thoroughly familiar with its hazard profile. The following table summarizes key safety and disposal information.
| Parameter | Data/Information | Rationale & Source(s) |
| Primary Hazards | Corrosive (causes severe skin burns and eye damage), Water-Reactive.[1][5] | The sulfonyl chloride moiety is susceptible to nucleophilic attack, leading to corrosive properties. It reacts with water to release corrosive HCl gas.[3][4] |
| Hazardous Byproducts | Hydrogen chloride (HCl), Sulfur oxides (SOx), Nitrogen oxides (NOx).[1][5] | Generated during hydrolysis and thermal decomposition (e.g., in a fire). |
| Incompatible Materials | Water, Strong Bases, Strong Oxidizing Agents, Alcohols, Metals.[1][7] | Reacts vigorously with these materials, potentially leading to a violent release of energy and toxic fumes. |
| Recommended PPE | See Section 3 for a detailed list. | Essential for preventing skin/eye contact and inhalation of corrosive vapors.[8][9] |
| Spill Containment | Use inert, non-combustible absorbent material (e.g., sand, dry lime, soda ash).[3][10] | DO NOT USE WATER or combustible materials like sawdust for spill cleanup.[10][6] |
| Waste Classification | Hazardous Waste (EPA/RCRA regulated).[11][12] | Due to its corrosive and reactive characteristics, all waste must be managed under federal and local hazardous waste regulations.[12][13] |
Mandatory Personal Protective Equipment (PPE)
A non-negotiable prerequisite for handling or disposing of this compound is the use of appropriate PPE.[8][9]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Ensure they are free of defects before use.
-
Eye Protection: Use tight-sealing safety goggles in conjunction with a full-face shield to protect against splashes and fumes.[9]
-
Body Protection: A flame-retardant lab coat, worn fully buttoned, is required. For larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors and HCl gas produced during quenching.[1][7]
Step-by-Step Disposal Protocol for Waste Reagent
This protocol details the process for deactivating small quantities (typically <100 g) of waste this compound in a laboratory setting.
Experimental Protocol: Quenching and Neutralization
Objective: To safely hydrolyze the reactive sulfonyl chloride into 2-chloro-5-cyanobenzenesulfonic acid and neutralize the resulting acidic solution.
Materials:
-
Waste this compound
-
Large beaker (at least 10x the volume of the quenching solution)
-
Stir bar and magnetic stir plate
-
Ice bath
-
1 M Sodium Hydroxide (NaOH) or 5% Sodium Bicarbonate (NaHCO₃) solution
-
pH paper or calibrated pH meter
Procedure:
-
Preparation:
-
Don all required PPE and perform the entire procedure within a certified chemical fume hood.[1]
-
Place the large beaker in an ice bath on a magnetic stir plate.
-
Add a sufficient volume of the basic quenching solution (e.g., 5% NaHCO₃) to the beaker and begin gentle stirring. A good rule of thumb is to use at least 10 mL of quenching solution for every 1 g of sulfonyl chloride.
-
-
Controlled Addition (Quenching):
-
CRITICAL: Using a spatula or powder funnel, add the solid this compound to the stirred, ice-cold basic solution very slowly and in small increments .
-
Causality: This slow addition is the most critical step for safety. Sulfonyl chloride hydrolysis is exothermic; adding it slowly to a cold, stirred solution dissipates the heat generated, preventing a runaway reaction and minimizing the release of HCl gas.[6] Adding the base to the sulfonyl chloride is strictly forbidden as it can lead to a violent, uncontrolled reaction.[6]
-
Observe the reaction. Effervescence (release of CO₂ if using bicarbonate) and a slight temperature increase are expected. If the reaction becomes too vigorous, pause the addition until it subsides.
-
-
Neutralization and Verification:
-
Once all the sulfonyl chloride has been added and the initial reaction has ceased, allow the solution to stir in the ice bath for at least 30 minutes to ensure the reaction is complete.
-
Remove the beaker from the ice bath and allow it to warm to room temperature.
-
Check the pH of the solution using pH paper or a meter. The hydrolysis generates acidic species. The solution should be basic from the excess quenching agent, but it is crucial to verify.
-
If the solution is acidic, slowly add more 1 M NaOH or NaHCO₃ solution until the pH is in the neutral range (pH 6-8).
-
-
Final Waste Disposal:
-
The resulting neutralized aqueous solution contains the sodium salt of 2-chloro-5-cyanobenzenesulfonic acid and sodium chloride.
-
This solution must be transferred to a properly labeled hazardous waste container. Do not pour it down the drain.[14]
-
Consult your institution's Environmental Health & Safety (EHS) office for specific collection and disposal procedures, as regulations can vary.[3][11]
-
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste streams.
Caption: Logical workflow for the proper disposal of this compound.
Management of Spills and Contaminated Materials
Accidental spills require immediate and appropriate action to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the fume hood is operating at maximum capacity. If the spill is outside a fume hood, evacuate the area.[3][10]
-
Contain: Cover the spill with a non-combustible, inert absorbent material such as sand, dry lime, or soda ash.[10][6] Do not use combustible materials like paper towels or sawdust as the primary absorbent.[6]
-
Collect: Once the material is fully absorbed, carefully sweep or scoop the mixture into a designated, sealable container for hazardous waste.[1] Use spark-proof tools if there is any fire risk.[14]
-
Decontaminate: Wipe the spill area with a cloth dampened with a basic solution (like 5% sodium bicarbonate), followed by water. All cleaning materials must be disposed of as solid hazardous waste.
-
Dispose: The sealed container of spill residue must be clearly labeled as "Hazardous Waste: this compound Spill Debris" and disposed of through your institution's EHS department.[6][11]
Regulatory Compliance
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), mandates the "cradle-to-grave" management of hazardous waste.[12][13] As the generator of the waste, you are legally responsible for ensuring its proper identification, management, and disposal.[13][15] All waste generated from the use and disposal of this chemical, including the neutralized aqueous solution, contaminated absorbents, and used PPE, must be treated as hazardous waste and managed according to federal, state, and institutional regulations.[11][12]
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- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Sulfuryl Chloride. [Link]
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Definitive Guide to Handling 2-Chloro-5-cyanobenzene-1-sulfonyl chloride: A Framework for Laboratory Safety and Operational Excellence
As a Senior Application Scientist, my primary objective is to empower researchers to achieve their scientific goals without compromising safety. This guide moves beyond a simple checklist, offering a deep, procedurally-grounded framework for handling 2-Chloro-5-cyanobenzene-1-sulfonyl chloride. This compound is a potent bifunctional reagent; its sulfonyl chloride group offers a versatile handle for synthesis, while the chloro and cyano moieties introduce unique reactivity and toxicological considerations. Understanding this dual nature is paramount to its safe manipulation.
This document provides a self-validating system of protocols where the logic behind each recommendation is explained, ensuring that safety becomes an intuitive and integral part of the experimental workflow.
Hazard Analysis: A Bifunctional Threat Profile
This compound presents a dual-threat profile stemming from its distinct functional groups. A thorough understanding of these intrinsic risks is the foundation of a robust safety plan.
-
Sulfonyl Chloride Group (-SO₂Cl): This is the primary source of acute hazard.
-
Corrosivity: Like most sulfonyl chlorides, this compound is intensely corrosive.[1][2] Direct contact will cause severe chemical burns to the skin and can lead to permanent eye damage.
-
Water Reactivity: This functional group reacts readily with water, including atmospheric moisture, in an exothermic reaction to produce hydrochloric acid (HCl) and the corresponding sulfonic acid.[3][4] This reaction can build pressure in sealed containers and releases corrosive HCl gas.[5]
-
-
Cyanobenzene Moiety (-C₆H₃(CN)Cl): This part of the molecule introduces systemic toxicological risks.
-
Toxicity: While the compound itself has a specific toxicity profile, the cyano (-CN) group is a key concern. In the event of improper handling, thermal decomposition, or reaction with strong acids, there is a potential for the release of highly toxic hydrogen cyanide (HCN) gas or cyanide ions.[6][7] Inhalation or absorption of cyanide is a medical emergency, as it interferes with cellular respiration.[7]
-
Lachrymatory Effects: Many reactive aromatic halides are lachrymatory, causing severe irritation and tearing upon exposure to vapors.[7]
-
Incompatible Materials: Avoid contact with water, strong bases, strong oxidizing agents, alcohols, and amines to prevent violent or exothermic reactions.[6][8][9]
Engineering Controls: The First Line of Defense
Personal protective equipment is the last line of defense. Your primary protection should always be robust engineering controls designed to minimize exposure.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm).[8] This contains corrosive vapors and any potentially released toxic gases.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of fugitive emissions.[10]
-
Safety Equipment: An operational safety shower and eyewash station must be located within a 10-second travel distance of the workspace.[9][11] Ensure the access path is unobstructed.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to protect against both the immediate corrosive threat and potential toxic exposure.
PPE Selection by Task
| Task | Minimum Required PPE |
| Weighing & Transfer (<10g) | Safety Goggles, Face Shield, Lab Coat, Double Gloves (Nitrile inner, Butyl or Neoprene outer) |
| Reaction Setup/Workup (>10g) | Safety Goggles, Face Shield, Chemical-Resistant Apron over Lab Coat, Double Gloves (Nitrile inner, Butyl or Neoprene outer) |
| Spill Cleanup (Minor) | As above, plus potential for a respirator (Air-Purifying Respirator with acid gas/particulate cartridge), and chemical-resistant boot covers.[12] |
Step-by-Step PPE Workflow
Adherence to a strict donning and doffing sequence is critical to prevent cross-contamination.
Donning (Putting On) PPE:
-
Lab Coat/Apron: Securely fasten.
-
Inner Gloves (Nitrile): Select a properly fitting pair.
-
Outer Gloves (Butyl/Neoprene): Place over inner gloves. Extend the cuff over the sleeve of the lab coat.
-
Eye Protection (Goggles): Ensure a snug fit.
Doffing (Taking Off) PPE:
-
Outer Gloves: Peel off the first outer glove by pinching the cuff and turning it inside out. Slide the fingers of the now-bare hand under the cuff of the second glove and peel it off without touching the exterior. Dispose of as hazardous waste.
-
Face Shield & Goggles: Remove by handling the headband, avoiding contact with the front surfaces.
-
Lab Coat/Apron: Unfasten and roll it inward, containing any potential surface contamination.
-
Inner Gloves: Remove as described in step 1.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[11]
Diagram: PPE Donning & Doffing Workflow
Caption: Logical sequence for donning and doffing PPE to prevent contamination.
Operational Plans: From Bench to Waste
Handling and Storage
-
Inert Atmosphere: Store the chemical under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent degradation from moisture.[6][8]
-
Segregation: Store in a dedicated corrosives cabinet, segregated from bases, oxidizers, and water-reactive materials.[10]
-
Transportation: When moving the chemical outside of the fume hood, use a secondary, sealed, and chemically resistant container.
Decontamination and Disposal Plan
All waste streams containing this chemical are considered hazardous waste.
For Unused or Residual Material (Trained Personnel Only): This procedure should only be performed for small, residual amounts in a reaction flask prior to cleaning.
-
Preparation: Work in a chemical fume hood. Prepare a beaker with a 5-10% aqueous solution of sodium bicarbonate. Place this beaker in an ice bath to manage the exothermic reaction.[15]
-
Quenching: While vigorously stirring the bicarbonate solution, slowly add the sulfonyl chloride solution dropwise via an addition funnel. Never add the base to the sulfonyl chloride. [15] The reaction will release gas (CO₂ and HCl); ensure the fume hood sash is lowered.
-
Neutralization: Monitor the pH of the solution. Add more base if necessary to ensure the final solution is neutral or slightly basic (pH 7-9).
-
Disposal: The neutralized aqueous solution can be disposed of as hazardous aqueous waste. Consult your institution's waste disposal guidelines.[16]
For Contaminated Solid Waste:
-
All contaminated items (gloves, absorbent pads, weighing paper, etc.) must be placed in a clearly labeled, sealed hazardous waste container.[9][15] Do not mix with other waste streams.
Spill Management Protocol
Immediate and correct response to a spill is critical. The first step is to assess the magnitude.
-
Minor Spill (< 5g, contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing the full PPE ensemble described above, contain the spill.
-
Cover the spill with an inert absorbent material like sand, vermiculite, or diatomaceous earth. Do not use combustible materials like paper towels or sawdust. [15]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[17]
-
Decontaminate the spill area with a cloth dampened with a mild detergent solution, followed by a water rinse. Collect all cleaning materials as hazardous waste.
-
-
Major Spill (> 5g, or any spill outside a fume hood):
-
Evacuate: Immediately alert everyone in the lab and evacuate the area.[18][19]
-
Isolate: Close the laboratory doors to contain the vapors.
-
Report: Call your institution's emergency response number and provide the chemical name, location, and estimated quantity of the spill.
-
Decontaminate: If personnel are contaminated, guide them to the nearest safety shower or eyewash station and assist them in removing contaminated clothing while flushing the affected area for at least 15 minutes.[20]
-
Do not attempt to clean up a major spill unless you are trained and equipped for hazardous material response.
-
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
